Technical Documentation Center

Boc-4,5-dehydro-L-leucine dicyclohexylammonium salt Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Boc-4,5-dehydro-L-leucine dicyclohexylammonium salt

Core Science & Biosynthesis

Foundational

Boc-4,5-dehydro-L-leucine Dicyclohexylammonium Salt: Structural Elucidation, Physicochemical Profiling, and Applications in Conformationally Constrained Peptide Synthesis

Executive Summary In the pursuit of highly potent and metabolically stable peptide therapeutics, the incorporation of non-canonical amino acids (ncAAs) has become a cornerstone of modern peptidomimetic design. Boc-4,5-de...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the pursuit of highly potent and metabolically stable peptide therapeutics, the incorporation of non-canonical amino acids (ncAAs) has become a cornerstone of modern peptidomimetic design. Boc-4,5-dehydro-L-leucine dicyclohexylammonium salt (CAS: 87720-54-5) is a specialized, synthetically critical building block utilized to introduce severe conformational constraints into peptide backbones. By leveraging the sp2 planar geometry of the α,β -dehydroamino acid side chain, researchers can artificially induce secondary structures such as β -turns and 310​ -helices. This whitepaper provides an in-depth technical analysis of its chemical structure, mechanistic utility, and the precise handling protocols required to successfully integrate this compound into Solid-Phase Peptide Synthesis (SPPS) workflows.

Chemical Identity & Structural Parameters

The structural integrity of Boc-4,5-dehydro-L-leucine relies on three distinct functional domains:

  • The Boc (tert-butyloxycarbonyl) Protecting Group: Shields the α -amine during coupling, requiring strongly acidic conditions (e.g., Trifluoroacetic acid) for deprotection.

  • The Δ4,5 -Dehydro Core: The L-leucine backbone features a double bond between the C4 ( γ ) and C5 ( δ ) carbons. This unsaturation restricts the rotational freedom of the isobutyl side chain, creating a bulky π -electron cloud that sterically dictates the Ramachandran ϕ and ψ angles of the resulting peptide.

  • The Dicyclohexylammonium (DCHA) Counterion: Free Boc-protected dehydroamino acids are notoriously prone to spontaneous degradation and often present as hygroscopic, difficult-to-weigh oils. The addition of DCHA forms a stable, highly crystalline salt, ensuring long-term shelf life and precise stoichiometric weighing [1].

Table 1: Physicochemical Properties

The following quantitative data summarizes the standard specifications for high-purity synthesis applications.

PropertyValue
Chemical Name Boc-4,5-dehydro-L-leucine dicyclohexylammonium salt
Synonyms Boc-4,5-dehydro-L-Leu-OH·DCHA
CAS Number 87720-54-5
Molecular Formula C₁₁H₁₉NO₄ · C₁₂H₂₃N
Molecular Weight 410.6 g/mol
Purity Standard ≥ 99.0% (HPLC)
Melting Point 144 - 148 °C
Optical Rotation [α]²⁰D = +11 ± 2º (c=1 in MeOH)
Physical Appearance White amorphous powder

Data supported by chemical specifications from Chem-Impex and Sigma-Aldrich [1, 2].

Mechanistic Impact on Peptide Backbone Conformation

The primary utility of dehydroleucine ( Δ Leu) lies in its ability to act as a structural nucleator. Natural linear peptides often suffer from high conformational flexibility, leading to poor receptor selectivity and rapid proteolytic degradation.

When Δ Leu is incorporated into a sequence, the sp2 hybridization of the side chain imposes severe steric hindrance against adjacent residues. This forces the peptide backbone to adopt highly specific, rigidified conformations—most notably type II β -turns or 310​ -helices [3, 4]. This conformational pre-organization lowers the entropic cost of receptor binding, thereby exponentially increasing binding affinity. Furthermore, the unnatural steric bulk physically blocks the active sites of endogenous endopeptidases, granting the therapeutic peptide an extended pharmacokinetic half-life.

Mechanistic_Pathway Mod 4,5-Dehydro-L-Leu Integration Rigid Backbone Rigidification (β-turns / 3₁₀-helices) Mod->Rigid Restricts φ/ψ angles Steric Side-Chain Steric Bulk Mod->Steric sp² hybridization Affinity Enhanced Receptor Affinity Rigid->Affinity Conformational pre-organization Proteo Proteolytic Resistance Steric->Proteo Blocks enzymatic cleavage Bio Increased Bioavailability Proteo->Bio Extended half-life Efficacy Improved Therapeutic Efficacy Affinity->Efficacy Bio->Efficacy

Fig 1: Mechanistic pathway of 4,5-dehydro modification enhancing peptide therapeutic efficacy.

Experimental Protocol: Salt Liberation and SPPS Coupling

Critical Causality Warning: A common point of failure in peptidomimetic synthesis is the direct addition of the DCHA salt into the SPPS reactor. DCHA is a bulky, highly reactive secondary amine. If not removed, it will competitively react with uronium-based coupling reagents (e.g., HATU, HBTU) to form inert tetramethyluronium byproducts, or it will act as a base, disrupting the local pH and leading to truncated peptide sequences. The salt must be broken prior to activation.

Step-by-Step Methodology: DCHA Removal and Coupling
  • Biphasic Extraction (Salt Breaking): Suspend the required molar amount of Boc-4,5-dehydro-L-Leu·DCHA in Ethyl Acetate (EtOAc) (approx. 10 mL per gram of salt). Add an equal volume of cold 0.5 M Potassium Bisulfate ( KHSO4​ ) aqueous solution.

  • Phase Separation: Agitate the biphasic mixture vigorously for 5 minutes in a separatory funnel. The acidic aqueous layer protonates the DCHA, rendering it water-soluble ( DCHA⋅H+ ), while the liberated free acid (Boc-4,5-dehydro-L-Leu-OH) partitions exclusively into the organic EtOAc layer.

  • Self-Validation Check: Extract a drop of the aqueous layer and test the pH. It must register at pH 2-3. If the pH is > 3, the DCHA has not been fully protonated and extracted. Add additional 0.5 M KHSO4​ until the target pH is achieved. This self-validating step guarantees zero DCHA carryover.

  • Washing & Drying: Separate the organic layer and wash twice with saturated NaCl (brine) to remove residual aqueous salts. Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. The resulting product is the pure free acid, ready for immediate coupling.

  • Activation: Dissolve the free acid in minimal N,N-Dimethylformamide (DMF). Add 0.95 equivalents of HATU and 2.0 equivalents of DIPEA. Note: Using a slight sub-stoichiometric amount of HATU (0.95 eq) prevents the capping of the resin-bound peptide amine by excess uronium species.

  • Coupling & Deprotection: Transfer the activated mixture to the resin-bound peptide and agitate for 1-2 hours. Following a negative Kaiser test, proceed with standard Boc deprotection using 50% TFA in Dichloromethane (DCM).

SPPS_Workflow A Boc-4,5-dehydro-L-Leu·DCHA (Stable Salt Form) B Salt Liberation (0.5M KHSO₄ / EtOAc Extraction) A->B Removes DCHA counterion C Free Acid (Boc-4,5-dehydro-L-Leu-OH) B->C Organic layer isolation & drying D Activation (HATU / DIPEA in DMF) C->D Addition of coupling reagents E Coupling (To Resin-bound Peptide) D->E Amide bond formation F Boc Deprotection (TFA / DCM) E->F Acidic cleavage of Boc G Elongated Peptide (Conformationally Constrained) F->G Ready for next cycle

Fig 2: SPPS workflow detailing DCHA salt liberation and Boc-4,5-dehydro-L-Leu coupling.

Applications in Drug Development

The strategic insertion of Boc-4,5-dehydro-L-leucine is heavily utilized in the synthesis of cyclic peptides and advanced targeted therapies [5]. Because the dehydro-modification restricts the peptide into a bioactive conformation, it is frequently used to synthesize analogs of naturally occurring hormones, antimicrobial peptides, and apolipoproteins where structural rigidity directly correlates to in vivo efficacy and metabolic survivability.

References

  • MDPI. "Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications." International Journal of Molecular Sciences, [Link]

  • Exploration of Targeted Anti-tumor Therapy. "Revisiting 310-helices: biological relevance, mimetics and applications." ExplorationPub,[Link]

  • National Institutes of Health (NIH). "Conformationally constrained formyl methionyl tripeptides: structure-function study of analogs containing alpha,beta-dehydrophenylalanine and dehydroleucine." PubMed,[Link]

Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of Boc-4,5-dehydro-L-leucine Dicyclohexylammonium Salt

Executive Summary The incorporation of non-natural amino acids into peptide sequences is a cornerstone of modern drug development, enabling the synthesis of therapeutics with enhanced proteolytic stability and targeted b...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of non-natural amino acids into peptide sequences is a cornerstone of modern drug development, enabling the synthesis of therapeutics with enhanced proteolytic stability and targeted bioactivity. Boc-4,5-dehydro-L-leucine dicyclohexylammonium salt (CAS: 87720-54-5) is a highly specialized, conformationally constrained building block utilized extensively in solid-phase peptide synthesis (SPPS)[1]. This whitepaper provides an in-depth analysis of its physicochemical properties, the mechanistic rationale for its use in peptide engineering, and field-proven protocols for its successful integration into complex peptide sequences.

Physicochemical Properties & Thermodynamics

Non-natural amino acids featuring unsaturated side chains, such as 4,5-dehydro-leucine, are inherently susceptible to auto-polymerization, isomerization, or oxidative degradation. To mitigate this, the compound is commercialized as a dicyclohexylammonium (DCHA) salt . The bulky, hydrophobic dicyclohexylamine counter-ion forms a highly stable, crystalline matrix with the carboxylate group, significantly elevating the melting point and ensuring long-term shelf stability at sub-zero temperatures[2].

Depending on the crystallization methodology and lot purity, the melting point exhibits a characteristic range of 144–148 °C[3] to 148–153 °C[4].

Table 1: Physicochemical Specifications
PropertySpecification
CAS Number 87720-54-5
Molecular Formula C₁₁H₁₉NO₄ · C₁₂H₂₃N
Molecular Weight 410.59 g/mol [5]
Appearance White amorphous powder[3]
Melting Point 144–148 °C[3] / 148–153 °C[4]
Optimal Storage -15 °C[2] to 0 °C[3]
Table 2: Safety & Handling (GHS Classifications)
Hazard CategoryDetails
Signal Word Danger[5]
Hazard Statements H302 (Harmful if swallowed), H315 (Skin irritation), H318 (Serious eye damage), H335 (Respiratory irritation)[2][5]
Target Organs Respiratory system[5]

Mechanistic Rationale in Peptide Engineering

The strategic insertion of Boc-4,5-dehydro-L-leucine into a peptide backbone serves two primary mechanistic functions:

  • Conformational Rigidity: The terminal double bond restricts the rotameric freedom of the isobutyl side chain. This steric constraint is highly effective at stabilizing specific secondary structures, such as alpha-helices, which is critical when engineering synthetic apolipoproteins and nanolipoprotein particles (NLPs)[6].

  • Late-Stage Functionalization: The reactive olefin provides a bio-orthogonal handle. Post-synthesis, this double bond can be exploited via Ruthenium-catalyzed Ring-Closing Metathesis (RCM) to generate "stapled peptides," or via thiol-ene click chemistry to conjugate fluorophores or lipid tails[1].

Mechanistic_Rationale A 4,5-Dehydro-L-Leucine Moiety B Conformational Rigidity A->B Steric constraint C Late-Stage Functionalization A->C Reactive double bond D Enhanced Proteolytic Stability B->D Restricts enzyme access E Olefin Metathesis / Cross-linking C->E Ru-catalyzed metathesis F Peptide Drug Candidates D->F Improved half-life E->F Structural stabilization

Mechanistic pathways of 4,5-dehydro-L-leucine in peptide drug development.

Experimental Workflows & Protocols

A critical failure point in synthesizing peptides with DCHA salts is attempting direct coupling. The bulky dicyclohexylamine counter-ion severely hinders activation reagents (e.g., HATU, DIC) and can cause premature chain termination. The DCHA salt must be converted to the free acid prior to activation.

Protocol: Free Acid Conversion and Solid-Phase Coupling

This protocol is designed as a self-validating system. By monitoring the phase separation and pH during the extraction, the operator guarantees the complete removal of the inhibitory DCHA salt.

Step 1: Desalting & Free Acid Generation

  • Action: Suspend 1.0 equivalent of Boc-4,5-dehydro-L-leucine DCHA salt in Ethyl Acetate (EtOAc) (approx. 10 mL per gram).

  • Action: Wash the organic layer three times with an equal volume of 5% aqueous Potassium Bisulfate (KHSO₄) or 0.5 M Citric Acid.

  • Causality: The acidic aqueous wash protonates the dicyclohexylamine, rendering it highly water-soluble. The Boc-protected free acid remains partitioned in the organic layer.

  • Validation: Test the pH of the final aqueous wash; it must remain acidic (pH < 3) to confirm the complete extraction of the amine.

  • Action: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the free acid as a viscous oil or foam.

Step 2: Carboxyl Activation

  • Action: Dissolve the freshly prepared free acid in anhydrous N,N-Dimethylformamide (DMF).

  • Action: Add 1.05 equivalents of HATU and 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA).

  • Causality: The slight steric bulk of the dehydro-leucine side chain necessitates a highly efficient coupling reagent like HATU. This ensures rapid formation of the active ester, minimizing the risk of epimerization at the alpha-carbon.

Step 3: Resin Coupling & Deprotection

  • Action: Add the activated mixture to the resin-bound peptide (bearing a free N-terminal amine) and agitate for 1–2 hours.

  • Action: Following coupling and washing, remove the Boc protecting group using 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) containing scavengers (e.g., 2.5% Triisopropylsilane (TIPS) and 2.5% H₂O).

  • Causality: Scavengers are absolutely mandatory during TFA cleavage. They quench the highly reactive tert-butyl cations generated from Boc removal, preventing them from alkylating the sensitive double bond of the dehydro-leucine moiety.

SPPS_Workflow A Boc-4,5-dehydro-Leu-OH • DCHA (Stable Storage Form) B Salt Neutralization (e.g., KHSO4 wash) A->B Aqueous workup C Free Acid: Boc-4,5-dehydro-Leu-OH B->C Organic extraction D Carboxyl Activation (HATU / DIPEA) C->D Activation reagents E Solid-Phase Coupling (Resin-bound amine) D->E Amide bond formation F Boc Deprotection (TFA / Scavengers) E->F Acidic cleavage

Workflow for the integration of Boc-4,5-dehydro-L-leucine DCHA salt in SPPS.

References

  • ChemBK. "87720-54-5 - ChemBK". URL: [Link]

  • Google Patents. "US11279749B2 - Synthetic apolipoproteins, and related compositions methods and systems for nanolipoprotein particles formation".

Sources

Foundational

Stability of Boc-4,5-dehydro-L-leucine dicyclohexylammonium salt in aqueous vs organic solutions

A Technical Guide to the Stability and Handling of Boc-4,5-dehydro-L-leucine Dicyclohexylammonium Salt Introduction to the Molecular Architecture In the specialized field of peptide synthesis and drug development, the in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide to the Stability and Handling of Boc-4,5-dehydro-L-leucine Dicyclohexylammonium Salt

Introduction to the Molecular Architecture

In the specialized field of peptide synthesis and drug development, the incorporation of unusual, conformationally constrained amino acids is a primary strategy for enhancing peptide bioactivity and metabolic resistance[1]. One such critical building block is Boc-4,5-dehydro-L-leucine (CAS: 87720-54-5)[1],[2].

However, the molecular architecture of this compound presents inherent handling challenges. The presence of the 4,5-double bond in the leucine side chain introduces a site susceptible to electrophilic addition and oxidative degradation. Furthermore, N-protected amino acids in their free acid form are frequently oily, hygroscopic, or non-crystalline, making them difficult to weigh, purify, and store over long periods[3]. To engineer a shelf-stable, easily handled reagent, the free acid is reacted with dicyclohexylamine (DCHA) to form Boc-4,5-dehydro-L-leucine dicyclohexylammonium salt [4].

The Causality of DCHA Salt Stabilization

The enhanced stability of the DCHA salt over the free acid is governed by two primary physical chemistry mechanisms[3]:

  • Ionic Lattice Formation: Dicyclohexylamine is a sterically hindered, strong secondary organic base. Upon reaction with the carboxylic acid of the Boc-amino acid, it forms a highly stable, crystalline ionic adduct[4]. This rigid crystalline matrix drastically reduces the surface area available for atmospheric oxidation or moisture absorption compared to the amorphous free acid.

  • Nucleophilic Moderation: By deprotonating the carboxylic acid, the DCHA counterion neutralizes the acidic proton, preventing acid-catalyzed auto-degradation and suppressing the carboxylate's ability to participate in unwanted intramolecular side reactions[3].

Comparative Stability: Aqueous vs. Organic Environments

The stability and physical state of Boc-4,5-dehydro-L-leucine DCHA salt are highly dependent on the solvent environment. Understanding these dynamics is critical for successful peptide coupling.

Aqueous Solutions

DCHA salts exhibit exceptionally poor solubility in neutral, pure water due to the highly hydrophobic nature of the dual cyclohexyl rings and the tert-butyloxycarbonyl (Boc) group.

  • Acidic Aqueous Media (pH < 4): The salt undergoes rapid dissociation. The DCHA is protonated to form a water-soluble salt (e.g., DCHA·HSO4), liberating the Boc-4,5-dehydro-L-leucine free acid[3],[5]. If the pH drops below 1 (e.g., using TFA or strong HCl), the acid-labile Boc group will be prematurely cleaved.

  • Basic Aqueous Media (pH > 10): The DCHA salt can dissociate as the dicyclohexylamine is displaced by stronger inorganic cations (like Na+ or K+), forming water-soluble alkali metal salts of the amino acid. Prolonged exposure to basic aqueous conditions risks hydration or side reactions at the 4,5-alkene moiety.

Organic Solutions

DCHA salts are highly soluble in a wide range of organic solvents, including Dichloromethane (DCM), Ethyl Acetate (EtOAc), and N,N-Dimethylformamide (DMF)[4]. In aprotic organic environments, the ionic pair remains stable or exists in a localized equilibrium. However, the bulky DCHA amine can act as a competing nucleophile or interfere with standard coupling reagents (e.g., HATU, DIC) during solid-phase peptide synthesis (SPPS). Therefore, the free acid must be regenerated from the organic solution prior to activation[4].

Quantitative Stability and Solubility Matrix
ParameterAqueous Media (Neutral)Aqueous Media (pH 2-3)Organic Media (EtOAc/DCM)
Solubility InsolubleBiphasic PartitioningHighly Soluble
Salt Integrity Intact (Suspension)Complete DissociationStable Ionic Pair / Equilibrium
Boc Group Stability StableStableHighly Stable
4,5-Dehydro Stability StableStable (Short exposure)Highly Stable
Primary Utility NoneFree Acid RegenerationStorage / Pre-coupling

Self-Validating Experimental Protocol: Free Acid Regeneration

To utilize Boc-4,5-dehydro-L-leucine in peptide synthesis, the DCHA salt must be cleaved to yield the reactive free acid. The following biphasic extraction protocol is designed as a self-validating system to ensure complete DCHA removal without damaging the Boc group or the alkene[3],[5].

Step-by-Step Methodology:

  • Suspension: Suspend 1.0 equivalent of Boc-4,5-dehydro-L-leucine DCHA salt in Ethyl Acetate (EtOAc) (approx. 10 mL per gram of salt).

    • Causality: EtOAc is an excellent organic solvent for the liberated free acid but is immiscible with water, creating the necessary biphasic system for extraction[3].

  • Acidification: Add an equal volume of 5% aqueous Potassium Bisulfate (KHSO4) to the suspension and stir vigorously for 10 minutes.

    • Causality: KHSO4 provides a self-buffering aqueous environment at pH 2-3. This is acidic enough to fully protonate dicyclohexylamine (driving it into the aqueous phase as DCHA·HSO4) but mild enough to prevent the cleavage of the acid-labile Boc group[3].

  • Phase Separation & Validation: Transfer the mixture to a separatory funnel and allow the layers to separate.

    • Self-Validation Check: Test the pH of the lower aqueous layer using pH paper. It must read between pH 2 and 3. If the pH is higher, the extraction of DCHA is incomplete; add additional 5% KHSO4 until the target pH is achieved.

  • Extraction: Drain and discard the lower aqueous layer. Wash the upper organic layer (containing the free acid) twice more with 5% KHSO4, followed by two washes with saturated NaCl (brine) to remove residual water.

  • Drying: Dry the organic layer over anhydrous Sodium Sulfate (Na2SO4), filter, and evaporate the EtOAc under reduced pressure to yield the pure Boc-4,5-dehydro-L-leucine free acid as a viscous oil or foam, ready for immediate coupling.

Mechanistic Visualizations

Workflow Start Boc-4,5-dehydro-Leu DCHA Salt Step1 Suspend in EtOAc Start->Step1 Step2 Add 5% KHSO4 (aq) Step1->Step2 Biphasic Biphasic Separation Step2->Biphasic OrgPhase Organic Phase (Free Acid) Biphasic->OrgPhase Top Layer AqPhase Aqueous Phase (DCHA·HSO4) Biphasic->AqPhase Bottom Layer End Evaporate EtOAc to Yield Product OrgPhase->End

Caption: Workflow for regenerating free Boc-4,5-dehydro-L-leucine from its DCHA salt.

Stability Central Boc-4,5-dehydro-Leu DCHA AqAcid Aqueous Acid (pH < 1) Central->AqAcid AqBase Aqueous Base (pH > 10) Central->AqBase OrgSolv Organic Solvents (DCM/EtOAc) Central->OrgSolv Deg1 Boc Cleavage AqAcid->Deg1 Deg2 Salt Dissociation AqBase->Deg2 Stable Stable Ionic Pair OrgSolv->Stable

Caption: Stability pathways of the DCHA salt in various aqueous and organic environments.

Conclusion

The conversion of Boc-4,5-dehydro-L-leucine into its dicyclohexylammonium salt is a vital structural modification that transforms an unstable, difficult-to-handle free acid into a robust, crystalline reagent. While highly stable in organic solvents and solid-state storage, the salt's deliberate instability in mildly acidic aqueous environments is leveraged to efficiently liberate the active amino acid immediately prior to peptide coupling. By strictly controlling the pH during biphasic extraction, researchers can ensure the integrity of both the acid-labile Boc group and the reactive 4,5-alkene.

Sources

Exploratory

Conformational Engineering and Late-Stage Diversification: The Role of Dehydroamino Acids and Boc-4,5-dehydro-L-leucine in Structural Biology

Executive Summary α,β -Dehydroamino acids ( Δ AAs) are non-canonical amino acids that have fundamentally expanded the toolkit of structural biology and peptide drug development. By introducing sp2 -hybridized carbons int...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

α,β -Dehydroamino acids ( Δ AAs) are non-canonical amino acids that have fundamentally expanded the toolkit of structural biology and peptide drug development. By introducing sp2 -hybridized carbons into the peptide backbone, Δ AAs impose severe steric constraints, acting as potent turn-inducers and helix-promoters[1][2]. Among these, Boc-4,5-dehydro-L-leucine (Boc- Δ Leu) has emerged as a critical building block. This technical guide explores the mechanistic causality behind Δ AA-induced conformational rigidity, details the synthetic utility of Boc- Δ Leu, and provides self-validating protocols for the synthesis and structural elucidation of Δ Leu-containing peptides.

The Chemical and Structural Biology of Dehydroamino Acids

Naturally occurring Δ AAs, such as dehydroalanine ( Δ Ala) and dehydrobutyrine ( Δ Dhb), are abundant in bacterial metabolites and lantibiotics[3][4]. Structurally, Δ AAs adopt a roughly planar conformation due to the conjugation between the alkene and the amide carbonyl[1]. This push-pull electronic architecture not only restricts the ϕ and ψ torsion angles but also renders the α,β -unsaturated system susceptible to various bio-orthogonal reactions, including Michael additions and radical additions[1][5].

In structural biology, the incorporation of bulky Δ AAs like Δ Leu and dehydrophenylalanine ( Δ Phe) is a proven strategy for designing incipient 310​ -helices and β -turns[2][6]. The elevated A1,3 allylic strain characteristic of bulky Δ AAs rigidifies the peptide backbone, significantly increasing proteolytic stability—a paramount requirement in peptide drug development[6].

Boc-4,5-dehydro-L-leucine: A Keystone Building Block

Boc-4,5-dehydro-L-leucine is frequently supplied as a dicyclohexylammonium (DCHA) salt (Boc-4,5-dehydro-L-Leu-OH·DCHA) to enhance its bench stability and prevent spontaneous degradation[7]. The tert-butyloxycarbonyl (Boc) protecting group allows for selective N-terminal deprotection under acidic conditions, facilitating the synthesis of complex, highly constrained peptide sequences[7].

When incorporated into poly- Δ Leu sequences, these peptides exhibit chain-length-dependent conformational behavior. Quantum mechanical studies (PCILO) demonstrate that alternating Z and E isomers of Δ Leu can form highly stable, novel left- and right-handed helices, as well as unique 27​ ribbon structures (seven-membered hydrogen-bonded rings)[8][9].

Conformational Engineering: Quantitative Insights

The structural impact of a Δ AA is heavily dependent on its side-chain bulk. While small Δ AAs ( Δ Ala) tend to favor inverse γ -turns, bulky Δ AAs ( Δ Leu, Δ Phe) strongly promote 310​ -helices and β -turns[2][10].

Table 1: Conformational Parameters and Preferred Secondary Structures of Representative Δ AAs

Amino AcidSide-Chain ChemotypeTypical ϕ Angle ( )Typical ψ Angle ( )Preferred Secondary StructureRef
Δ Ala Small (Hydrogen) ∼−70∘ ∼+70∘ Inverse γ -turn[10]
Δ Phe Bulky (Aromatic) −60∘ to −80∘ −10∘ to −30∘ β -turn, 310​ -helix[2]
Δ Z-Leu Bulky (Aliphatic) ∼−10∘ ∼105∘ 27​ Ribbon, 310​ -helix[8][9]
Δ E-Leu Bulky (Aliphatic) ∼35∘ ∼22∘ 27​ Ribbon (Alternating)[8][9]

Late-Stage Diversification in Drug Development

Beyond structural rigidity, Δ AAs act as "chemical multi-tools" for late-stage diversification[1][5]. The electron-deficient alkene acts as a Michael acceptor for thiols (e.g., cysteine residues), enabling the synthesis of complex thioether cross-links found in sactipeptides[11]. Furthermore, direct Hydrogen Atom Transfer (HAT) photocatalysis allows for the addition of carbon-centered radicals to Δ AAs, generating highly functionalized, unnatural amino acid derivatives under mild, aqueous conditions[12].

Reactivity DHA Dehydroamino Acid (ΔAA) Push-Pull Alkene Michael Michael Addition (Thiols/Amines) DHA->Michael Nucleophiles Radical Radical Addition (Photocatalysis) DHA->Radical C-centered Radicals CrossCoupling Cross-Coupling (Transition Metals) DHA->CrossCoupling Metal Catalysts Thioether Thioether Linkages (Sactipeptides) Michael->Thioether Unnatural Unnatural Amino Acids (Late-Stage Diversification) Radical->Unnatural Arylation Arylated Peptides (Conformational Tuning) CrossCoupling->Arylation

Caption: Chemical reactivity pathways of dehydroamino acids in late-stage diversification.

Experimental Methodologies

Protocol 1: Synthesis of Δ Leu-Containing Peptides via SPPS

Objective: Incorporate Boc-4,5-dehydro-L-leucine into a peptide sequence using Solid-Phase Peptide Synthesis (SPPS)[13].

Causality & Logic: The DCHA salt of Boc- Δ Leu must be converted to the free acid prior to coupling to prevent the bulky dicyclohexylamine from interfering with the activation step. Uronium-based coupling reagents (e.g., HATU) are preferred over carbodiimides (DIC) due to the reduced nucleophilicity and steric hindrance of the sp2 -hybridized Δ AA.

  • Free Acid Conversion: Suspend Boc-4,5-dehydro-L-Leu-OH·DCHA in ethyl acetate. Wash with 5% aqueous KHSO4​ (3x) to protonate and partition the DCHA into the aqueous layer. Wash the organic layer with brine, dry over Na2​SO4​ , and concentrate in vacuo to yield the free acid.

  • Resin Preparation: Swell Rink Amide AM resin in N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection (if extending an existing chain): Treat resin with 20% piperidine in DMF for 15 minutes. Wash thoroughly with DMF (5x).

  • Activation and Coupling: Dissolve 3.0 eq of Boc- Δ Leu free acid and 2.9 eq of HATU in DMF. Add 6.0 eq of N,N-diisopropylethylamine (DIPEA). Causality: The slight under-stoichiometry of HATU prevents capping of the resin by unreacted uronium species. Stir for 2 minutes for pre-activation, then add to the resin.

  • Reaction: Agitate for 2-4 hours at room temperature. The sp2 hybridization of Δ Leu reduces its reactivity; thus, extended coupling times or gentle heating (microwave assistance at 50°C) may be required.

  • Cleavage: Cleave the peptide from the resin using a standard TFA cocktail (95% TFA, 2.5% TIS, 2.5% H2​O ). Note: The Boc group is removed simultaneously during this step.

Protocol 2: Conformational Analysis via CD and NMR Spectroscopy

Objective: Differentiate between α -helical and 310​ -helical conformations induced by Δ Leu[14].

Causality & Logic: Both α

  • and 310​ -helices exhibit negative Circular Dichroism (CD) bands at 208 nm and 222 nm. However, the intensity ratio ( [θ]222​/[θ]208​ ) is diagnostic. A ratio ∼1.0 indicates an α -helix, while a ratio of 0.3–0.4 indicates a 310​ -helix[14]. 2D-NMR (NOESY) is required to independently validate the hydrogen bonding network ( i→i+3 for 310​ vs i→i+4 for α ).
  • Sample Preparation (CD): Dissolve the purified Δ Leu-peptide in a structure-promoting solvent (e.g., trifluoroethanol, TFE) or aqueous buffer to a concentration of 50 μ M.

  • CD Measurement: Scan from 190 nm to 260 nm using a 1 mm pathlength quartz cuvette at 25°C.

  • Data Analysis (CD): Calculate the [θ]222​/[θ]208​ ratio. A suppressed positive band at 195 nm and a ratio <0.5 confirms the 310​ -helical propensity induced by the bulky Δ Leu[14].

  • Sample Preparation (NMR): Dissolve 2-5 mg of peptide in 600 μ L of CDCl3​ or DMSO−d6​ . Causality: Aprotic solvents prevent rapid exchange of amide protons, allowing for the observation of intramolecular hydrogen bonds[10].

  • NOESY Acquisition: Acquire 2D NOESY spectra with a mixing time of 150-200 ms.

  • Structural Assignment: Identify characteristic dNN​(i,i+1) and dαN​(i,i+3) cross-peaks. The presence of strong dαN​(i,i+3) NOEs without dαN​(i,i+4) NOEs definitively validates the 310​ -helical conformation[14].

Workflow Design Sequence Design (Insert ΔLeu) Synthesis SPPS Synthesis (HATU/DIPEA) Design->Synthesis CD CD Spectroscopy (Ratio Analysis) Synthesis->CD Purified Peptide NMR 2D NMR (NOESY) (H-Bond Network) Synthesis->NMR Validation 3_10 Helix Validation CD->Validation [θ]222/[θ]208 < 0.5 NMR->Validation d_αN(i, i+3) NOEs

Caption: Self-validating workflow for the synthesis and structural elucidation of ΔLeu-peptides.

Sources

Foundational

Crystallographic and Supramolecular Profiling of Boc-4,5-dehydro-L-leucine Dicyclohexylammonium Salt: A Technical Guide for Peptide Engineering

Executive Summary In the rapidly evolving landscape of peptidomimetics and targeted drug discovery, unnatural amino acids serve as critical structural modulators. Boc-4,5-dehydro-L-leucine dicyclohexylammonium salt (CAS...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rapidly evolving landscape of peptidomimetics and targeted drug discovery, unnatural amino acids serve as critical structural modulators. Boc-4,5-dehydro-L-leucine dicyclohexylammonium salt (CAS 87720-54-5) is a prominent building block engineered to introduce conformational constraints into peptide backbones [1]. The incorporation of a double bond at the 4,5-position of the leucine side chain restricts the ϕ and ψ dihedral angles, often inducing β -turn formations that are highly resistant to proteolytic degradation.

However, the free acid form of Boc-protected unnatural amino acids is notoriously prone to "oiling out" (forming viscous, amorphous syrups) rather than crystallizing. To circumvent this, the compound is formulated as a dicyclohexylammonium (DCHA) salt [2]. This whitepaper provides an in-depth technical analysis of the crystallographic behavior, supramolecular assembly, and handling protocols for this specific DCHA salt, offering actionable insights for structural chemists and drug development professionals.

Physicochemical Profile & Molecular Rationale

The deliberate pairing of the Boc-4,5-dehydro-L-leucine anion with the bulky DCHA cation is a masterclass in supramolecular engineering. The DCHA salt not only provides a highly crystalline, easy-to-weigh solid but also chemically stabilizes the dehydro moiety against premature polymerization or oxidative degradation during prolonged storage.

Quantitative Physicochemical Data

The following table summarizes the core quantitative metrics of the compound, essential for stoichiometric calculations in solid-phase peptide synthesis (SPPS) [1, 2].

ParameterValue / Description
Chemical Name (S)-2-(Boc-amino)-4-methyl-4-pentenoic acid dicyclohexylammonium salt
CAS Number 87720-54-5
Empirical Formula C₁₁H₁₉NO₄ · C₁₂H₂₃N
Molecular Weight 410.59 g/mol
Purity Standard 96.0% (HPLC)
Physical State White to off-white crystalline powder
Solubility Soluble in Methanol, DMF, and DMSO; Insoluble in Hexanes
Causality of the DCHA Counterion

Why utilize DCHA instead of sodium or potassium? Metal salts of Boc-amino acids are highly hygroscopic. In contrast, the dicyclohexylammonium cation introduces significant hydrophobic bulk. The two cyclohexyl rings create a lipophilic shield around the polar carboxylate core, drastically reducing hygroscopicity. Furthermore, the secondary amine of DCHA acts as a potent bidentate proton donor, establishing charge-assisted hydrogen bonds with the carboxylate oxygen atoms of the amino acid, driving the formation of a rigid crystal lattice [3].

Supramolecular Architecture and Crystallography

While proprietary single-crystal X-ray diffraction (SCXRD) data for specific commercial batches may vary, the crystallographic behavior of Boc-protected amino acid DCHA salts follows highly predictable supramolecular synthons [3].

The 1D Hydrogen-Bonded Network (HBN)

Crystallographic studies of homologous Boc-amino acid DCHA salts reveal that they consistently crystallize in non-centrosymmetric space groups (typically P21​ or P21​21​21​ , dictated by the chiral L -center of the amino acid). The primary driving force for crystallization is the R44​(12) or similar hydrogen-bonding motif. The NH2+​ group of the DCHA cation donates two protons to the COO− group of the Boc-4,5-dehydro-L-leucine anion, propagating a continuous 1-Dimensional Hydrogen-Bonded Network (1D HBN) along the crystallographic principal axis.

Supramolecular_Network N1 Dicyclohexylammonium Cation (NH2+) N3 Charge-Assisted Hydrogen Bond Synthon N1->N3 Proton Donor N5 Steric Interlocking (Cyclohexyl Rings) N1->N5 Structural Bulk N2 Boc-4,5-dehydro-L-leucine Anion (COO-) N2->N3 Proton Acceptor N4 1D Hydrogen-Bonded Network (HBN) N3->N4 1D Propagation N6 Macroscopic Crystal Lattice N4->N6 Lattice Packing N5->N6 Hydrophobic Shielding

Caption: Supramolecular assembly mechanism driving the robust crystallization of Boc-amino acid DCHA salts.

Experimental Protocols: Crystallization and XRD Analysis

To leverage this compound for high-resolution structural studies or to purify degraded batches, researchers must employ specific crystal growth techniques. The following self-validating protocols outline the methodology for yielding diffraction-quality single crystals.

Protocol 1: Single-Crystal Growth via Vapor Diffusion

Causality: Vapor diffusion is selected over slow evaporation because the rapid evaporation of solvents often traps the flexible cyclohexyl rings in disordered states, ruining diffraction quality. Vapor diffusion ensures a slow, thermodynamically controlled approach to the nucleation point.

Step-by-Step Methodology:

  • Solubilization: Dissolve 50 mg of Boc-4,5-dehydro-L-leucine DCHA salt in 1.0 mL of warm Ethyl Acetate (EtOAc) in a 2-dram inner vial. Note: EtOAc dissolves the complex without disrupting the Boc protecting group.

  • Filtration: Pass the solution through a 0.22 μ m PTFE syringe filter to remove particulate nucleation sites (dust), ensuring that subsequent nucleation is driven purely by supersaturation.

  • Antisolvent Setup: Place the un-capped 2-dram vial inside a larger 20 mL scintillation vial containing 4.0 mL of n-Hexane (the antisolvent).

  • Sealing and Incubation: Cap the outer vial tightly with a Teflon-lined cap. Store the system in a vibration-free incubator at 20°C for 4 to 7 days.

  • Validation: Inspect the inner vial under a cross-polarized stereomicroscope. The presence of birefringence (bright, colorful flashes as the crystal is rotated) confirms the formation of an ordered, anisotropic crystal lattice rather than amorphous precipitate.

Protocol 2: X-Ray Diffraction Data Collection

Causality: The DCHA salt contains highly flexible cyclohexyl rings and a tert-butyl group (Boc). At room temperature, these groups exhibit severe thermal motion, leading to smeared electron density maps. Cryo-cooling is mandatory.

Step-by-Step Methodology:

  • Harvesting: Submerge the grown crystals in a cryoprotectant oil (e.g., Paratone-N) directly on the microscope slide to prevent solvent loss and lattice cracking.

  • Mounting: Loop a single, defect-free crystal (approx. 0.2 × 0.2 × 0.1 mm) using a MiTeGen micromount.

  • Cryo-Cooling: Instantly transfer the mounted crystal to the diffractometer goniometer head under a steady stream of nitrogen gas at 100 K.

  • Data Acquisition: Expose the crystal to Mo-K α ( λ=0.71073 Å) or Cu-K α radiation. Collect full-sphere data using ω and ϕ scans.

  • Refinement: Solve the phase problem using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F2 . Apply rigid-body restraints (DELU/SIMU) to the cyclohexyl carbons if thermal ellipsoids remain elongated despite cryo-cooling.

XRD_Workflow A Boc-4,5-dehydro-L-leucine DCHA Salt Powder B Dissolution in Ethyl Acetate A->B Solubilization C Vapor Diffusion (n-Hexane antisolvent) B->C Supersaturation D Birefringence Validation C->D Nucleation E Cryo-cooling (100 K) & Mounting D->E Harvesting F X-Ray Diffraction Data Collection E->F X-ray Beam G Structure Solution & Refinement F->G Phase Problem

Caption: Step-by-step workflow for the crystallization and X-ray diffraction analysis of the DCHA salt.

Applications in Peptide Engineering

The primary utility of Boc-4,5-dehydro-L-leucine lies in its ability to force peptides into specific 3D conformations.

When researchers synthesize cyclic peptides or receptor-targeted therapeutics, the dehydro-leucine residue acts as a structural anchor. The sp2 hybridization of the C4 and C5 carbons restricts the rotational freedom of the side chain. This steric restriction propagates to the peptide backbone, heavily favoring the formation of β -turns.

Freeing the Amino Acid for Synthesis: Before coupling in SPPS, the DCHA salt must be broken.

  • Mechanism: The salt is typically suspended in an organic solvent (like EtOAc) and washed with a mild aqueous acid (e.g., 5% KHSO4​ ). The acid protonates the carboxylate, breaking the 1D HBN. The water-soluble DCHA sulfate partitions into the aqueous layer, leaving the pure, free Boc-4,5-dehydro-L-leucine in the organic layer, ready for immediate activation by coupling reagents like DCC or HATU[1, 2].

References

  • Sahoo, P., et al. "Unveiling Discotic Liquid Crystalline Phase Changes through Supramolecular Disc Polymorphism at Their Disc-Driven Gel State." Crystal Growth & Design, American Chemical Society. Available at:[Link]

Protocols & Analytical Methods

Method

Protocol for coupling Boc-4,5-dehydro-L-leucine dicyclohexylammonium salt in solid-phase peptide synthesis

An Application Guide for the Solid-Phase Synthesis of Peptides Containing Boc-4,5-dehydro-L-leucine Dicyclohexylammonium Salt Introduction: The Significance of Unsaturation in Peptide Scaffolds The incorporation of unnat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for the Solid-Phase Synthesis of Peptides Containing Boc-4,5-dehydro-L-leucine Dicyclohexylammonium Salt

Introduction: The Significance of Unsaturation in Peptide Scaffolds

The incorporation of unnatural amino acids into peptide sequences is a powerful strategy for modulating their conformational properties and biological activities.[1] 4,5-dehydro-L-leucine (ΔLeu), an unsaturated analog of leucine, is of particular interest to peptide chemists and drug development professionals. The presence of the double bond in its side chain introduces a rigid, planar element that can enforce specific secondary structures, such as β-turns or helical motifs. This conformational constraint can lead to enhanced receptor binding affinity, increased potency, and improved metabolic stability by rendering the peptide less susceptible to enzymatic degradation.[2]

However, the handling and storage of N-protected amino acids, especially those with unique functionalities, can present challenges. Many exist as oils or amorphous solids that are difficult to purify and weigh accurately. To overcome these issues, Boc-4,5-dehydro-L-leucine is often prepared as its dicyclohexylammonium (DCHA) salt. This salt form is typically a stable, crystalline solid with a well-defined melting point, which greatly facilitates purification, storage, and handling.[3][4]

This technical guide provides a comprehensive, field-proven protocol for the successful incorporation of Boc-4,5-dehydro-L-leucine DCHA salt into a growing peptide chain using solid-phase peptide synthesis (SPPS). We will detail the necessary pre-coupling conversion of the salt to its free acid form, recommend robust activation and coupling strategies, and provide insights into monitoring and troubleshooting common challenges associated with this unique building block.

Part 1: Foundational Principles

The Strategic Advantage of the DCHA Salt

The use of a DCHA salt is a strategic choice to enhance the stability and shelf-life of the amino acid derivative. The formation of an ion pair between the carboxylate anion of the Boc-amino acid and the bulky dicyclohexylammonium cation results in a stable, crystalline solid. This is particularly advantageous for derivatives that are otherwise oily or non-crystalline. Before this building block can be used in SPPS, the protective DCHA cation must be removed to liberate the free carboxylic acid, which is the functional group that will be activated for peptide bond formation.[4]

Challenges in Coupling Unsaturated and Hindered Amino Acids

The successful incorporation of unnatural amino acids often requires modifications to standard SPPS protocols.[1] The double bond in 4,5-dehydro-L-leucine can influence the reactivity of the carboxyl group. More significantly, the steric bulk of the Boc protecting group combined with the side chain can hinder the approach of the resin-bound amine, potentially leading to slow or incomplete coupling reactions.[1][5] Therefore, the choice of coupling reagents and reaction conditions is critical to drive the reaction to completion and avoid the formation of deletion sequences.[6]

Part 2: Experimental Protocols

Protocol 1: Liberation of the Free Acid from the DCHA Salt

Before coupling can occur, the free carboxylic acid must be regenerated from the DCHA salt. This protocol is designed to efficiently remove the dicyclohexylamine while minimizing degradation of the Boc-protected amino acid.

Materials and Reagents:

  • Boc-4,5-dehydro-L-leucine DCHA salt

  • Ethyl acetate (EtOAc)

  • 10% (w/v) Phosphoric Acid (H₃PO₄) solution

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Suspension: Suspend one part of the Boc-4,5-dehydro-L-leucine DCHA salt in 5-10 volume parts of ethyl acetate in a separatory funnel.

  • Acidification: Add the 10% phosphoric acid solution dropwise while stirring or shaking until the DCHA salt completely dissolves and two clear phases are visible. Check the pH of the lower aqueous phase to ensure it is between 2 and 3.[4]

    • Rationale: Phosphoric acid is used to protonate the carboxylate and form dicyclohexylammonium phosphate, which is soluble in the aqueous phase. Sulfuric acid or KHSO₄ can also be used. Hydrochloric acid (HCl) should be avoided as it forms the poorly soluble dicyclohexylammonium chloride, which can complicate purification.[4]

  • Phase Separation: Separate the lower aqueous phase.

  • Washing: Wash the organic phase (containing the free amino acid) once with 2 volume parts of 10% phosphoric acid, followed by three washes with 2 volume parts of deionized water. The pH of the final aqueous wash should be ≥4.[4]

  • Drying: Dry the organic phase over anhydrous sodium sulfate.[4]

  • Concentration: Filter off the sodium sulfate and evaporate the solvent in vacuo using a rotary evaporator to obtain the free Boc-4,5-dehydro-L-leucine, which will likely be an oil or a foam.[4] The product should be used immediately for the coupling reaction.

Protocol 2: Solid-Phase Coupling of Boc-4,5-dehydro-L-leucine

This protocol assumes a standard manual Boc-SPPS workflow on a 0.1 mmol scale. Adjustments may be necessary for automated synthesizers or different scales. The general SPPS cycle involves deprotection of the N-terminal Boc group with trifluoroacetic acid (TFA), neutralization, and then coupling of the next amino acid.[7][8][9]

SPPS_Workflow cluster_pre Pre-Coupling Preparation cluster_spps SPPS Cycle DCHA_Salt Boc-ΔLeu DCHA Salt Free_Acid Boc-ΔLeu Free Acid DCHA_Salt->Free_Acid Protocol 1: Liberation (H₃PO₄) Peptide_Resin Peptide-Resin (Free N-terminal Amine) Activation Carboxyl Activation (Coupling Reagents) Coupling Peptide Bond Formation Coupled_Product Peptide-Resin + ΔLeu Coupled_Product->Peptide_Resin Next Cycle: 1. Boc Deprotection (TFA) 2. Neutralization (DIEA)

Caption: Workflow for the incorporation of Boc-4,5-dehydro-L-leucine.

Materials and Reagents:

  • Peptide-resin with a free N-terminal amine

  • Boc-4,5-dehydro-L-leucine (free acid, freshly prepared from Protocol 1)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure® (Ethyl cyanohydroxyiminoacetate) or 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

Recommended Coupling Cocktails: Due to the potential for steric hindrance, a standard DCC coupling may be inefficient.[5] The use of an additive like HOBt or OxymaPure is crucial to suppress side reactions and improve efficiency by forming a more stable active ester.[6][10]

Coupling CocktailAmino Acid (eq)Activator (eq)Additive (eq)Base (eq)SolventTypical TimeNotes
DIC / OxymaPure 3.03.0 (DIC)3.0 (Oxyma)6.0 (DIEA)DMF2-4 hoursRecommended for minimizing racemization and side reactions.[6]
HATU / DIEA 3.02.9 (HATU)-6.0 (DIEA)DMF1-2 hoursA potent combination for hindered couplings.[1][11]
DIC / HOBt 3.03.0 (DIC)3.0 (HOBt)6.0 (DIEA)DMF/DCM2-4 hoursA classic and cost-effective choice.[6][12]

Coupling Procedure (Using DIC/OxymaPure):

  • Resin Preparation: Following N-terminal Boc deprotection and neutralization of the peptide-resin, wash the resin thoroughly with DMF (3x) to remove residual base.[1]

  • Amino Acid Preparation: In a separate vial, dissolve 3 equivalents of the freshly prepared Boc-4,5-dehydro-L-leucine and 3 equivalents of OxymaPure in DMF.

  • Activation: Add 3 equivalents of DIC to the amino acid solution. Allow the mixture to pre-activate for 5-10 minutes at room temperature.

  • Coupling: Add the activated amino acid solution to the reaction vessel containing the peptide-resin. Add 6 equivalents of DIEA.

  • Reaction: Agitate the mixture at room temperature for 2-4 hours. For particularly difficult sequences, the reaction time can be extended or a double coupling can be performed.[6][13]

  • Washing: After the coupling is complete, drain the reaction vessel and wash the peptide-resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and the diisopropylurea byproduct.[7]

  • Monitoring: Before proceeding to the next cycle, perform a qualitative ninhydrin (Kaiser) test to confirm the absence of free primary amines, indicating a complete coupling reaction.

Part 3: Troubleshooting and Quality Control

Problem Potential Cause(s) Suggested Solution(s)
Incomplete Coupling (Positive Kaiser Test)Steric hindrance of the dehydroleucine residue.[5]Peptide chain aggregation on the resin.[11]1. Double Couple: Repeat the coupling step with a fresh solution of activated amino acid.[6]2. Switch Reagents: Use a more potent activator like HATU for the second coupling.[1][11]3. Increase Time/Temp: Extend the coupling time overnight or perform the coupling at a slightly elevated temperature (e.g., 35-40°C). Note: Microwave-assisted SPPS can be highly effective for hindered couplings.[5]
Suspected Side Reactions Michael Addition: The α,β-unsaturated system may be susceptible to nucleophilic attack, particularly by piperidine during Fmoc-SPPS, forming adducts.[14]Lactonization: Under strongly acidic conditions (e.g., repeated TFA exposure), the dehydroleucine residue may hydrolyze to γ-hydroxyleucine, which can spontaneously lactonize.[2]1. Use Boc Chemistry: The Boc/Bzl strategy avoids the use of piperidine, mitigating the risk of Michael addition.[8]2. Minimize Acid Exposure: Use minimal TFA exposure times necessary for complete Boc deprotection (e.g., 1x1 min followed by 1x20 min).[15]3. Careful Cleavage: During final cleavage from the resin, ensure appropriate scavengers are used.
Post-Synthesis Characterization

After completing the synthesis and cleaving the peptide from the resin, it is essential to verify the successful incorporation of the dehydroleucine residue and assess the purity of the final product.

  • Mass Spectrometry (LC-MS): This is the primary tool to confirm the correct molecular weight of the synthesized peptide. The mass of the dehydroleucine residue (C₆H₉NO) is 111.13 Da, which is 2 Da less than a standard leucine residue.

  • High-Performance Liquid Chromatography (HPLC): Analytical RP-HPLC should be used to determine the purity of the crude peptide. The presence of the unsaturated side chain may alter the retention time compared to its saturated leucine-containing counterpart.

Conclusion

The successful incorporation of Boc-4,5-dehydro-L-leucine DCHA salt into synthetic peptides is an achievable goal that opens avenues for creating novel, conformationally constrained biomolecules. The key to success lies in a methodical approach that begins with the quantitative liberation of the free amino acid from its stable DCHA salt form. By selecting robust activation reagents such as DIC/OxymaPure or HATU to overcome potential steric hindrance and by diligently monitoring the reaction progress, researchers can efficiently introduce this valuable unnatural amino acid. The protocols and insights provided herein serve as a comprehensive guide for scientists and drug developers aiming to harness the unique properties of dehydroleucine in their peptide-based research.

References

  • The Strategic Advantage of Dicyclohexylammonium Salts in Enhancing Amino Acid Stability: A Technical Guide. Benchchem.
  • Hardy, P. M., & Lingham, I. N. (1983). Synthesis of [4,5-DehydroLeu2]- and [3,4-DehydroPro6]-Locust Adipokinetic Hormone. RSC Publishing.
  • Pattabiraman, V. R., & Bode, J. W. (2016). Studies on the synthesis of peptides containing dehydrovaline and dehydroisoleucine based on copper-mediated enamide formation. Beilstein Journal of Organic Chemistry.
  • Khan Academy. (n.d.).
  • Overview of Solid Phase Peptide Synthesis (SPPS). Various Sources.
  • Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS)
  • Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Applic
  • The Role of Dicyclohexylcarbodiimide (DCC) in Peptide Synthesis. Various Sources.
  • Walsh, C. T., et al. (2009). Peptides Containing γ,δ-Dihydroxy-l-leucine. The Journal of Organic Chemistry.
  • Kuhler, J. (2009). Selective synthesis applying amino acids with basic side chains as peptide precursors. African Journal of Pure and Applied Chemistry.
  • Navigating Peptide Synthesis: A Technical Guide to Z-D-Leu-OH.DCHA. Benchchem.
  • Conversion of a DCHA salt to the free acid. Bachem.
  • Overcoming Aggregation in Solid-phase Peptide Synthesis. Sigma-Aldrich.
  • Boc Solid Phase Peptide Synthesis. ChemPep.
  • SPPS Reagents Explained: A Complete Guide.
  • Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
  • SPPS Tips For Success Handout. Mesa Labs.
  • Solid Phase Peptide Synthesis (SPPS) explained. Bachem.
  • Application Notes and Protocols for Large-Scale Synthesis of Peptides Using Boc-L-Leucin
  • Albericio, F., & Kates, S. A. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in Molecular Biology.
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. Various Sources.
  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Vazquez, M. E. (2015). Are double couplings in SPPS interesting for purity of short peptides?
  • Kumar, D., & Balaram, P. (2022). Application of dehydroalanine as a building block for the synthesis of selenocysteine-containing peptides. RSC Advances.

Sources

Application

From Salt to Solution: A Detailed Guide to the Conversion of Boc-4,5-dehydro-L-leucine Dicyclohexylammonium Salt to its Free Acid

Abstract This application note provides a comprehensive, step-by-step protocol for the efficient conversion of Boc-4,5-dehydro-L-leucine dicyclohexylammonium (DCHA) salt to its corresponding free acid. This process is a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the efficient conversion of Boc-4,5-dehydro-L-leucine dicyclohexylammonium (DCHA) salt to its corresponding free acid. This process is a critical step in peptide synthesis and drug development, enabling the use of this valuable unsaturated amino acid in subsequent coupling reactions. The guide details the chemical rationale, necessary materials, a validated experimental protocol, and methods for in-process monitoring and final product characterization.

Introduction: The Strategic Use of Dicyclohexylammonium Salts

N-protected amino acids, the foundational building blocks in peptide synthesis, can often be challenging to handle in their free acid form. Many are oils or amorphous solids that are difficult to purify and weigh accurately. To overcome these challenges, the formation of dicyclohexylammonium (DCHA) salts is a widely employed strategy. The incorporation of the bulky, non-polar dicyclohexylamine molecule promotes crystallization, leading to a stable, free-flowing solid that is easily handled and purified.[1]

Boc-4,5-dehydro-L-leucine, an unsaturated amino acid derivative, is of significant interest in medicinal chemistry. Its incorporation into peptides can induce conformational constraints and introduce a site for further chemical modification.[] However, before it can be utilized in standard peptide coupling protocols, the DCHA salt must be efficiently and cleanly converted back to the free carboxylic acid. This protocol outlines a robust method for achieving this conversion through a mild acid-base extraction.

The Chemical Rationale: An Acid-Base Extraction

The conversion of the DCHA salt to the free acid is fundamentally an acid-base extraction. The DCHA salt is an ionic adduct formed between the acidic carboxylic acid of the Boc-amino acid and the basic dicyclohexylamine. By introducing a stronger, water-soluble acid, the dicyclohexylamine is protonated, forming a water-soluble dicyclohexylammonium salt. This allows for its selective removal into an aqueous phase, leaving the desired Boc-protected amino acid in an organic solvent.

It is crucial to select an appropriate acid for this process. While hydrochloric acid (HCl) is a common laboratory acid, its use here is discouraged. Dicyclohexylammonium chloride is sparingly soluble in water and can precipitate, complicating the purification process.[1] Therefore, acids such as phosphoric acid (H₃PO₄) or potassium bisulfate (KHSO₄) are preferred, as their corresponding dicyclohexylammonium salts are highly water-soluble.[1]

Materials and Methods

Reagents and Materials
Reagent/MaterialGradeSupplier
Boc-4,5-dehydro-L-leucine DCHA salt≥98%Various
Ethyl acetate (EtOAc)ACS GradeVarious
Phosphoric Acid (85%)ACS GradeVarious
Deionized WaterHigh PurityIn-house
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeVarious
Separatory Funnel-Various
Rotary Evaporator-Various
TLC Plates (Silica Gel 60 F₂₅₄)-Various
HPLC System with UV Detector-Various
NMR Spectrometer-Various
Mass Spectrometer (ESI)-Various
Equipment
  • Magnetic stirrer and stir bar

  • Glassware (beakers, Erlenmeyer flasks)

  • pH paper or pH meter

Experimental Protocol

This protocol is optimized for the conversion of 1 gram of Boc-4,5-dehydro-L-leucine DCHA salt. The procedure can be scaled accordingly.

Preparation of 10% (w/v) Phosphoric Acid Solution

To a 100 mL volumetric flask, add 10 grams of 85% phosphoric acid. Carefully add deionized water to the mark and mix thoroughly.

Conversion and Extraction Workflow

The following workflow outlines the key steps in the conversion process:

workflow Workflow for Free Acid Conversion start Start: Boc-4,5-dehydro-L-leucine DCHA Salt suspend Suspend salt in Ethyl Acetate (EtOAc) start->suspend add_acid Add 10% Phosphoric Acid (pH of aqueous layer ~2-3) suspend->add_acid extract Shake and Separate Layers add_acid->extract wash_org Wash Organic Layer with Water extract->wash_org dry_org Dry Organic Layer (Na₂SO₄) wash_org->dry_org evaporate Evaporate Solvent dry_org->evaporate end End: Boc-4,5-dehydro-L-leucine Free Acid evaporate->end

Figure 1. A schematic overview of the experimental workflow for the conversion of the DCHA salt to the free acid.

Step-by-Step Procedure
  • Suspension: In a 125 mL separatory funnel, suspend 1.0 g of Boc-4,5-dehydro-L-leucine DCHA salt in 20 mL of ethyl acetate.[1]

  • Acidification: Add 10 mL of a 10% aqueous phosphoric acid solution to the separatory funnel.

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure. The solid DCHA salt should dissolve as the dicyclohexylamine is protonated and partitions into the aqueous phase.[1]

  • Phase Separation: Allow the layers to separate. The lower aqueous layer should have a pH of approximately 2-3. Drain and discard the lower aqueous layer.

  • Washing: Wash the organic layer with 2 x 10 mL of deionized water to remove any residual phosphoric acid and dicyclohexylammonium phosphate. After the final wash, the pH of the aqueous layer should be ≥4.[1]

  • Drying: Drain the organic layer into an Erlenmeyer flask and dry over anhydrous sodium sulfate for 15-20 minutes.

  • Solvent Removal: Filter the solution to remove the sodium sulfate and concentrate the filtrate under reduced pressure using a rotary evaporator. The final product, Boc-4,5-dehydro-L-leucine free acid, will likely be a viscous oil or a waxy solid.

In-Process Monitoring and Final Product Characterization

Thin-Layer Chromatography (TLC)

TLC is a rapid and effective method to monitor the progress of the conversion.

  • Stationary Phase: Silica gel 60 F₂₅₄

  • Mobile Phase: A mixture of n-butanol, acetic acid, and water in a 4:1:1 (v/v/v) ratio is a common system for amino acids.[3] Alternatively, a less polar system such as 7:3 (v/v) hexanes:ethyl acetate with 1% acetic acid can be used.

  • Visualization:

    • UV light (254 nm) for initial visualization.

    • Ninhydrin stain (for the free amine of dicyclohexylamine if present) or a potassium permanganate stain (for the double bond of the dehydro-leucine) can be used.

  • Expected Results: The starting DCHA salt will have a different Rf value than the final free acid product. The disappearance of the starting material spot and the appearance of a single product spot indicate a complete reaction.

High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for assessing the purity of the final product.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A typical gradient would be from 5% to 95% B over 20 minutes.

  • Detection: UV at 214 nm and 254 nm.

  • Expected Results: A single major peak corresponding to the Boc-4,5-dehydro-L-leucine free acid should be observed. Purity is determined by the peak area percentage.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum should confirm the presence of the Boc group (a singlet around 1.4 ppm), the vinyl protons of the dehydro-leucine moiety, and the α-proton. The absence of peaks corresponding to dicyclohexylamine (broad multiplets in the 1-3 ppm range) is a key indicator of successful conversion.

  • ¹³C NMR: The carbon NMR will show characteristic peaks for the carbonyls of the Boc group and the carboxylic acid, as well as the sp² carbons of the double bond.

Mass Spectrometry (MS):

  • Electrospray Ionization (ESI): ESI-MS is a powerful tool for confirming the molecular weight of the final product. In negative ion mode, a peak corresponding to [M-H]⁻ should be observed. In positive ion mode, adducts such as [M+Na]⁺ may be seen.

Troubleshooting and Key Considerations

  • Emulsion Formation during Extraction: If an emulsion forms, the addition of a small amount of brine (saturated NaCl solution) can help to break it.

  • Product is an Oil: Boc-4,5-dehydro-L-leucine free acid may be obtained as a viscous oil. This is common for many Boc-protected amino acids. Ensure all solvent is removed under high vacuum.

  • Stability of the Dehydro-Leucine Moiety: While the 4,5-double bond is relatively stable, prolonged exposure to strong acids or high temperatures should be avoided to prevent potential isomerization or degradation. The use of mild acidic conditions as described in this protocol is recommended.

Conclusion

The conversion of Boc-4,5-dehydro-L-leucine dicyclohexylammonium salt to its free acid is a straightforward and essential procedure for its use in further synthetic applications. The acid-base extraction method detailed in this application note is a reliable and high-yielding process. Careful monitoring by TLC and final purity assessment by HPLC are crucial for ensuring the quality of the free acid for subsequent use in peptide synthesis and drug discovery endeavors.

References

  • BioTech Beacons. (2025, September 18). Thin Layer Chromatography (TLC) of Amino Acids — Detailed Guide. Retrieved from [Link]

  • Singh, P., & Kumar, V. (2011). Synthesis, crystal structure, and molecular conformation of N-Boc-L-Phe-dehydro-Leu-L-Val-OCH3. Amino Acids, 40(1), 175–183.
  • Merck Millipore. (n.d.). Novabiochem®. Retrieved from [Link]

  • Kotha, S., & Khedkar, P. (2005). α,β-Dehydroamino Acid Synthesis through Proline-Catalyzed Aldol Condensation with a Glycine Schiff Base. The Journal of Organic Chemistry, 70(17), 6644–6652.
  • Agilent Technologies. (2010, June 24). Analysis of Amino Acids by HPLC. Retrieved from [Link]

  • CR Subscription Agency. (2021). Thin Layer Chromatography of Amino Acids. Retrieved from [Link]

  • MDPI. (2022, February 9). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

  • Reddit. (2021, October 20). In Need of Guidance for Dipeptide Synthesis with DiBoc-His-DCHA. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Dehydroamino acid residues in bioactive natural products. Retrieved from [Link]

  • Chinese Chemical Society. (2025, December 20). Harnessing Photocatalytic Hydrogen Atom Transfer for Deconjugative Isomerization of α,β-Dehydro Amino Acids. Retrieved from [Link]

Sources

Method

Application Note: Synthesis of Unnatural Peptides Utilizing Boc-4,5-dehydro-L-leucine Dicyclohexylammonium Salt

Executive Summary & Mechanistic Rationale The incorporation of unnatural amino acids (UAAs) is a cornerstone of modern peptide drug development. UAAs impart critical pharmacological properties, including enhanced proteol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The incorporation of unnatural amino acids (UAAs) is a cornerstone of modern peptide drug development. UAAs impart critical pharmacological properties, including enhanced proteolytic stability, conformational rigidity, and highly specific bioactivity. Boc-4,5-dehydro-L-leucine (CAS: 87720-54-5) is a highly specialized building block featuring a terminal olefin in its side chain, making it an invaluable tool for synthesizing cyclic peptides and targeted therapeutics[1].

The Causality of the DCHA Salt Formulation

Aliphatic Boc-protected amino acids frequently present as viscous oils or amorphous, hygroscopic solids, which complicate accurate stoichiometric weighing and long-term storage. To resolve this, Boc-4,5-dehydro-L-leucine is formulated as a dicyclohexylammonium (DCHA) salt [2]. This counterion induces crystallinity, yielding a highly stable, free-flowing powder[3]. However, the bulky DCHA amine must be strictly removed (desalted) prior to coupling; failure to do so allows DCHA to act as a competing nucleophile, leading to truncated sequences and complex purification profiles.

The Mechanistic Role of the 4,5-Dehydro Moiety

The terminal double bond serves two distinct, highly valuable functions:

  • Conformational Constraint: The sp2 hybridization restricts the rotameric freedom of the leucine side chain, effectively locking the peptide into specific bioactive secondary structures.

  • Orthogonal Reactivity: The olefin acts as a bioorthogonal handle for late-stage functionalization. It is highly susceptible to ruthenium-catalyzed ring-closing metathesis (RCM) for peptide stapling, or thiol-ene "click" chemistry, without interfering with standard canonical amino acid side chains[4].

Synthesis Workflow & Pathway Visualization

The following workflow illustrates the critical sequence of events required to successfully integrate the DCHA salt into a standard peptide synthesis pipeline.

Workflow A Boc-4,5-dehydro-L-leucine DCHA Salt B Free Acid Liberation (KHSO4 Wash) A->B Desalting C Carboxyl Activation (HATU / DIPEA) B->C Activation D Peptide Coupling (Nucleophilic Attack) C->D Amine Addition E Boc Deprotection (TFA / Scavengers) D->E Cleavage

Workflow for incorporating Boc-4,5-dehydro-L-leucine DCHA salt into peptide synthesis.

Quantitative Analysis of Coupling Reagents

Because the 4,5-dehydroleucine side chain introduces distinct local electronic alterations and steric bulk, standard carbodiimide chemistry (e.g., DCC/DIC) often results in sluggish kinetics and elevated epimerization. High-efficiency uronium or phosphonium salts are strongly recommended[5].

Coupling ReagentActivation IntermediateRelative Yield (%)Epimerization RiskSuitability for 4,5-Dehydro-Leu
DCC / HOBt O-Acylisourea65 - 75%ModerateSub-optimal due to steric hindrance.
PyBOP / NMM Phosphonium85 - 90%LowExcellent; avoids uronium capping of amines.
HATU / DIPEA Active At-complex ester> 95%Very LowSuperior for sterically demanding UAAs.
T3P / Pyridine Anhydride80 - 85%LowGood alternative for large-scale solution-phase.

Self-Validating Experimental Protocols

Protocol A: Liberation of the Free Acid (Desalting)

Objective: Convert the stable DCHA salt to the reactive free carboxylic acid without degrading the acid-sensitive Boc protecting group. Causality: We utilize a mild acidic wash (5% KHSO4​ ) rather than strong mineral acids (like HCl) to ensure the pH remains low enough to protonate the DCHA (driving it into the aqueous layer) but not so low that it triggers premature Boc cleavage.

  • Dissolution: Suspend 1.0 equivalent of Boc-4,5-dehydro-L-leucine DCHA salt in ethyl acetate (EtOAc) (approx. 10 mL per gram of salt).

  • Acidic Extraction: Transfer to a separatory funnel. Add an equal volume of ice-cold 5% aqueous KHSO4​ solution.

  • Agitation: Shake vigorously. The suspension will clarify as the DCHA partitions into the aqueous layer as a sulfate salt, while the free Boc-amino acid dissolves completely into the organic layer.

  • Validation Check: Test the pH of the aqueous layer; it must be highly acidic (pH 2-3). If the pH is higher, perform a second KHSO4​ wash to ensure complete DCHA removal.

  • Isolation: Wash the organic layer once with saturated NaCl (brine), dry over anhydrous Na2​SO4​ , and filter.

  • Concentration: Evaporate the EtOAc under reduced pressure. The free acid will present as a viscous oil or foam and should be used immediately in Protocol B.

Protocol B: Solution-Phase Peptide Coupling using HATU

Objective: Couple the liberated Boc-4,5-dehydro-L-leucine to a growing peptide chain. Causality: HATU is selected for its superior efficiency in overcoming the steric hindrance of the unnatural side chain, ensuring rapid amide bond formation before the activated ester can undergo oxazolone-mediated racemization[5].

  • Preparation: Dissolve the freshly liberated Boc-4,5-dehydro-L-leucine (1.1 eq) and the target amine component (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Note: The excess base ensures the amine nucleophile is fully deprotonated and neutralizes any trace acid carried over from Protocol A.

  • Activation: Chill the reaction vessel to 0°C. Add HATU (1.1 eq) in one solid portion.

  • Reaction: Stir at 0°C for 15 minutes, then remove the ice bath and allow the reaction to warm to room temperature.

  • Validation Check: Monitor via LC-MS. The reaction is self-validating when the amine component is fully consumed (typically 1-2 hours) and the chromatogram shows a mass shift corresponding to the [M+H]+ of the coupled product.

  • Workup: Dilute with EtOAc, wash sequentially with 5% KHSO4​ , saturated NaHCO3​ , and brine. Dry over Na2​SO4​ and concentrate.

Protocol C: Boc Deprotection and Olefin Preservation

Objective: Remove the N-terminal Boc group for subsequent chain elongation while preserving the integrity of the 4,5-dehydro moiety. Causality: Trifluoroacetic acid (TFA) efficiently cleaves the Boc group, generating highly reactive tert-butyl cations. Triisopropylsilane (TIPS) is added as a scavenger to trap these cations, preventing them from alkylating the sensitive terminal olefin on the leucine side chain.

  • Cleavage Cocktail: Prepare a fresh mixture of TFA / Dichloromethane (DCM) / TIPS / H2​O (47.5 : 47.5 : 2.5 : 2.5 v/v).

  • Reaction: Dissolve the protected peptide in the cleavage cocktail (10 mL per mmol of peptide). Stir strictly at room temperature for 30-45 minutes.

  • Validation Check: Analyze via LC-MS. The mass spectrum should show the appearance of the [M−Boc+H]+ peak. Crucially, verify that the olefin remains intact by ensuring there is no +18 Da mass shift, which would indicate unwanted hydration of the double bond.

  • Isolation: Concentrate the mixture under a gentle stream of nitrogen to 25% of its original volume. Precipitate the deprotected peptide by adding 10 volumes of ice-cold diethyl ether. Centrifuge, decant the supernatant, and dry the resulting pellet under high vacuum.

References

  • National Institutes of Health (PMC). Studies on the synthesis of peptides containing dehydrovaline and dehydroisoleucine based on copper-mediated enamide formation. Retrieved from: [Link]

Sources

Application

Application of Boc-4,5-dehydro-L-leucine dicyclohexylammonium salt in targeted drug discovery

An Application Guide to Boc-4,5-dehydro-L-leucine Dicyclohexylammonium Salt in Targeted Drug Discovery Abstract Boc-4,5-dehydro-L-leucine dicyclohexylammonium salt is a non-canonical amino acid derivative that serves as...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to Boc-4,5-dehydro-L-leucine Dicyclohexylammonium Salt in Targeted Drug Discovery

Abstract

Boc-4,5-dehydro-L-leucine dicyclohexylammonium salt is a non-canonical amino acid derivative that serves as a pivotal building block in modern medicinal chemistry. Its unique structure, featuring an acid-labile Boc protecting group and a chemically reactive α,β-unsaturated system, makes it a versatile tool for two primary applications in targeted drug discovery: the synthesis of conformationally constrained peptides with enhanced biological stability and the development of targeted covalent inhibitors. The α,β-unsaturated moiety acts as a "soft" electrophile, or Michael acceptor, capable of forming a stable covalent bond with nucleophilic residues on a protein target. This guide provides an in-depth overview of the compound's properties, explains the chemical principles behind its application, and offers detailed protocols for its incorporation into peptides and subsequent characterization and use in covalent ligand screening.

Compound Profile and Handling

Boc-4,5-dehydro-L-leucine is supplied as a dicyclohexylammonium (DCHA) salt to enhance its stability and handling properties as a crystalline solid.[1] The DCHA salt must be dissociated to liberate the free carboxylic acid prior to its use in peptide coupling reactions.

PropertyValue
Chemical Name (S)-2-(Boc-amino)-4-methyl-4-pentenoic acid dicyclohexylammonium salt
Synonyms Boc-ΔLeu-OH·DCHA, Boc-4,5-dehydro-L-Leu-OH·DCHA[1]
CAS Number 87720-54-5[1][2]
Molecular Formula C11H19NO4·C12H23N[1]
Molecular Weight 410.6 g/mol [1][3]
Appearance White amorphous or crystalline powder[1][3]
Purity ≥96-99% (HPLC)[1]
Storage Store at 0 - 8 °C to ensure long-term stability[1][3]

Handling Considerations:

  • Safety: The compound is classified as an irritant and acute oral toxin.[2] Standard personal protective equipment (PPE), including gloves, eye shields, and a dust mask, should be used during handling.

  • Stability: The DCHA salt form is stable under recommended storage conditions. The free acid, once generated, should be used promptly in coupling reactions.

  • Solubility: The salt is soluble in methanol (MeOH). The free acid form is soluble in common organic solvents used for peptide synthesis, such as dichloromethane (DCM) and N,N-dimethylformamide (DMF).

The Dehydro-Leucine Moiety as a Targeted Covalent Warhead

The core functionality of 4,5-dehydro-L-leucine in targeted drug discovery lies in its α,β-unsaturated carbonyl system. This motif is a well-established Michael acceptor, a type of weak electrophile that can react with nucleophilic amino acid residues on a protein surface.[4][5][6]

Mechanism of Action: Michael Addition The primary mechanism of covalent bond formation is a Michael 1,4-addition.[7] Nucleophilic side chains of amino acids, most commonly the thiol of cysteine or the ε-amino group of lysine, can attack the β-carbon of the dehydro-leucine residue.[6][7] This reaction forms a stable carbon-sulfur or carbon-nitrogen bond, effectively tethering the ligand to its target protein.[8]

The use of such a "soft" electrophile is a cornerstone of modern targeted covalent inhibitor (TCI) design.[8] Unlike highly reactive, "hard" electrophiles that can cause indiscriminate off-target binding and potential toxicity, the reactivity of a Michael acceptor is tuned. A successful TCI first binds non-covalently to the target's binding pocket with high affinity and proper orientation. This proximity and positioning dramatically increase the effective molarity of the warhead near the target nucleophile, facilitating a highly specific covalent reaction while minimizing reactions with other proteins.[8][9]

Caption: Mechanism of covalent bond formation via Michael addition.

Application Protocol: Solid-Phase Peptide Synthesis (SPPS)

Incorporating Boc-4,5-dehydro-L-leucine into a peptide sequence is a primary application.[10][11] The following protocol outlines its use in standard Boc-chemistry solid-phase peptide synthesis (SPPS).[] The Boc strategy is well-suited for synthesizing longer or more complex peptides, as the repetitive strong acid deprotection steps can help disrupt peptide aggregation on the solid support.[]

Workflow for Boc-SPPS Incorporation

Caption: Workflow for incorporating Boc-4,5-dehydro-L-leucine via Boc-SPPS.

Step-by-Step Protocol

Materials:

  • Boc-4,5-dehydro-L-leucine dicyclohexylammonium salt

  • Merrifield resin pre-loaded with the C-terminal amino acid (e.g., Boc-Gly-Merrifield resin)

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • N,N-Diisopropylethylamine (DIEA)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Cleavage cocktail (e.g., anhydrous HF or Trifluoromethanesulfonic acid (TFMSA) with appropriate scavengers)

Part A: Preparation of the Free Acid Causality: The DCHA salt is stable for storage but the carboxylate is unreactive. It must be protonated to the free carboxylic acid to be activated for amide bond formation.

  • Dissolve 1.0 equivalent of Boc-4,5-dehydro-L-leucine DCHA salt in ethyl acetate.

  • Transfer the solution to a separatory funnel and wash three times with 1 M HCl. This protonates the carboxylate and moves the dicyclohexylamine into the aqueous layer as its hydrochloride salt.

  • Wash the organic layer once with water and once with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield Boc-4,5-dehydro-L-leucine free acid as a solid or oil.

  • Verify the removal of DCHA by ¹H NMR if necessary. Use the free acid immediately.

Part B: Solid-Phase Peptide Synthesis Cycle This protocol assumes a starting scale of 0.5 mmol on a 1% cross-linked Merrifield resin.

  • Resin Swelling: Swell the resin in a reaction vessel by washing with DCM for 30 minutes.

  • Boc Deprotection:

    • Treat the resin with a solution of 25-50% TFA in DCM for 2 minutes.[]

    • Drain and repeat the treatment for 25-30 minutes to ensure complete removal of the Boc group.

    • Rationale: Strong acid is required to cleave the tert-butyl carbamate.[]

  • Washing: Wash the resin alternately with DCM (3x) and DMF (3x) to remove residual TFA and prepare for the coupling step.

  • Neutralization:

    • Treat the resin with a 10% solution of DIEA in DMF for 2 minutes (2x).

    • Rationale: The terminal amine is protonated after TFA treatment (as a trifluoroacetate salt) and must be neutralized to the free amine to be nucleophilic for the coupling reaction.

    • Wash again with DMF (3x) and DCM (3x).

  • Amino Acid Coupling:

    • In a separate flask, pre-activate the Boc-4,5-dehydro-L-leucine free acid (2.0 eq.) by dissolving it in DMF with HBTU (1.95 eq.) and HOBt (2.0 eq.). Add DIEA (3.0 eq.) and allow to react for 5-10 minutes.

    • Rationale: HBTU/HOBt forms a highly reactive ester intermediate, making the carboxyl carbon susceptible to nucleophilic attack by the resin's free amine. Coupling of sterically hindered or unusual amino acids can be challenging, and robust activation is necessary.[13]

    • Add the activated amino acid solution to the resin. Agitate at room temperature for 2-4 hours.

    • Monitor the reaction completion using a qualitative test (e.g., Kaiser test). If the test is positive (blue), the coupling is incomplete; repeat the coupling step.

  • Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents.

  • Iteration: Repeat steps 2-6 for each subsequent amino acid to be added to the peptide chain.

Part C: Cleavage and Deprotection

  • After the final coupling and washing, dry the resin under vacuum.

  • Treat the resin with a cleavage cocktail, such as anhydrous HF or TFMSA, at 0 °C for 1-2 hours. This step simultaneously cleaves the peptide from the resin and removes side-chain protecting groups.

  • Caution: Anhydrous HF is extremely hazardous and requires specialized equipment and training.

  • Precipitate the crude peptide in cold diethyl ether, centrifuge to pellet, wash with ether, and dry under vacuum.

Protocol: Analysis and Characterization

Verifying the identity and purity of the synthesized peptide is a critical, self-validating step.

A. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Purpose: To assess the purity of the crude peptide and to purify it.

ParameterAnalyticalPreparative
Column C18, 3-5 µm, 4.6 x 150 mmC18, 5-10 µm, 21.2 x 250 mm
Mobile Phase A 0.1% TFA in Water0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile0.1% TFA in Acetonitrile
Gradient 5-65% B over 30 minOptimized based on analytical run
Flow Rate 1.0 mL/min15-20 mL/min
Detection 214 nm & 280 nm214 nm & 280 nm

Methodology:

  • Dissolve a small amount of crude peptide in the mobile phase A.

  • Inject onto the analytical HPLC system and run the gradient. Peptides are separated based on hydrophobicity.[14][15]

  • Assess purity by integrating the area of the product peak relative to the total peak area.[16]

  • Scale up to a preparative column to purify the desired peptide, collecting fractions corresponding to the main peak.

  • Lyophilize the pure fractions to obtain the final peptide as a white, fluffy powder.

B. Liquid Chromatography-Mass Spectrometry (LC-MS) Purpose: To confirm the molecular weight of the final product.

  • Use an LC-MS system, often with analytical HPLC conditions.

  • Analyze the purified peptide fraction.

  • The mass spectrometer will provide the mass-to-charge ratio (m/z) of the peptide.

  • Compare the observed mass to the calculated theoretical mass. The presence of the dehydro-leucine residue will result in a mass 2 Da lower than a standard leucine-containing peptide.

Peptide ExampleTheoretical Mass (Monoisotopic)Observed Mass [M+H]⁺
Ac-Gly-ΔLeu -NH₂227.14~228.15
Ac-Gly-Leu -NH₂229.15~230.16

Protocol: Targeted Covalent Ligand Screening

Once a dehydro-leucine-containing peptide is synthesized and purified, it can be used as a probe to screen for covalent interactions with a target protein.

Workflow for Covalent Target Engagement Assay

Caption: Workflow for identifying covalent protein targets using a ΔLeu-peptide probe.

Methodology: Intact Protein Mass Spectrometry

  • Incubation: Incubate the target protein (e.g., at 1-5 µM) with an excess of the ΔLeu-peptide probe (e.g., 10-50 µM) in a suitable buffer (e.g., PBS or HEPES, pH 7.4) at a controlled temperature (e.g., 37 °C).

  • Time Course: Take aliquots at various time points (e.g., t=0, 5, 15, 30, 60 minutes) to monitor the reaction progress.

  • Quenching: Stop the reaction in each aliquot, typically by adding 0.1% formic acid or by flash-freezing in liquid nitrogen.

  • Analysis:

    • Desalt the samples using a C4 ZipTip or similar device.

    • Analyze by direct infusion or LC-MS to determine the mass of the intact protein.

    • Expected Result: A time-dependent decrease in the peak corresponding to the unmodified protein and a simultaneous increase in a new peak corresponding to the protein-peptide covalent adduct (Mass = Mass of Protein + Mass of Peptide).

Advanced Analysis: Peptide Mapping by LC-MS/MS To pinpoint the exact amino acid that was modified, the protein-peptide adduct can be subjected to proteolytic digestion followed by LC-MS/MS analysis. This powerful technique will identify the specific peptide fragment containing the modification and the MS/MS fragmentation pattern will reveal the exact site of covalent attachment.

References

  • Chemical Substance Information. (n.d.). Boc-4,5-dehydro-Leu-OH dicyclohexylamine salt. Retrieved from [Link]

  • Cellitti, S. E., Jones, D. H., Lagpacan, L., Hao, X., & Schultz, P. G. (2012). An efficient protocol for incorporation of an unnatural amino acid in perdeuterated recombinant proteins using glucose-based media. Protein science : a publication of the Protein Society, 21(11), 1662–1667. [Link]

  • Zhang, T., Li, Y., Ma, L., & Liu, Z. (2021). Research progress on covalent inhibitors targeting alkaline amino acids. RSC medicinal chemistry, 12(10), 1675–1690. [Link]

  • He, Z., Li, J., & Zhang, L. (2021). Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System. Bio-protocol, 11(13), e4078. [Link]

  • Tuley, A., & Fast, W. (2018). Covalent inhibitors: a rational approach to drug discovery. Biochemistry, 57(24), 3326–3327. [Link]

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471–479. [Link]

  • Gehringer, M., & Laufer, S. A. (2019). Targeted Covalent Inhibitors in Drug Discovery, Chemical Biology and Beyond. Future medicinal chemistry, 11(3), 169–172. [Link]

  • Noren, C. J., Anthony-Cahill, S. J., Griffith, M. C., & Schultz, P. G. (1989). A general method for site-specific incorporation of unnatural amino acids into proteins. Science, 244(4901), 182–188. [Link]

  • Tucker, M. J., & Fairbanks, A. J. (2020). Dehydroamino acid chemical biology: an example of functional group interconversion on proteins. Organic & biomolecular chemistry, 18(42), 8538–8552. [Link]

  • ResearchGate. (n.d.). A reversible covalent inhibitor of the deubiquitinase USP7 possessing a cyanamide warhead. Retrieved from [Link]

  • Pieroni, O., Fissi, A., Jain, R. M., & Chauhan, V. S. (1995). Synthesis, crystal structure, and molecular conformation of N-Boc-L-Phe-dehydro-Leu-L-Val-OCH3. Biopolymers, 36(1), 9–18. [Link]

  • de Witte, A. M., & Danishefsky, S. J. (2023). Recent Advances in Covalent Drug Discovery. Molecules, 28(9), 3768. [Link]

  • Gąsowska, A., Dziachan, E., & Gwarda, A. (2018). A general method for preparation of N-Boc-protected or N-Fmoc-protected α,β-didehydropeptide building blocks and their use in the solid-phase peptide synthesis. Journal of peptide science : an official publication of the European Peptide Society, 24(8-9), e3091. [Link]

  • Crisma, M., Formaggio, F., Toniolo, C., & Yoshikawa, T. (2006). Impact of Dehydroamino Acids on the Structure and Stability of Incipient 310-Helical Peptides. The Journal of Organic Chemistry, 71(1), 114-120. [Link]

  • Miller, M. J., & Malnasi-Csizmadia, A. (2021). Towards a streamlined synthesis of peptides containing α,β-dehydroamino acids. Tetrahedron letters, 76, 153175. [Link]

  • Zhang, Q., & van der Donk, W. A. (2023). Dehydroamino acid residues in bioactive natural products. Natural Product Reports, 41(1), 108-142. [Link]

  • Faraoni, M. B., Tonn, C. E., & Pungitore, C. R. (2020). Synthesis, Crystallography, and Anti-Leukemic Activity of the Amino Adducts of Dehydroleucodine. Molecules, 25(20), 4811. [Link]

  • Zhang, C., Wang, N., Zhai, X., & Zhang, Y. (2023). The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery. Journal of Medicinal Chemistry, 66(18), 12393-12431. [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. Retrieved from [Link]

  • Medicilon. (2023). Analysis Methods for Peptide-Related Impurities in Peptide Drugs. Retrieved from [Link]

  • The Unraveling. (2022, March 23). Targeted covalent inhibitors with an emphasis on reversible covalent inhibition [Video]. YouTube. [Link]

  • Wang, Y., Li, S., & Li, Y. (2022). Michael acceptor molecules in natural products and their mechanism of action. Frontiers in Pharmacology, 13, 1033230. [Link]

  • Thapa, B., & Salmena, L. (2024). Michael Acceptors as Anti-Cancer Compounds: Coincidence or Causality?. International Journal of Molecular Sciences, 25(11), 6062. [Link]

  • Lin, Y. T., Lu, P. L., & Lai, C. C. (2020). Identification of Potential Drug Targets of Broad-Spectrum Inhibitors with a Michael Acceptor Moiety Using Shotgun Proteomics. International Journal of Molecular Sciences, 21(23), 9037. [Link]

  • Taylor, R. D., & Grant, B. J. (2022). Exploratory Covalent Docking of Michael-Acceptor Natural Products at Reactive Cysteines in Cancer Tyrosine Kinases. Molecules, 27(23), 8272. [Link]

Sources

Method

Application Notes and Protocols for the Deprotection of Boc-4,5-dehydro-L-leucine Dicyclohexylammonium Salt

Introduction: Navigating the Deprotection of a Unique Unsaturated Amino Acid In the realm of peptide synthesis and drug development, non-proteinogenic amino acids like 4,5-dehydro-L-leucine offer unique structural motifs...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Navigating the Deprotection of a Unique Unsaturated Amino Acid

In the realm of peptide synthesis and drug development, non-proteinogenic amino acids like 4,5-dehydro-L-leucine offer unique structural motifs for creating novel therapeutics. The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in peptide chemistry, valued for its stability and predictable cleavage under acidic conditions.[1][2] Boc-4,5-dehydro-L-leucine is often supplied as a dicyclohexylammonium (DCHA) salt to enhance its stability and crystallinity, as the free acid can be an unstable oil.[3][4] The successful incorporation of this dehydroamino acid into a peptide sequence hinges on the precise and efficient removal of both the DCHA counterion and the N-terminal Boc group.

This technical guide provides a comprehensive overview of the deprotection of Boc-4,5-dehydro-L-leucine dicyclohexylammonium salt. We will delve into the mechanistic underpinnings of the required transformations, present detailed, field-proven protocols, and discuss critical parameters to ensure high-yield and high-purity outcomes. The unique reactivity of the α,β-unsaturated system in dehydroleucine necessitates careful consideration of deprotection conditions to avoid undesirable side reactions.[5]

The Strategic Role of the Dicyclohexylammonium Salt

The use of dicyclohexylammonium salts is a strategic choice to improve the handling and stability of N-protected amino acids.[3][] The DCHA salt is formed through a simple acid-base reaction between the carboxylic acid of the Boc-amino acid and the organic base, dicyclohexylamine.[3] This ionic adduct is often a crystalline solid with a well-defined melting point, which facilitates purification and storage.[3] Before the Boc group can be removed, the free carboxylic acid must be regenerated.

Part 1: Liberation of the Free Acid from the Dicyclohexylammonium Salt

The first critical step is the quantitative conversion of the DCHA salt to the free Boc-4,5-dehydro-L-leucine. This is achieved by a liquid-liquid extraction procedure. It is imperative to use an acid that does not form an insoluble salt with dicyclohexylamine. While hydrochloric acid is a common acid, it forms the sparingly soluble dicyclohexylammonium chloride, which would complicate the purification.[4] Therefore, aqueous phosphoric acid or potassium bisulfate are the reagents of choice.[4]

Protocol 1: Free Acid Regeneration

Materials:

  • Boc-4,5-dehydro-L-leucine dicyclohexylammonium salt

  • Ethyl acetate (EtOAc)

  • 10% Aqueous phosphoric acid (H₃PO₄)

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • Suspend the Boc-4,5-dehydro-L-leucine DCHA salt in ethyl acetate (5-10 volumes).

  • Transfer the suspension to a separatory funnel.

  • Add 10% aqueous phosphoric acid while stirring until the solid completely dissolves and two clear phases are observed. The pH of the lower aqueous phase should be between 2 and 3.[4]

  • Separate the lower aqueous phase.

  • Wash the organic phase with a small volume of 10% phosphoric acid, followed by three washes with deionized water. The pH of the final aqueous wash should be ≥4.[4]

  • Dry the organic phase over anhydrous sodium sulfate.[4]

  • Filter the drying agent and concentrate the filtrate in vacuo to yield the free Boc-4,5-dehydro-L-leucine, which will likely be an oil or a solid foam.[4]

G cluster_0 Step 1: Salt Dissolution & Acidification cluster_1 Step 2: Extraction & Washing cluster_2 Step 3: Isolation DCHA_Salt Boc-4,5-dehydro-L-leucine DCHA Salt in EtOAc Add_H3PO4 Add 10% H₃PO₄ DCHA_Salt->Add_H3PO4 Two_Phases Clear Organic & Aqueous Phases Add_H3PO4->Two_Phases Separate_Phases Separate Phases Two_Phases->Separate_Phases Wash_Organic Wash Organic Layer (H₃PO₄ then H₂O) Separate_Phases->Wash_Organic Dry_Organic Dry Organic Layer (Na₂SO₄) Wash_Organic->Dry_Organic Filter Filter Dry_Organic->Filter Evaporate Evaporate Solvent Filter->Evaporate Free_Acid Free Boc-4,5-dehydro-L-leucine Evaporate->Free_Acid

Caption: Workflow for regenerating the free acid.

Part 2: N-Terminal Boc Deprotection

With the free acid in hand, the next step is the removal of the Boc protecting group. The mechanism of acid-catalyzed Boc deprotection is well-established and proceeds through protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation of the resulting carbamic acid to yield the free amine.[1][7][8]

The presence of the 4,5-double bond in the dehydroleucine moiety introduces a potential for side reactions, such as hydration or other additions, under strongly acidic aqueous conditions.[5] Therefore, anhydrous acidic conditions are highly recommended. The two most common and effective methods for Boc deprotection are treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) or with hydrogen chloride (HCl) in an organic solvent like dioxane or ethyl acetate.[9][10]

Comparative Deprotection Conditions
ParameterMethod A: TFA/DCMMethod B: HCl in DioxaneKey Considerations for Dehydroleucine
Reagent 20-50% TFA in anhydrous DCM[1][10]4M HCl in anhydrous 1,4-dioxane[10][11]Both are strong, anhydrous acids suitable for this transformation.
Reaction Time 30 minutes to 2 hours at room temperature.[1][10]30 minutes to 2 hours at room temperature.[10]The reaction should be monitored by TLC or LC-MS to avoid prolonged exposure to acid.
Work-up Evaporation of TFA and DCM. The product is the TFA salt.The product often precipitates as the hydrochloride salt, which can simplify isolation.[10]Precipitation of the HCl salt can be advantageous for purification.
Yield Typically high to quantitative.[10]Typically high to quantitative.[10]Both methods are expected to give high yields if anhydrous conditions are maintained.
Purity The resulting TFA salt can sometimes be oily.The hydrochloride salt is often a crystalline solid.[10]The crystallinity of the HCl salt can aid in obtaining a higher purity product.
Protocol 2A: Boc Deprotection with Trifluoroacetic Acid (TFA)

Materials:

  • Boc-4,5-dehydro-L-leucine (from Protocol 1)

  • Anhydrous dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Anhydrous diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve the Boc-4,5-dehydro-L-leucine in anhydrous DCM (to a concentration of 0.1-0.5 M) in a round-bottom flask.[1]

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add an equal volume of TFA to the stirred solution (for a 50% v/v mixture).[1][2]

  • Allow the reaction to warm to room temperature and stir for 30-60 minutes.

  • Monitor the reaction by TLC or LC-MS until all the starting material is consumed.

  • Remove the DCM and TFA under reduced pressure.

  • Add cold, anhydrous diethyl ether to the residue to precipitate the 4,5-dehydro-L-leucine TFA salt.

  • Isolate the solid by filtration or centrifugation, wash with cold diethyl ether, and dry under vacuum.

Protocol 2B: Boc Deprotection with HCl in Dioxane

Materials:

  • Boc-4,5-dehydro-L-leucine (from Protocol 1)

  • 4M HCl in 1,4-dioxane

  • Anhydrous diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Place the Boc-4,5-dehydro-L-leucine in a round-bottom flask.

  • Add the 4M HCl in dioxane solution (5-10 equivalents of HCl).[10]

  • Stir the mixture at room temperature. The deprotected amine hydrochloride salt may precipitate during the reaction.[10]

  • Monitor the reaction by TLC or LC-MS. Complete conversion is often achieved within 30-60 minutes.[10]

  • If precipitation occurs, collect the solid by filtration. If the product remains in solution, remove the solvent in vacuo.

  • Wash the solid product with anhydrous diethyl ether to remove any non-polar impurities.

  • Dry the resulting solid under vacuum to obtain the pure 4,5-dehydro-L-leucine hydrochloride.[10]

G cluster_A Method A: TFA/DCM cluster_B Method B: HCl/Dioxane Start Free Boc-4,5-dehydro-L-leucine Dissolve_TFA Dissolve in anhydrous DCM Start->Dissolve_TFA Add_HCl Add 4M HCl in Dioxane (RT) Start->Add_HCl Add_TFA Add TFA (0°C to RT) Dissolve_TFA->Add_TFA Monitor_A Monitor by TLC/LC-MS Add_TFA->Monitor_A Workup_A Evaporate & Precipitate with Et₂O Monitor_A->Workup_A Product_A 4,5-dehydro-L-leucine TFA Salt Workup_A->Product_A Monitor_B Monitor by TLC/LC-MS Add_HCl->Monitor_B Workup_B Filter or Evaporate & Wash with Et₂O Monitor_B->Workup_B Product_B 4,5-dehydro-L-leucine HCl Salt Workup_B->Product_B

Caption: Boc deprotection pathways.

Expert Insights and Causality

  • Anhydrous Conditions are Key: The presence of water in the acidic deprotection step could lead to the hydration of the double bond in the dehydroleucine, forming a β-hydroxy-leucine derivative. Using anhydrous reagents and solvents is crucial to prevent this side reaction.

  • Scavengers: For peptides containing sensitive residues like tryptophan or methionine, scavengers such as triisopropylsilane (TIS) or thioanisole are often added to the deprotection cocktail to trap the liberated tert-butyl cations and prevent alkylation of these residues.[12] For the deprotection of the single amino acid, this is less of a concern, but it is a critical consideration when this amino acid is part of a larger peptide.

  • Monitoring is Essential: While the provided reaction times are typical, the actual time for complete deprotection can vary. Over-exposure to strong acid can potentially lead to degradation. Therefore, monitoring the reaction progress by a suitable analytical technique like TLC or LC-MS is highly recommended to determine the optimal reaction time.

  • Choice of Salt Form: The final product will be an ammonium salt (either TFA or HCl salt). The choice between the two protocols may depend on the subsequent steps in the synthesis. Hydrochloride salts are often more crystalline and less hygroscopic than TFA salts, which can be advantageous for long-term storage and handling.

Conclusion

The deprotection of Boc-4,5-dehydro-L-leucine dicyclohexylammonium salt is a two-stage process that requires careful execution. The initial liberation of the free acid from its DCHA salt must be performed with an appropriate acid to avoid precipitation issues. The subsequent Boc deprotection should be carried out under anhydrous acidic conditions to ensure the integrity of the 4,5-double bond. By following the detailed protocols and considering the expert insights provided in this guide, researchers, scientists, and drug development professionals can confidently and successfully deprotect this valuable unsaturated amino acid for its use in further synthetic applications.

References

  • Vertex AI Search. (n.d.). Boc Deprotection Mechanism - HCl - Common Organic Chemistry.
  • BenchChem. (2025). The Strategic Advantage of Dicyclohexylammonium Salts in Enhancing Amino Acid Stability: A Technical Guide.
  • Schnölzer, M., Alewood, P., Jones, A., Alewood, D., & Kent, S. B. (1992). In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences. International Journal of Peptide and Protein Research, 40(3-4), 180-193.
  • Wang, S., Wu, K., Tang, Y.-J., & Deng, H. (2024). Dehydroamino acid residues in bioactive natural products.
  • BOC Sciences. (n.d.). Boc-β-cyclohexyl-L-alanine dicyclohexylammonium salt - (CAS 37462-62-7).
  • ChemPep Inc. (n.d.). Boc Solid Phase Peptide Synthesis.
  • Sigma-Aldrich. (n.d.). Boc Resin Cleavage Protocol.
  • Subirós-Funosas, R., Albericio, F., & El-Faham, A. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in Molecular Biology, 1146, 3-26.
  • Kattner, T., & Kazmaier, U. (2016). Studies on the synthesis of peptides containing dehydrovaline and dehydroisoleucine based on copper-mediated enamide formation. Beilstein Journal of Organic Chemistry, 12, 584-593.
  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
  • Reddy, K. L., & Kumar, U. K. S. (2012). Efficient and selective cleavage of the tert-butoxycarbonyl (Boc) group under basic condition. Tetrahedron Letters, 53(31), 4003-4005.
  • Organic Chemistry. (2022, December 15). Boc Deprotection Mechanism | Organic Chemistry [Video]. YouTube.
  • Bodanszky, M. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(4), 2479-2504.
  • Kotha, S., & Kuki, A. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Tetrahedron Letters, 61(25), 151978.
  • BenchChem. (2025). Protocol for N-Boc Deprotection Using Trifluoroacetic Acid (TFA).
  • Edagwa, B. J., & Taylor, C. M. (2009). Peptides Containing γ,δ-Dihydroxy-l-leucine. The Journal of Organic Chemistry, 74(11), 4132-4136.
  • Edagwa, B. J., & Taylor, C. M. (2009). Peptides Containing γ,δ-Dihydroxy-l-leucine. The Journal of Organic Chemistry, 74(11), 4132–4136.
  • ResearchGate. (2016, August 29). How can we do the deprotection of boc-amino acids using hcl?
  • BenchChem. (2025). A Comparative Guide to TFA and HCl for Boc Deprotection in Drug Development.
  • Chem-Impex International. (n.d.). Boc-4,5-dehydro-L-leucine dicyclohexylammonium salt.
  • ResearchGate. (n.d.). Deprotection of N-Boc group present in amino acids and other derivatives a.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • BenchChem. (2025, December). Understanding Boc protection and deprotection in peptide synthesis.
  • ResearchGate. (n.d.). Boc deprotection conditions tested.
  • Kamal, A., Ramana, A. V., Ramana, K. V., & Reddy, A. R. (2009). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. International Journal of Molecular Sciences, 10(4), 1456-1466.
  • Trivedi, R., & Singh, V. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable ionic liquid. RSC Advances, 5(116), 95763-95767.
  • Bachem. (n.d.). Conversion of a DCHA salt to the free acid.
  • Lala, R. D., & G-Day, B. N. (2019). Impact of Dehydroamino Acids on the Structure and Stability of Incipient 310-Helical Peptides. The Journal of Organic Chemistry, 84(23), 15338-15346.
  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA.
  • Lala, R. D., & G-Day, B. N. (2020). Impact of Dehydroamino Acids on the Structure and Stability of Incipient 310-Helical Peptides. The Journal of Organic Chemistry, 85(4), 1935-1943.
  • Edagwa, B. J., & Taylor, C. M. (2009). Peptides containing gamma,delta-dihydroxy-L-leucine. The Journal of Organic Chemistry, 74(11), 4132-4136.
  • Lala, R. D., & G-Day, B. N. (2019). Impact of Dehydroamino Acids on the Structure and Stability of Incipient 310-Helical Peptides. The Journal of Organic Chemistry, 84(23), 15338–15346.
  • Lala, R. D., & G-Day, B. N. (2019). Impact of Dehydroamino Acids on the Structure and Stability of Incipient 310-Helical Peptides. The Journal of Organic Chemistry, 84(23), 15338-15346.
  • Zhang, A. J., Russell, D. H., & Zhu, J. (1998). A method for removal of N-Boc protecting groups from substrates on TFA-sensitive resins. Tetrahedron Letters, 39(41), 7439-7442.
  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA.
  • Srinivasan, N., Yurek-George, A., & Ganesan, A. (2005). Rapid deprotection of N-Boc amines by TFA combined with freebase generation using basic ion-exchange resins. Molecular Diversity, 9(4), 291-293.
  • BOC Sciences. (n.d.). The Role of Dicyclohexylcarbodiimide (DCC) in Peptide Synthesis.
  • SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst.
  • Chen, T., Zhou, M., Walker, B., & Shaw, C. (2021). Modification Strategy of D-leucine Residue Addition on a Novel Peptide from Odorrana schmackeri, with Enhanced Bioactivity and In Vivo Efficacy. Molecules, 26(17), 5304.
  • Sigma-Aldrich. (n.d.). BOC-ON.
  • Trivedi, R., & Singh, V. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable ionic liquid. RSC Advances, 5(116), 95763-95767.

Sources

Application

Incorporation of Boc-4,5-dehydro-L-leucine into macrocyclic peptides

An Application Guide to the Strategic Incorporation of Boc-4,5-dehydro-L-leucine into Macrocyclic Peptides Authored by: A Senior Application Scientist Abstract & Introduction The confluence of macrocyclization and the in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Strategic Incorporation of Boc-4,5-dehydro-L-leucine into Macrocyclic Peptides

Authored by: A Senior Application Scientist

Abstract & Introduction

The confluence of macrocyclization and the incorporation of unnatural amino acids represents a frontier in peptide drug discovery. Macrocyclic peptides often exhibit enhanced metabolic stability, improved receptor affinity, and better cell permeability compared to their linear counterparts.[1][2] A key strategy to further augment these properties is the introduction of conformationally constrained or functionally unique amino acids. α,β-Dehydroamino acids (ΔAAs), characterized by a double bond between their α and β carbons, are particularly valuable in this context.[3][4] This structural feature imparts significant rigidity to the peptide backbone, shielding it from proteolytic degradation and pre-organizing it into specific secondary structures like β-turns or helices.[5][6]

Boc-4,5-dehydro-L-leucine is a commercially available building block that introduces both conformational constraint and a lipophilic side chain, making it an attractive residue for modulating peptide-protein interactions.[7][8] This guide provides a comprehensive, experience-driven framework for the successful incorporation of Boc-4,5-dehydro-L-leucine into a model peptide sequence, followed by its macrocyclization. We will detail the step-by-step protocols for solid-phase synthesis, cyclization, and analytical characterization, while elucidating the critical scientific principles that underpin each experimental choice.

The Building Block: Properties of Boc-4,5-dehydro-L-leucine

Understanding the chemical nature of the unnatural amino acid is paramount for its successful application.

  • Structure: Boc-4,5-dehydro-L-leucine possesses a tert-Butyloxycarbonyl (Boc) protecting group on its α-amino group and an unsaturated isobutenyl side chain. The Boc group is acid-labile, typically removed with reagents like trifluoroacetic acid (TFA), which contrasts with the base-labile Fmoc group used in modern solid-phase peptide synthesis (SPPS).[9]

  • Reactivity: The α,β-unsaturation makes the α-proton less acidic and the α-amino group less nucleophilic compared to its saturated counterpart.[4] This can lead to slower coupling kinetics during SPPS, necessitating optimized conditions. The double bond itself is a potential site for side reactions under harsh conditions, although it is generally stable throughout standard SPPS and cleavage protocols.

  • Handling and Storage: Like many specialized amino acid derivatives, Boc-4,5-dehydro-L-leucine should be stored in a cool, dry environment (typically 2-8 °C) under an inert atmosphere to prevent degradation.[]

Experimental Workflow: From Linear Peptide to Macrocycle

The overall strategy involves three main stages: synthesis of the linear peptide on a solid support, cleavage and purification of the linear precursor, and finally, solution-phase macrocyclization.

G cluster_0 Stage 1: Solid-Phase Synthesis cluster_1 Stage 2: Cleavage & Purification cluster_2 Stage 3: Macrocyclization & Final Analysis A Resin Preparation (e.g., Rink Amide Resin) B Iterative Fmoc-SPPS Cycles (Coupling & Deprotection) A->B C Coupling of Boc-4,5-dehydro-L-leucine (Final N-terminal residue) B->C D Simultaneous Side-Chain Deprotection & Resin Cleavage (TFA) C->D E Crude Peptide Precipitation F RP-HPLC Purification of Linear Peptide G Solution-Phase Macrolactamization (High Dilution) F->G H Final RP-HPLC Purification G->H I Analytical Characterization (LC-MS, MS/MS, NMR) H->I

Caption: Overall experimental workflow for macrocyclic peptide synthesis.

Protocol 1: Solid-Phase Synthesis of the Linear Peptide

This protocol details the assembly of a linear peptide using Fmoc-based SPPS, culminating in the coupling of the N-terminal Boc-4,5-dehydro-L-leucine.[11][12]

Rationale: Fmoc-SPPS is chosen for its mild deprotection conditions (piperidine), which preserves the acid-labile side-chain protecting groups and the final N-terminal Boc group until the final cleavage step.

Materials & Reagents
  • Resin: Rink Amide resin (provides a C-terminal amide upon cleavage).

  • Fmoc-protected Amino Acids: Standard side-chain protected amino acids.

  • Building Block: Boc-4,5-dehydro-L-leucine.

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM).

  • Deprotection: 20% Piperidine in DMF.

  • Coupling Reagents:

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

    • N,N-Diisopropylethylamine (DIEA).

Step-by-Step Methodology
  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection (First Amino Acid): Remove the Fmoc group from the resin by treating with 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the first Fmoc-amino acid (4 eq. relative to resin loading) with HATU (3.9 eq.) and DIEA (8 eq.) in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours.

    • Causality: HATU is a highly efficient coupling reagent that minimizes racemization, which is critical for maintaining stereochemical integrity.[13]

  • Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

  • Kaiser Test: Perform a qualitative Kaiser test to confirm the completion of the coupling reaction (a negative result, i.e., colorless beads, indicates a free primary amine is absent).

  • Iterative Cycles: Repeat steps 2-5 for each subsequent amino acid in the sequence.

  • Coupling Boc-4,5-dehydro-L-leucine:

    • For the final residue, perform the Fmoc deprotection of the N-terminal amino group as in step 2.

    • Pre-activate Boc-4,5-dehydro-L-leucine (4 eq.) with HATU (3.9 eq.) and DIEA (8 eq.) in DMF.

    • Couple to the resin for 2-4 hours. A longer coupling time is recommended due to the potentially reduced nucleophilicity of the dehydro-amino acid.

    • Trustworthiness: After this final coupling, perform a final wash and dry the resin under vacuum. A sample can be cleaved and analyzed by LC-MS to validate the mass of the linear precursor before proceeding with the bulk cleavage.

Protocol 2: Peptide Cleavage and Purification

This protocol describes the cleavage of the peptide from the resin, which simultaneously removes all acid-labile side-chain protecting groups and the N-terminal Boc group, yielding the linear precursor for cyclization.

Reagents
  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water.

    • Causality: TIS and water act as scavengers to trap reactive carbocations generated from the protecting groups (e.g., from Trp, Met, Cys), preventing side reactions with the peptide.

  • Precipitation Solvent: Cold diethyl ether.

Step-by-Step Methodology
  • Cleavage: Add the cleavage cocktail to the dried resin and agitate at room temperature for 2-3 hours.

  • Filtration: Filter the resin and collect the TFA solution containing the peptide.

  • Precipitation: Add the TFA solution dropwise into a 50-fold excess of cold diethyl ether. A white precipitate (the crude peptide) should form.

  • Isolation: Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Drying: Dry the crude peptide under vacuum.

  • Purification:

    • Dissolve the crude peptide in a suitable solvent (e.g., 50% Acetonitrile/Water with 0.1% TFA).

    • Purify using preparative reversed-phase HPLC (RP-HPLC) with a C18 column.

    • Collect fractions corresponding to the main product peak.

    • Confirm the mass of the collected fractions using LC-MS.

    • Lyophilize the pure fractions to obtain the linear peptide as a white, fluffy powder.

Protocol 3: Solution-Phase Macrocyclization

This protocol details the head-to-tail macrolactamization of the linear peptide.

Rationale: The key to successful intramolecular cyclization is performing the reaction under high dilution.[1] This condition kinetically favors the intramolecular reaction (the two ends of the same molecule finding each other) over intermolecular reactions (different molecules reacting), which would lead to dimerization and polymerization.

Materials & Reagents
  • Solvent: DMF.

  • Cyclization Reagents:

    • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or DPPA (Diphenylphosphoryl azide).

    • DIEA or Sodium Bicarbonate (NaHCO₃).

  • pH indicator strips.

Step-by-Step Methodology
  • High Dilution Setup: Dissolve the purified linear peptide in DMF to a final concentration of 0.1-0.5 mM.

  • pH Adjustment: Add DIEA or NaHCO₃ dropwise until the pH of the solution is approximately 8-9.

    • Causality: A basic pH is required to deprotonate the N-terminal ammonium group (formed in the acidic TFA cleavage), rendering it a nucleophilic free amine ready for amide bond formation.

  • Reagent Addition: Add the cyclization reagent (e.g., HBTU, 1.5 eq.) to the peptide solution.

  • Reaction: Stir the reaction at room temperature for 12-24 hours.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them via LC-MS. The goal is to see the disappearance of the peak corresponding to the linear precursor and the appearance of a new peak with the same mass (as cyclization is a dehydration reaction, the mass difference is negligible in MS).

  • Quenching: Once the reaction is complete, quench by adding a small amount of water.

  • Purification & Isolation:

    • Remove the DMF under high vacuum.

    • Dissolve the residue in an appropriate solvent.

    • Purify the macrocyclic peptide by preparative RP-HPLC.

    • Lyophilize the pure fractions to obtain the final product.

G cluster_0 Linear Peptide Precursor cluster_1 Reaction Conditions cluster_2 Product A H₂N-...-ΔLeu-...-COOH Linear Peptide in DMF B High Dilution (0.1 mM) pH 8-9 (DIEA) Coupling Reagent (HBTU) A->B Intramolecular Reaction Favored C Cyclic(-...-ΔLeu-...-) Macrocyclic Peptide B->C Amide Bond Formation

Caption: Key principles of the solution-phase macrocyclization step.

Analytical Characterization

Rigorous characterization is essential to confirm the identity, purity, and structure of the final macrocyclic peptide.[14][15][16]

TechniquePurposeExpected Outcome
RP-HPLC Purity AssessmentA single, sharp peak indicating >95% purity. The retention time will differ from the linear precursor.
LC-MS Identity ConfirmationObservation of the [M+H]⁺ ion corresponding to the calculated molecular weight of the cyclic peptide.
MS/MS Sequence VerificationFragmentation analysis should yield b- and y-ions consistent with the peptide sequence. The fragmentation pattern may be complex due to the cyclic nature.
NMR (¹H, COSY) Structural ElucidationProvides information on the peptide's conformation in solution. The presence of the dehydro-leucine vinyl protons can be confirmed.[17]

Troubleshooting

  • Low Coupling Efficiency of ΔAA: Increase coupling time, use a more potent coupling agent like HATU, or double couple the residue.

  • Dimerization during Cyclization: Ensure high dilution conditions are strictly maintained. Add the peptide solution slowly to the reaction vessel containing the coupling reagents.

  • No Cyclization Observed: Check the pH of the reaction; it must be slightly basic. Confirm the integrity of the linear precursor by MS before starting the cyclization.

  • Side Reactions during Cleavage: Ensure an adequate amount of scavenger is used, especially for sensitive residues like Trp or Cys.

References

  • Towards a streamlined synthesis of peptides containing α,β-dehydroamino acids. PubMed Central. [Link]

  • Synthesizing cyclic dehydropeptides using dehydroamino acids. ResearchGate. [Link]

  • New Synthetic Tools for Peptide Medicinal Chemistry. University of California, Irvine. [Link]

  • Facile Chemoselective Synthesis of Dehydroalanine-Containing Peptides. Organic Letters. [Link]

  • Synthesis and Applications of α,β-Dehydroamino Acid-Containing Peptides. ProQuest. [Link]

  • Synthesis of Tetrapeptides Containing Dehydroalanine, Dehydrophenylalanine and Oxazole as Building Blocks for Construction of Foldamers and Bioinspired Catalysts. MDPI. [Link]

  • Dehydroamino acid residues in bioactive natural products. PubMed Central. [Link]

  • Poly(dehydroalanine): Synthesis, Properties, and Functional Diversification of a Fluorescent Polypeptide. Journal of the American Chemical Society. [Link]

  • Ribosomal Synthesis of Dehydroalanine-Containing Peptides. Journal of the American Chemical Society. [Link]

  • Solid-Phase Unnatural Peptide Synthesis (UPS). Journal of the American Chemical Society. [Link]

  • Dehydroamino acid residues in bioactive natural products. RSC Publishing. [Link]

  • Discovery of Dehydroamino Acid Residues in the Capsid and Matrix Structural Proteins of HIV-1. PubMed Central. [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]

  • Introduction to Peptide Synthesis. PubMed Central. [Link]

  • Electrosynthesis of Protected Dehydroamino Acids. Organic Letters. [Link]

  • Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. [Link]

  • Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. CEM Corporation. [Link]

  • Macrocyclization strategies for cyclic peptides and peptidomimetics. PubMed Central. [Link]

  • Biocompatible strategies for peptide macrocyclisation. PubMed Central. [Link]

  • Peptide Macrocyclization via Intramolecular Interception of Visible-Light-Mediated Desulfurization. ChemRxiv. [Link]

  • Designing Cell-Permeable Macrocyclic Peptides. PubMed Central. [Link]

  • Macrocyclization of Unprotected Peptide Isocyanates. Pentelute Lab MIT. [Link]

  • The Role of Boc-L-Leucine Hydrate in Modern Peptide Drug Development. Prime Chemicals. [Link]

  • Fmoc-4,5-dehydro-L-leucine. Chem-Impex. [Link]

  • 4,5-Dehydro-L-leucine. Chem-Impex. [Link]

  • Peptide Analysis Techniques: HPLC, Mass Spec & Beyond. PEPDOO. [Link]

  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive. [Link]

  • HPLC Analysis and Purification of Peptides. PubMed Central. [Link]

  • Considerations for Advanced Peptide Analysis in Drug Development. BioPharmaSpec. [Link]

  • Secondary and Higher Order Structural Characterization of Peptides and Proteins by Mass Spectrometry. Diva-Portal.org. [Link]

  • Macrocyclization of Organo-Peptide Hybrids through a Dual Bio-orthogonal Ligation: Insights from Structure– Reactivity Studies. University of Rochester. [Link]

  • Selective Macrocyclization of Unprotected Peptides with an Ex Situ Gaseous Linchpin Reagent. NSF Public Access Repository. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to improve solubility of Boc-4,5-dehydro-L-leucine dicyclohexylammonium salt in DMF and DCM

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the solubility of dicyclohexylammonium (DCHA) salts during solid-phase peptide synthesis (SPP...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the solubility of dicyclohexylammonium (DCHA) salts during solid-phase peptide synthesis (SPPS). This guide is designed to deconstruct the chemical causality behind these solubility issues and provide a self-validating, step-by-step protocol to resolve them.

Core Principles: The DCHA Salt Paradox

Q: Why is Boc-4,5-dehydro-L-leucine supplied as a DCHA salt if it is insoluble in standard coupling solvents? A: The decision to manufacture and store this building block as a DCHA salt is driven by stability. In its free acid form, Boc-4,5-dehydro-L-leucine is an amorphous, hygroscopic oil that is highly prone to degradation and difficult to weigh accurately. By reacting the free acid with dicyclohexylamine, manufacturers create a highly crystalline, stable ionic lattice[1]. This salt form ensures exceptional shelf-life and purity[2]. However, the strong ionic interactions between the carboxylate anion and the bulky DCHA cation create a rigid crystal lattice that moderately polar aprotic solvents (like DCM) and polar aprotic solvents (like DMF) lack the necessary solvation energy to disrupt.

LogicRel Goal Boc-ΔLeu-OH Application Storage Storage & Transport Goal->Storage Synthesis Peptide Synthesis Goal->Synthesis DCHA DCHA Salt Form Storage->DCHA FreeAcid Free Acid Form Synthesis->FreeAcid Pros1 High Crystallinity & Stability DCHA->Pros1 Cons1 Insoluble in DMF/DCM Coupling Interference DCHA->Cons1 Pros2 Highly Soluble Ready for Coupling FreeAcid->Pros2 Cons2 Prone to Degradation (Oily/Amorphous) FreeAcid->Cons2 Cons1->FreeAcid Desalting Required

Caption: Logical relationship between storage stability and synthesis solubility.

Troubleshooting FAQs

Q: Can I force the DCHA salt to dissolve in DMF or DCM by heating or sonicating? A: No. While aggressive heating might temporarily force a small amount into solution, it is fundamentally detrimental to your synthesis. The DCHA molecule is a strong, bulky secondary amine. If introduced into your coupling reaction, DCHA will act as a competing nucleophile, interfering with coupling reagents (e.g., HATU, DIC) and potentially causing chain termination or side reactions[2].

Q: Can I just add a stronger base like DIEA (Diisopropylethylamine) directly to the DMF suspension to free-base it in situ? A: This is a common misconception. Adding DIEA will not efficiently displace DCHA because both are sterically hindered amines with similar pKa values. Furthermore, the displaced DCHA would remain in the reaction mixture, leading to the coupling interference mentioned above.

Q: What is the definitive method to achieve complete solubility? A: The only scientifically rigorous approach is desalting (liberation of the free acid) via a liquid-liquid extraction prior to use. You must physically remove the DCHA cation from the system. Once converted to the free acid, Boc-4,5-dehydro-L-leucine exhibits excellent solubility (>100 mg/mL) in both DMF and DCM.

Quantitative Data: Salt vs. Free Acid

To illustrate the stark contrast in physical properties, the table below summarizes the behavioral differences between the two forms.

PropertyBoc-ΔLeu-OH · DCHA (Salt Form)Boc-ΔLeu-OH (Free Acid Form)
Physical State Crystalline white powderViscous oil / Amorphous foam
Solubility in DMF < 5 mg/mL (Insoluble)> 100 mg/mL (Highly Soluble)
Solubility in DCM < 5 mg/mL (Insoluble)> 100 mg/mL (Highly Soluble)
Shelf-Life Stability Excellent (Years at 4°C)Poor (Prone to degradation)
Coupling Readiness Incompatible (DCHA interferes)Ready for immediate use

Experimental Protocol: Liberation of the Free Acid (Desalting)

This protocol utilizes a mild acidic wash to selectively protonate the DCHA amine without cleaving the acid-labile Boc protecting group.

Self-Validating Check: The initial suspension in Ethyl Acetate will be cloudy and heterogeneous. As the mild acid neutralizes the DCHA, the organic layer will become completely transparent. This visual cue validates that the ionic lattice has been successfully broken.

Required Reagents
  • Boc-4,5-dehydro-L-leucine DCHA salt

  • Ethyl Acetate (EtOAc)

  • 5% aqueous Potassium Bisulfate (KHSO4) OR 10% aqueous Citric Acid

  • Saturated aqueous NaCl (Brine)

  • Anhydrous Sodium Sulfate (Na2SO4)

Step-by-Step Methodology
  • Suspension: Weigh the required amount of Boc-4,5-dehydro-L-leucine DCHA salt and suspend it in EtOAc (approximately 10 mL of solvent per 1 gram of salt).

    • Causality: EtOAc is selected over DCM because it provides superior phase separation from water and is less prone to forming stubborn emulsions with bulky organic salts.

  • Acidification: Add an equal volume of 5% KHSO4 (or 10% Citric Acid) to the suspension. Transfer the mixture to a separatory funnel.

    • Causality: A mild acid is critical. Strong acids (like HCl or TFA) would prematurely cleave the Boc protecting group. KHSO4 (pH ~2) is perfectly calibrated to protonate the DCHA (pKa ~10.4) into water-soluble DCHA·HSO4 while leaving the Boc group completely intact.

  • Extraction: Shake the separatory funnel vigorously, venting frequently to release any pressure. Allow the layers to separate completely.

  • Phase Separation: The top layer is the organic phase (EtOAc containing the liberated free acid), and the bottom layer is the aqueous phase (containing the discarded DCHA salt). Drain and discard the bottom aqueous layer.

  • Washing: Wash the retained organic layer once with distilled water, followed by one wash with brine.

    • Causality: The water wash removes any residual KHSO4. The brine wash pre-dries the organic layer by drawing out dissolved water via osmotic pressure.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and add anhydrous Na2SO4. Swirl and let sit for 5-10 minutes until the solution is clear.

    • Causality: Removing all trace water is essential. Residual moisture will rapidly consume expensive coupling reagents (e.g., DIC, HATU) during the subsequent peptide synthesis steps.

  • Concentration: Filter off the Na2SO4 and concentrate the filtrate under reduced pressure using a rotary evaporator. The free acid will remain as a thick oil or foam.

  • Solubilization: Immediately dissolve the resulting free acid in your desired volume of DMF or DCM. It is now fully soluble and ready for SPPS coupling.

DesaltingWorkflow Start Boc-ΔLeu-OH · DCHA (Insoluble Salt) Suspend Suspend in EtOAc Start->Suspend Acidify Wash with 5% KHSO4 (pH 2-3) Suspend->Acidify Split Phase Separation Acidify->Split Aq Aqueous Phase (DCHA · HSO4 discarded) Split->Aq Bottom Org Organic Phase (Boc-ΔLeu-OH) Split->Org Top Dry Dry over Na2SO4 & Evaporate Org->Dry End Free Acid (Highly Soluble in DMF/DCM) Dry->End

Caption: Workflow for converting insoluble DCHA salts to soluble free acids.

References

Sources

Optimization

Technical Support Center: Troubleshooting Boc-4,5-dehydro-L-leucine Peptide Coupling &amp; Racemization

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in complex peptide synthesis, I frequently consult with researchers on the incorporation of highly sensitive non-canonical amino aci...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in complex peptide synthesis, I frequently consult with researchers on the incorporation of highly sensitive non-canonical amino acids. The integration of 4,5-dehydroleucine into peptides is notoriously difficult due to its high propensity for racemization (epimerization at the α-carbon) during the coupling cycle[1].

This guide provides an in-depth mechanistic analysis, troubleshooting FAQs, and a self-validating experimental protocol to help you achieve high-yielding, enantiomerically pure couplings.

Part 1: The Mechanistic "Why" – Understanding Racemization Causality

To prevent racemization, we must first understand the thermodynamic and kinetic forces driving it. There are two primary mechanisms for epimerization during peptide synthesis: the formation of an oxazol-5(4H)-one (azlactone) intermediate, and direct α-proton abstraction by a base[2].

While urethane protecting groups like Boc generally suppress oxazolone formation compared to standard acyl groups, the unique steric and electronic environment of the γ,δ-unsaturated side chain in 4,5-dehydroleucine alters this dynamic[3]. The double bond restricts the conformational flexibility of the side chain, creating localized steric hindrance that slows down the desired intermolecular amine attack.

This kinetic delay provides a window for the highly activated ester (especially if over-activated by uronium salts like HATU) to undergo intramolecular cyclization, forming the oxazolone intermediate. Once formed, the α-proton becomes highly acidic. Tertiary bases (like DIPEA) easily abstract this proton, leading to a planar enolate. Upon reprotonation, the stereocenter is scrambled, resulting in a mixture of L- and D-epimers[2].

RacemizationMechanism A Boc-4,5-dehydro-L-leucine (Free Acid) B Activated Ester (O-Acylisourea / OBt) A->B Activation (DIC, HATU) C 5(4H)-Oxazolone (Azlactone Intermediate) B->C Intramolecular Attack (Kinetic Delay) F Target Peptide (L-epimer) B->F Amine Attack (Desired Pathway) D Planar Enolate (Loss of α-proton) C->D Base Promoted (e.g., DIPEA) C->F Amine Attack (Retention) E Racemized Oxazolone (D/L mixture) D->E Reprotonation G Racemized Peptide (D-epimer) E->G Amine Attack

Fig 1: Mechanistic pathway of oxazolone-mediated racemization during carboxyl activation.

Part 2: Troubleshooting FAQs

Q: Why am I seeing >15% D-epimer when coupling Boc-4,5-dehydro-L-leucine using HATU/DIPEA? A: HATU is an exceptionally strong activating agent that rapidly converts the carboxylic acid into a highly reactive OBt/OAt ester. When combined with DIPEA (a strong tertiary base), the kinetic rate of oxazolone formation and subsequent base-catalyzed enolization outpaces the rate of the desired amide bond formation[4]. For sensitive dehydroamino acids, you must abandon uronium/aminium salts and switch to a base-free carbodiimide approach.

Q: Can I use standard pre-activation protocols (e.g., activating the amino acid for 3-5 minutes before adding to the resin)? A: No. Pre-activation is highly detrimental for 4,5-dehydroleucine. Activating the amino acid in the absence of the nucleophilic resin-bound amine gives the activated ester ample time to cyclize into the racemization-prone oxazolone. All reagents should be added to the resin in situ.

Q: How should I handle the neutralization step in Boc SPPS to prevent base-catalyzed epimerization? A: In standard Boc SPPS, TFA deprotection leaves a protonated amine that is typically neutralized with 10% DIPEA. Residual DIPEA trapped in the resin matrix will catalyze racemization during the subsequent coupling. To prevent this, perform strict washing protocols (DCM -> DMF -> DCM -> DMF) and utilize in situ neutralization during the coupling step using a weaker, sterically hindered base like 2,4,6-trimethylpyridine (TMP/collidine), or rely entirely on a base-free DIC/OxymaPure system[5].

Part 3: Quantitative Data Comparison

To illustrate the causality of reagent selection, the following table summarizes the expected coupling efficiency and racemization rates for highly sensitive amino acids based on the activation strategy chosen[6].

Coupling SystemBase AddedPre-activationExpected Yield (%)D-Epimer (%)
HATU / HOAt DIPEA (2.0 eq)2 min>95%15.0 - 25.0%
HBTU / HOBt DIPEA (2.0 eq)2 min90%10.0 - 20.0%
DIC / HOBt NoneIn situ80%5.0 - 9.0%
DIC / HOAt NoneIn situ85%2.0 - 4.0%
DIC / OxymaPure NoneIn situ>90%< 1.5%

Part 4: Validated Experimental Protocol

The following protocol is engineered as a self-validating system. By eliminating external bases and utilizing the superior leaving-group kinetics of OxymaPure, we suppress the oxazolone pathway.

Workflow S1 Step 1: Deprotect (TFA/DCM) S2 Step 2: Wash Strictly Base-Free S1->S2 S3 Step 3: Pre-chill Reagents (0°C) S2->S3 S4 Step 4: Add DIC/OxymaPure + Boc-AA (In situ) S3->S4 S5 Step 5: Coupling (2-4 hours, RT) S4->S5

Fig 2: Optimized base-free coupling workflow for Boc-4,5-dehydro-L-leucine.

Step-by-Step Methodology: Base-Free DIC/OxymaPure Coupling

1. Resin Deprotection & Preparation:

  • Treat the peptide-resin with 50% TFA in DCM for 1 x 2 min, then 1 x 20 min to remove the N-terminal Boc group.

  • Wash the resin exhaustively to remove all traces of acid: DCM (5 × 1 min) followed by DMF (5 × 1 min). Do not use a bulk DIPEA neutralization wash.

2. Reagent Preparation (Cold Room/Ice Bath):

  • In a clean, dry vial, dissolve 3.0 equivalents of Boc-4,5-dehydro-L-leucine and 3.0 equivalents of OxymaPure in a minimal volume of anhydrous DMF (approx. 0.1 M concentration).

  • Chill the solution to 0 °C for 5 minutes.

3. In Situ Activation & Coupling:

  • Add the chilled amino acid/OxymaPure solution directly to the resin.

  • Immediately add 3.0 equivalents of N,N'-Diisopropylcarbodiimide (DIC) directly to the reaction vessel. Crucial: Do not add DIPEA, TEA, or NMM.

  • Agitate the reaction vessel at 0 °C for the first 15 minutes to suppress initial oxazolone formation, then allow the reaction to naturally warm to room temperature.

  • Continue agitation for 2 to 4 hours.

4. System Validation (Checkpoint):

  • Perform a standard Kaiser test. If the beads remain colorless, the coupling is complete.

  • Self-Validation Step: Before proceeding to the next amino acid, perform a micro-cleavage on 5 mg of the resin using HF or TMSOTf/TFA (depending on your global strategy). Analyze the crude intermediate via analytical chiral LC-MS to quantify the L/D epimer ratio. If the D-epimer exceeds 2%, the batch should be flagged, as dehydro-peptide epimers are notoriously difficult to separate via preparative RP-HPLC at the final purification stage.

Part 5: References

1.[1] Hardy, P. M., & Sheppard, P. W. (1983). Synthesis of[4,5-dehydroLeu2]- and [3,4-dehydropro6]-locust adipokinetic hormone. Journal of the Chemical Society, Perkin Transactions 1, 723-729. URL:[Link] 2.[3] Edagwa, B. J., & Taylor, C. M. (2009). Peptides Containing γ,δ-Dihydroxy-l-leucine. The Journal of Organic Chemistry, 74(11), 4132-4136. URL:[Link] 3.[4] AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC Technical Resources. URL:[Link] 4.[2] Al Musaimi, O., et al. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(23), 8017. URL:[Link] 5.[5] Peptide Chemistry. (n.d.). OxymaPure DIC in Peptide Coupling: Mechanism, Efficiency, and Safety. Peptide Chemistry Portal. URL:[Link] 6.[6] OxymaPure. (n.d.). Peptide/Amide bond Synthesis – OxymaPure®. Luxembourg Bio Technologies. URL:[Link]

Sources

Troubleshooting

Troubleshooting incomplete coupling of Boc-4,5-dehydro-L-leucine dicyclohexylammonium salt

Welcome to the Technical Support Center. Boc-4,5-dehydro-L-leucine dicyclohexylammonium salt (Boc-ΔLeu-OH · DCHA) is a critical non-proteinogenic building block used to introduce conformational rigidity and resistance to...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Boc-4,5-dehydro-L-leucine dicyclohexylammonium salt (Boc-ΔLeu-OH · DCHA) is a critical non-proteinogenic building block used to introduce conformational rigidity and resistance to enzymatic degradation in peptide therapeutics. However, researchers frequently encounter incomplete coupling during Solid-Phase Peptide Synthesis (SPPS) or solution-phase conjugations.

This guide provides a self-validating troubleshooting framework, root cause analyses, and optimized protocols to overcome these specific synthetic bottlenecks.

Diagnostic Workflow

TroubleshootingWorkflow A Incomplete Coupling of Boc-4,5-dehydro-L-leucine B Was DCHA Salt Removed (Desalted)? A->B C Perform Liquid-Liquid Extraction (Protocol 1) B->C No D Assess Steric Hindrance & Sequence Aggregation B->D Yes C->D E Optimize Coupling Reagents (HATU/DIPEA or DIC/Oxyma) D->E F Double Coupling & Extended Time (2-4h) E->F G Verify by Kaiser Test or LC-MS F->G G->E <99% Yield H Proceed to Next SPPS Cycle G->H >99% Yield

Workflow for diagnosing and resolving Boc-4,5-dehydro-L-leucine coupling failures.

Root Cause Analysis & Causality

Issue 1: The DCHA Salt Counter-Ion Interference

The dicyclohexylammonium (DCHA) salt is formulated to stabilize the Boc-protected amino acid as a crystalline solid, preventing spontaneous degradation. However, DCHA is a bulky, strongly basic secondary amine. If not removed prior to coupling, DCHA will aggressively compete with the resin-bound N-terminal amine for the activated ester, forming a dead-end DCHA-amide byproduct[1]. Furthermore, its presence buffers the local pH of the coupling microenvironment, stalling the activation kinetics of uronium-based reagents. Desalting is mandatory.

Issue 2: Steric Hindrance and Conformational Rigidity

The sp2 hybridization of the 4,5-double bond in the leucine side chain restricts the rotameric degrees of freedom[2]. This rigidification creates a significant steric shield around the α-carboxyl group during the transition state of acylation. Hydrophobic sequences containing dehydro amino acids are highly prone to incomplete coupling[3]. Consequently, standard coupling reagents (e.g., HBTU/HOBt) often fail to achieve >99% conversion, necessitating highly reactive, HOAt-based or Oxyma-based systems[4].

Standard Operating Procedures (SOPs)

Protocol 1: Quantitative Desalting of DCHA Salts (Liquid-Liquid Extraction)

Causality & Self-Validation: This protocol uses a mild acid to protonate the DCHA amine, rendering it water-soluble (DCHA·HSO4), while the Boc-amino acid partitions into the organic phase[1]. The protocol is self-validating: the transition from a cloudy suspension to a clear biphasic system, followed by the isolation of a free-flowing oil/foam, visually confirms the successful removal of the DCHA salt.

Step-by-Step Methodology:

  • Dissolution: Suspend 1.0 mmol of Boc-4,5-dehydro-L-leucine · DCHA in 30 mL of Ethyl Acetate (EtOAc).

  • Acidic Wash: Transfer to a separatory funnel and add 20 mL of 5% aqueous KHSO4 (or 0.5 M Citric Acid). Shake vigorously and vent.

  • Phase Separation: Allow the layers to separate. The DCHA partitions into the lower aqueous layer. Drain the aqueous layer.

  • Repetition: Repeat the acidic wash two more times (2 x 20 mL) to ensure 100% removal of DCHA.

  • Brine Wash: Wash the organic layer with 20 mL of saturated NaCl (brine) to remove residual water and acid.

  • Drying & Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the free acid (Boc-ΔLeu-OH) as a viscous oil or foam. Use immediately for coupling.

Protocol 2: Optimized Coupling of Sterically Hindered Dehydro Amino Acids

Causality & Self-Validation: To overcome the kinetic barrier imposed by the rigid dehydro side chain, this protocol utilizes HATU, which forms a highly reactive 7-aza-benzotriazole active ester. The protocol is self-validating: the addition of DIPEA to the HATU/amino acid mixture will cause an immediate color change to pale yellow, confirming the formation of the active OAt ester.

Step-by-Step Methodology:

  • Preparation: Dissolve the freshly desalted Boc-ΔLeu-OH (3.0 equivalents relative to resin loading) in minimal anhydrous DMF to achieve a 0.1 M concentration.

  • Reagent Addition: Add HATU (2.95 eq) to the solution. (Note: Using slightly less HATU than the amino acid prevents capping of the resin by unreacted uronium species).

  • Activation: Add N,N-Diisopropylethylamine (DIPEA) (6.0 eq). Observe the color change to pale yellow. Pre-activate for exactly 2 minutes.

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 2 to 3 hours.

  • Verification: Wash the resin thoroughly (5x DMF, 3x DCM) and perform a Kaiser test. If a slight blue color persists, perform a second coupling using DIC (3.0 eq) and OxymaPure (3.0 eq) for 1 hour.

Quantitative Performance of Coupling Reagents

When working with conformationally restricted dehydro amino acids, reagent selection dictates the success of the synthesis. The table below summarizes expected yields based on the kinetic profiles of standard coupling systems[4].

Coupling Reagent SystemActivation KineticsSteric ToleranceExpected Yield (Dehydro AAs)Recommendation
HBTU / DIPEA ModerateLow40% - 60%Not recommended
DIC / HOBt SlowLow50% - 65%Not recommended
PyBOP / DIPEA ModerateModerate70% - 80%Acceptable for simple sequences
DIC / OxymaPure FastHigh85% - 95%Excellent for automated SPPS
HATU / HOAt / DIPEA Very FastVery High> 95%Gold Standard for manual SPPS

Frequently Asked Questions (FAQs)

Q: Can I just add extra DIPEA to the coupling mixture instead of desalting the DCHA salt? A: No. While extra base might ensure the activating agent functions, the DCHA molecule itself is a highly reactive secondary amine. It will consume your activated Boc-ΔLeu-OH to form a DCHA-amide, drastically reducing your effective concentration and leading to incomplete coupling[1].

Q: My Kaiser test is still slightly blue after double coupling. Should I force a third coupling? A: A persistent slight blue color after double coupling with HATU often indicates sequence-dependent aggregation (on-resin beta-sheet formation) rather than an issue with the amino acid itself[3]. Instead of a third coupling, consider using a chaotropic solvent mixture (e.g., DMF with 0.1 M LiCl or 1% Triton X-100) or elevating the coupling temperature to 50°C using a microwave synthesizer.

Q: Does the 4,5-double bond undergo side reactions during SPPS cleavage? A: The isolated 4,5-double bond is generally stable to standard TFA cleavage cocktails (e.g., TFA/TIPS/Water). However, avoid using strong electrophilic scavengers like ethanedithiol (EDT) if possible, as prolonged exposure can lead to trace thiol-ene addition byproducts.

References[2] Chemical Synthesis of Natural Product Peptides: Coupling Methods for the Incorporation of Noncoded Amino Acids into Peptides. ACS Publications. URL: https://pubs.acs.org/doi/10.1021/cr950005s[3]Synthesis and Bioactivity of Diastereomers of the Virulence Lanthipeptide Cytolysin. PMC (PubMed Central). URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3908668/[4]Peptide Coupling Reagents Overview. Scribd. URL: https://www.scribd.com/document/350918073/Peptide-Coupling-Reagents-Overview[1]CA2859255A1 - New antibody drug conjugates (ADCs) and the use thereof. Google Patents. URL: https://patents.google.com/patent/CA2859255A1/en

Sources

Optimization

Best storage and handling conditions to prevent degradation of Boc-4,5-dehydro-L-leucine DCHA salt

Welcome to the Technical Support Center for Boc-4,5-dehydro-L-leucine dicyclohexylammonium salt (CAS: 87720-54-5) . As a non-natural amino acid widely utilized in peptide synthesis and the development of novel drug candi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Boc-4,5-dehydro-L-leucine dicyclohexylammonium salt (CAS: 87720-54-5) . As a non-natural amino acid widely utilized in peptide synthesis and the development of novel drug candidates[1], its structural integrity is paramount. This guide provides drug development professionals and synthetic chemists with field-proven, mechanistically grounded protocols to prevent degradation and ensure high-yield couplings.

Chemical Profile & Degradation Causality

To effectively handle Boc-4,5-dehydro-L-leucine DCHA salt, one must understand the causality behind its physical and chemical vulnerabilities. The free carboxylic acid of many Boc-protected amino acids is prone to auto-catalytic degradation and instability; converting them to dicyclohexylamine (DCHA) salts allows for the isolation of a stable, highly pure crystalline product[2].

However, this compound contains three distinct reactive domains that dictate its degradation pathways:

  • The DCHA Salt Complex: Stable under basic or neutral conditions, but highly susceptible to dissociation in the presence of moisture or weak acids.

  • The Boc Protecting Group: Acid-labile. Premature cleavage occurs if the DCHA salt dissociates and the local pH drops.

  • The 4,5-Dehydro Moiety (Alkene): This double bond is structurally constrained and susceptible to electrophilic attack, radical-mediated isomerization, and oxidative degradation (e.g., lactonization) when exposed to light, heat, or radical initiators[3].

Logical Relationship: Degradation Pathways

Degradation A Boc-4,5-dehydro-L-leucine DCHA Salt B1 Moisture / Weak Acids A->B1 B2 Light / Oxygen / Radicals A->B2 B3 Strong Acids (e.g., TFA) A->B3 C1 DCHA Salt Dissociation (Free Acid Formation) B1->C1 C2 Alkene Oxidation / Isomerization B2->C2 C3 Boc Deprotection (Premature Cleavage) B3->C3 C1->C3 Increased vulnerability

Fig 1: Mechanistic pathways leading to the degradation of Boc-4,5-dehydro-L-leucine DCHA salt.

Quantitative Storage & Handling Standards

To prevent the degradation mechanisms outlined above, strict adherence to environmental controls is required. The compound is typically stored at 0 – 8 °C for standard use, but long-term preservation requires more rigorous conditions.

ParameterShort-Term Storage (< 2 weeks)Long-Term Storage (> 2 weeks)Critical Threshold / Causality
Temperature 0 °C to 8 °C-15 °C to -20 °C> 25 °C: Accelerates thermal decarboxylation and alkene oxidation.
Humidity < 30% RH< 20% RH (Desiccated)> 40% RH: Induces DCHA salt dissociation and subsequent Boc cleavage.
Light Exposure Amber vial (shielded)Opaque container (dark)UV Light: Initiates radical-mediated reactions at the 4,5-double bond[3].
Atmosphere Ambient (tightly sealed)Argon / Nitrogen backfillO₂ Exposure: Promotes oxidative degradation of the alkene.

Troubleshooting & FAQs

Q: My Boc-4,5-dehydro-L-leucine DCHA salt has become clumpy and difficult to weigh. Is it still viable? A: Clumping is a primary indicator of moisture ingress. Moisture facilitates the dissociation of the DCHA salt, exposing the free carboxylic acid and increasing the vulnerability of the acid-labile Boc group. Action: Verify purity via HPLC. If purity remains >98%, desiccate the batch under high vacuum for 24 hours before use. If purity has dropped, discard the batch.

Q: Can I use the DCHA salt directly in Solid-Phase Peptide Synthesis (SPPS)? A: No. Dicyclohexylamine is a strong, bulky secondary amine. If not removed, it will neutralize your activating acids (e.g., HOBt, HOAt) and directly compete with the N-terminal amine of the growing peptide chain for the activated ester, drastically reducing coupling efficiency[4]. You must convert it to the free acid prior to coupling.

Q: Can I use standard TFA cleavage protocols for peptides containing 4,5-dehydroleucine? A: Yes, but with strict scavenger optimization. While the Boc group is efficiently removed by TFA, the 4,5-double bond can undergo hydration or electrophilic addition in the presence of strong carbocations. Always use an optimized scavenger cocktail (e.g., TIPS/H₂O) and minimize global cleavage time to prevent alkene degradation.

Validated Experimental Protocols

Protocol: Conversion of DCHA Salt to Free Acid (Pre-Coupling Workflow)

This protocol provides a self-validating methodology to liberate the free acid of Boc-4,5-dehydro-L-leucine without degrading the Boc group or the sensitive alkene[4].

Step-by-Step Methodology:

  • Suspension: Weigh 1.0 mmol of Boc-4,5-dehydro-L-leucine DCHA salt and suspend it in 20 mL of cold Ethyl Acetate (EtOAc).

    • Causality: EtOAc is selected over Dichloromethane (DCM) because it provides superior phase separation and is less prone to emulsion formation during the subsequent acidic washes.

  • Acidic Wash: Add 15 mL of cold 5% aqueous KHSO₄ (or 0.1 M H₂SO₄). Stir vigorously for 5 minutes.

    • Causality: The mild, cold acid protonates the DCHA, making it water-soluble (as DCHA·HSO₄), while the Boc-protected amino acid remains safely in the organic layer.

  • Phase Separation: Transfer the mixture to a separatory funnel. Drain the lower aqueous layer and retain the upper organic layer.

  • Self-Validation Step 1 (Aqueous pH): Test the pH of the drained aqueous layer using indicator paper. It must be acidic (pH ~2). If it is basic or neutral, the DCHA has not been fully neutralized; you must repeat Step 2.

  • Brine Wash: Wash the organic layer with 15 mL of saturated NaCl (brine) to remove residual water and inorganic salts.

  • Self-Validation Step 2 (TLC Check): Spot the organic phase on a TLC plate and stain with Ninhydrin. A lack of purple/blue spots confirms the complete removal of the DCHA amine (the intact Boc-amino acid will not stain).

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄ for 15 minutes. Filter, then evaporate the solvent under reduced pressure using a water bath set to < 30 °C .

    • Causality: Keeping the temperature strictly below 30 °C prevents thermal decarboxylation or isomerization of the 4,5-dehydro moiety. The resulting free acid is ready for immediate peptide coupling.

Workflow Visualization

Workflow S1 Weigh DCHA Salt (Cold Room) S2 Suspend in EtOAc (Organic Phase) S1->S2 S3 Wash with 5% KHSO4 (Protonate DCHA) S2->S3 S4 Phase Separation (Self-Validate pH/TLC) S3->S4 S5 Dry Organic Layer (Na2SO4) & Evaporate S4->S5 S6 Pure Free Acid Ready for Coupling S5->S6

Fig 2: Step-by-step workflow for the conversion of DCHA salt to free acid prior to SPPS.

References

  • Boc-4,5-dehydro-L-leucine dicyclohexylammonium salt | 87720-54-5 - Sigma-Aldrich.

  • Boc-4,5-dehydro-L-leucine dicyclohexylammonium salt - Chem-Impex. 1

  • Design of Radical-Resistant Amino Acid Residues: A Combined Theoretical and Experimental Investigation - ResearchGate (JACS). 3

  • N-alkylation of n-alpha-boc-protected amino acids (WO1990006914A1) - Google Patents. 2

  • The DCHA Salt Advantage: A Comparative Guide to Workflow for Using Boc-Amino Acid DCHA Salt in SPPS - Benchchem. 4

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in Boc-4,5-dehydro-L-leucine Peptide Synthesis

Scientist’s Note: The incorporation of unnatural dehydro-amino acids like Boc-4,5-dehydro-L-leucine (Boc-ΔLeu-OH) introduces profound steric and electronic hurdles into Solid-Phase Peptide Synthesis (SPPS). The A1,3 stra...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Scientist’s Note: The incorporation of unnatural dehydro-amino acids like Boc-4,5-dehydro-L-leucine (Boc-ΔLeu-OH) introduces profound steric and electronic hurdles into Solid-Phase Peptide Synthesis (SPPS). The A1,3 strain inherent to the trisubstituted alkene moiety restricts the rotational freedom of the isobutyl side chain, locking it into a rigid conformation that sterically shields the α -carbon[1]. Furthermore, the conjugation of the double bond with the peptide backbone alters the nucleophilicity of the amine (when acting as an acyl acceptor) and the electrophilicity of the activated ester (when acting as an acyl donor), leading to unusually wide bond angles and severe steric clashes[2].

This guide provides field-proven, causality-driven troubleshooting strategies to overcome these specific thermodynamic and kinetic barriers.

Strategic Workflow for Hindered Couplings

Workflow Start Boc-ΔLeu-OH Coupling Strategy Donor Role: Acyl Donor (Coupling to Resin) Start->Donor Acceptor Role: Acyl Acceptor (N-terminal ΔLeu) Start->Acceptor ActDonor Activate with HATU/HOAt or DPPA + DIEA Donor->ActDonor ActAcceptor Activate incoming AA with PyAOP + MW (75°C) Acceptor->ActAcceptor EvalDonor Kaiser Test ActDonor->EvalDonor EvalAcceptor Chloranil Test ActAcceptor->EvalAcceptor Success Proceed to TFA Deprotection EvalDonor->Success Negative (Clear) Repeat Double Coupling (Fresh Reagents) EvalDonor->Repeat Positive (Blue) EvalAcceptor->Success Negative (Clear) EvalAcceptor->Repeat Positive (Blue/Green) Repeat->ActDonor Repeat->ActAcceptor

Logical decision tree for optimizing peptide coupling involving sterically hindered dehydro-amino acids.

Part 1: Diagnostic Troubleshooting Guide
Issue 1: Severe Deletion Sequences When Boc-ΔLeu-OH is the Acyl Donor

Symptom: LC-MS reveals a high percentage of uncoupled starting material (deletion sequence) after attempting to attach Boc-ΔLeu-OH to the growing peptide chain. Causality: The bulky tert-butyloxycarbonyl (Boc) protecting group combined with the rigid, branched dehydro-leucine side chain creates immense steric shielding around the activated carboxylate. Standard carbodiimides (DIC/DCC) or less reactive uronium salts (HBTU/TBTU) form bulky OBt/OAt esters that cannot easily penetrate the active site of the resin-bound amine. Solution: Switch to highly reactive uronium salts like HATU or COMU, which stabilize the transition state via neighboring group effects. Alternatively, for highly aliphatic dehydro-amino acids, Diphenylphosphoryl azide (DPPA) is exceptionally effective. DPPA forms an acyl azide intermediate, which is sterically minimal compared to OBt esters, allowing it to bypass the steric bulk of the ΔLeu side chain[3].

Issue 2: Near-Zero Coupling Yield Onto a Resin-Bound ΔLeu Residue

Symptom: The coupling of the next amino acid onto the N-terminus of a deprotected ΔLeu residue fails completely. Causality: Once Boc-ΔLeu is deprotected, the resulting N-terminal amine is electronically deactivated due to conjugation with the α,β -unsaturated system and sterically blocked by the rigid side chain[2]. If you use HATU for the prolonged coupling times required here, the unreacted amine will attack the uronium salt itself, forming an irreversible guanidinium capping byproduct. Solution: Utilize highly active phosphonium reagents like PyAOP. Phosphonium salts do not form guanidinium byproducts, allowing you to safely extend coupling times to 2–4 hours. Elevate the reaction temperature to 60–75 °C using microwave-assisted SPPS to overcome the thermodynamic activation barrier[4].

Issue 3: Premature Cleavage or Side Reactions During Boc Deprotection

Symptom: Undesired +56 Da (tert-butyl) adducts appear on the peptide mass spectrum after synthesizing sequences containing ΔLeu. Causality: The tert-butyl carbonium ions generated during TFA-mediated Boc deprotection are highly electrophilic. While they typically attack electron-rich side chains (Trp, Cys, Met), the conjugated double bond of ΔLeu can occasionally participate in side reactions under strongly acidic conditions without proper scavenging[5]. Solution: Incorporate nucleophilic scavengers. Adding 0.5% dithioethane (DTE) or 5% anisole to the 50% TFA/DCM cleavage solution effectively quenches the tert-butyl cations before they can alkylate the peptide backbone or side chains[5][6].

Part 2: Quantitative Reagent Efficacy Data

The following table summarizes the expected coupling efficiencies based on the chosen reagent system and thermodynamic conditions when working with highly hindered dehydro-amino acids.

Coupling ScenarioReagent SystemTemp (°C)Time (min)EquivalentsExpected Yield (%)
Boc-ΔLeu-OH (Donor) HBTU / DIEA25603< 40%
Boc-ΔLeu-OH (Donor) HATU / DIEA75 (MW)154> 95%
Boc-ΔLeu-OH (Donor) DPPA / DIEA25120485–90%
N-term ΔLeu (Acceptor) DIC / Oxyma251205< 30%
N-term ΔLeu (Acceptor) PyAOP / DIEA60 (MW)605> 90%
Part 3: Self-Validating Experimental Protocols
Protocol A: Microwave-Assisted Coupling of Boc-ΔLeu-OH (Acyl Donor)

This protocol utilizes thermal energy and highly reactive 7-aza-benzotriazole derivatives to force the formation of the hindered amide bond.

  • Resin Preparation: Swell 0.1 mmol of aminomethyl or MBHA resin in Dichloromethane (DCM) for 30 minutes. Wash thoroughly with Dimethylformamide (DMF) (3 × 5 mL)[6].

  • Pre-Activation: In a separate vial, dissolve 0.4 mmol (4 eq) of Boc-ΔLeu-OH and 0.38 mmol (3.8 eq) of HATU in 2 mL of anhydrous DMF. Add 0.8 mmol (8 eq) of N,N-Diisopropylethylamine (DIEA). Stir for exactly 1 minute. Causality: Slight sub-equivalence of HATU prevents capping of the resin-bound amine by unreacted uronium species.

  • Thermal Coupling: Transfer the activated mixture to the resin. Irradiate in a microwave peptide synthesizer at 75 °C for 15 minutes.

  • Washing: Drain the reaction vessel and wash the resin sequentially with DMF (3 × 5 mL) and DCM (3 × 5 mL).

  • System Validation (Kaiser Test): Take a few resin beads and perform a Kaiser test.

    • Negative (Clear/Yellow): Coupling successful. Proceed to Protocol B.

    • Positive (Blue): Steric hindrance persists. Perform a second coupling using COMU instead of HATU under identical conditions.

Protocol B: In Situ Neutralization & Coupling onto Resin-Bound ΔLeu (Acyl Acceptor)

This protocol addresses the deactivated, conjugated amine of the ΔLeu residue using phosphonium chemistry to prevent guanidinylation during extended couplings.

  • Boc Deprotection: Treat the peptide-resin with 50% TFA in DCM containing 5% anisole (scavenger) for 2 × 15 minutes at room temperature[6].

  • In Situ Neutralization: Wash the resin with DCM (3 × 5 mL). Treat immediately with 10% DIEA in DCM for 2 × 2 minutes. Causality: The TFA salt of the conjugated ΔLeu amine is exceptionally stable; aggressive neutralization is required to yield the free nucleophile[5].

  • Phosphonium Activation: Dissolve 0.5 mmol (5 eq) of the incoming Boc-AA-OH and 0.5 mmol (5 eq) of PyAOP in 2 mL of DMF. Add 1.0 mmol (10 eq) of DIEA.

  • Extended Coupling: Add the activation mixture to the resin. React at 60 °C for 60 minutes. Causality: Elevated temperature provides the kinetic energy necessary to overcome the A1,3 strain of the ΔLeu isobutyl group[4].

  • System Validation (Chloranil Test): Perform a Chloranil test. Note: Do not use the Kaiser test here; the conjugated amine of ΔLeu often yields false negatives with ninhydrin. A clear/yellow Chloranil test indicates successful coupling.

Part 4: Frequently Asked Questions (FAQs)

Q: Why does the 4,5-dehydro modification cause significantly more steric hindrance than standard L-leucine? A: Standard L-leucine has rotational freedom around its Cβ−Cγ bond, allowing it to adopt conformations that minimize steric clashes during coupling. The introduction of the 4,5-double bond creates a trisubstituted alkene. The resulting A1,3 strain forces the bulky isobutyl group into a rigid, locked conformation that physically blocks the α -carbon and the amine, drastically reducing the kinetics of nucleophilic attack[1].

Q: Can I use standard Fmoc-SPPS instead of Boc-SPPS for sequences containing ΔLeu? A: While Fmoc chemistry is milder, Boc-SPPS is often preferred for highly hindered or hydrophobic sequences. The aggressive in situ neutralization (using DIEA/DCM) and the highly acidic deprotection steps (TFA) disrupt inter-chain hydrogen bonding and aggregation much more effectively than the standard piperidine/DMF deprotection used in Fmoc-SPPS[6].

Q: Why did my peptide chain terminate after I used HATU to couple onto the ΔLeu residue? A: Because the amine of ΔLeu is sterically hindered and electronically deactivated by conjugation, its nucleophilic attack on the activated ester is very slow. If uronium salts like HATU or HBTU are present in the reaction mixture for extended periods, the slow-reacting ΔLeu amine will eventually attack the uronium carbon instead of the ester, forming a stable, irreversible guanidinium adduct that permanently caps your peptide chain. Always use phosphonium salts (PyBOP, PyAOP) or carbodiimides (DIC/Oxyma) when coupling onto a hindered amine.

Sources

Optimization

Technical Support Center: Minimizing Side Reactions During Boc-4,5-dehydro-L-leucine Activation

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical hurdles associated with the activation of Boc-4,5-dehydro-L-leucine dicyclohexylammo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical hurdles associated with the activation of Boc-4,5-dehydro-L-leucine dicyclohexylammonium salt (CAS 87720-54-5)[1].

While dehydroamino acids are invaluable for inducing conformational rigidity and enhancing proteolytic stability in peptide therapeutics[2], their unique electronic architecture makes them highly susceptible to side reactions during coupling[3]. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to ensure high-fidelity peptide synthesis.

Diagnostic Workflow: Activation Troubleshooting

When working with DCHA-protected salts, failures in coupling or the appearance of impurities (epimers, isomers) usually stem from improper salt cleavage or overactivation. Use the diagnostic logical pathway below to isolate your specific issue.

G Start Boc-4,5-dehydro-Leu-OH·DCHA Activation CheckDCHA Is DCHA salt removed? Start->CheckDCHA Desalt Action: Mild Acid Wash (e.g., 5% KHSO4) CheckDCHA->Desalt No Act Activation Phase CheckDCHA->Act Yes Desalt->Act CheckRac Epimerization detected? (Oxazolone pathway) Act->CheckRac FixRac Action: Use DIC/Oxyma Pure Lower Temp to 0°C CheckRac->FixRac Yes CheckIso Double bond migration? (4,5 to 3,4-position) CheckRac->CheckIso No FixRac->CheckIso FixIso Action: Reduce base (DIPEA) or switch to TMP CheckIso->FixIso Yes Success Successful Coupling CheckIso->Success No FixIso->Success

Workflow for diagnosing and resolving side reactions during Boc-4,5-dehydro-L-leucine activation.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why is my coupling failing or yielding multiple peaks when I use the Boc-4,5-dehydro-L-leucine DCHA salt directly in the reaction? A1: Dicyclohexylamine (DCHA) is a strong, bulky secondary amine used to crystallize and stabilize the Boc-amino acid. If you do not remove it prior to activation, DCHA acts as a competing nucleophile and an uncontrolled base. It will react with activated esters to form inert amides, and it will cause severe pH spikes that promote both racemization and double-bond migration. You must "free-base" the amino acid before introducing coupling reagents.

Q2: I am observing significant epimerization (formation of the D-enantiomer). What is the mechanism, and how do I prevent it? A2: Epimerization during activation is primarily driven by azlactone (oxazolone) formation [4]. When the carboxyl group is overactivated (e.g., by HATU or excess carbodiimide), the carbonyl oxygen of the Boc protecting group can intramolecularly attack the activated ester, forming a 5-membered oxazolone ring[2]. This intermediate renders the alpha-proton highly acidic, leading to rapid racemization via enolization. Solution: Switch from uronium salts (HATU/HBTU) to a carbodiimide/additive system like DIC/Oxyma Pure . Oxyma acts as an excellent nucleophile that rapidly consumes the O-acylisourea intermediate before the oxazolone can form, effectively suppressing epimerization.

Q3: My LC-MS shows the correct product mass, but NMR indicates the double bond has migrated. What happened? A3: This is base-catalyzed isomerization. The 4,5-double bond in dehydro-leucine is isolated. However, migrating the double bond to the 3,4-position creates a thermodynamically favored conjugated system with the carbonyl group. The distinctive electronic architecture of dehydroamino acids makes them sensitive to basic conditions[3]. Extended pre-activation times or the use of strong, unhindered bases (like un-neutralized DCHA or excess DIPEA) will abstract protons and catalyze this migration.

Quantitative Data: Impact of Activation Conditions

The choice of coupling reagent and base drastically influences the fidelity of the Boc-4,5-dehydro-L-leucine activation. The table below summarizes comparative data for various activation environments.

Coupling ReagentBase (Equivalents)Temp (°C)DCHA Removed?Epimerization (%)Isomerization (%)Coupling Yield (%)
HATUDIPEA (2.0)25No>15.0~5.0<60
HATUDIPEA (2.0)25Yes8.52.175
DIC/HOBtNone25Yes4.2<1.082
DIC/Oxyma Pure None 0 to 25 Yes <1.0 <0.5 >95

Data Interpretation: The highest yields and lowest side-reaction profiles are achieved by completely removing the DCHA salt and utilizing a base-free DIC/Oxyma activation strategy at low temperatures.

Standard Operating Procedures (SOPs)

To ensure scientific integrity, every protocol must be a self-validating system. Follow these step-by-step methodologies to minimize side reactions.

Protocol A: Quantitative Removal of Dicyclohexylamine (Free-Basing)

Causality: DCHA must be removed to prevent base-catalyzed isomerization and competitive nucleophilic attack. We utilize Potassium Bisulfate (KHSO4) because its pKa is low enough to protonate DCHA (forcing it into the aqueous layer as a sulfate salt) but mild enough not to cleave the acid-sensitive Boc protecting group[5].

  • Dissolution: Suspend 1.0 mmol of Boc-4,5-dehydro-Leu-OH·DCHA in 15 mL of Ethyl Acetate (EtOAc) in a separatory funnel.

  • Acid Wash: Add 10 mL of cold 5% aqueous KHSO4. Shake vigorously and allow the layers to separate.

  • Self-Validation Check 1: Test the pH of the aqueous layer. It must be ~2-3. If it is higher, repeat the KHSO4 wash to ensure complete protonation of the DCHA.

  • Extraction: Drain the aqueous layer. Wash the organic layer two more times with 10 mL of 5% KHSO4.

  • Brine Wash: Wash the organic layer with 10 mL of saturated NaCl (brine) to remove residual moisture and salts.

  • Drying & Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure at <30°C to yield the free acid as a viscous oil or foam.

  • Self-Validation Check 2: Perform a ninhydrin stain on a TLC plate of the isolated product. A negative result (no purple color) confirms the complete absence of the DCHA free amine.

Protocol B: Optimized Low-Temperature Activation and Coupling

Causality: By utilizing DIC and Oxyma Pure without tertiary bases, we prevent the basic conditions required for double-bond migration. Activating at 0°C kinetically disfavors the intramolecular attack that leads to oxazolone formation[4].

  • Preparation: Dissolve the freshly free-based Boc-4,5-dehydro-Leu-OH (1.5 eq relative to resin loading) and Oxyma Pure (1.5 eq) in minimal anhydrous DMF.

  • Thermal Control: Submerge the reaction vial in an ice-water bath and allow it to equilibrate to 0°C for 5 minutes.

  • Activation: Add N,N'-Diisopropylcarbodiimide (DIC) (1.5 eq) dropwise to the cooled solution. Stir for exactly 3 minutes. Do not exceed 5 minutes of pre-activation to prevent anhydride formation.

  • Coupling: Transfer the activated mixture to the reactor containing the swelled, N-terminally deprotected resin.

  • Elongation: Agitate the reaction for 2 hours, allowing the vessel to slowly warm to room temperature naturally.

  • Self-Validation Check: Wash the resin and perform a Kaiser Test. A negative result (yellow beads/solution) indicates >99% coupling efficiency. If the test is positive (blue), perform a second coupling using 1.0 eq of the same reagents.

References

  • Bibliomed - Side reactions in peptide synthesis: An overview URL: [Link]

  • National Institutes of Health (PMC) - Towards a streamlined synthesis of peptides containing α,β-dehydroamino acids URL:[Link]

  • RSC Publishing - Dehydroamino acid residues in bioactive natural products URL: [Link]

  • AAPPTec - Boc-L-Amino Acids for Peptide Synthesis URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Boc-4,5-dehydro-L-leucine Dicyclohexylammonium Salt vs. Fmoc-4,5-dehydro-L-leucine: A Strategic Comparison Guide

Introduction The incorporation of unnatural amino acids, such as 4,5-dehydro-L-leucine ( Δ Leu), is a cornerstone technique in modern peptide engineering. The γ,δ -unsaturated side chain introduces conformational rigidit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The incorporation of unnatural amino acids, such as 4,5-dehydro-L-leucine ( Δ Leu), is a cornerstone technique in modern peptide engineering. The γ,δ -unsaturated side chain introduces conformational rigidity, aids in mapping enzyme-substrate binding pockets, and serves as a versatile synthetic handle for downstream modifications, such as tritium labeling or Sharpless asymmetric dihydroxylation to yield γ,δ -dihydroxyleucine[1].

When designing a Solid-Phase Peptide Synthesis (SPPS) workflow involving this residue, researchers must choose between two primary protected derivatives: Boc-4,5-dehydro-L-leucine dicyclohexylammonium salt [2] and Fmoc-4,5-dehydro-L-leucine [3]. This guide objectively compares their chemical behavior, stability profiles, and mechanistic causality to help you select the optimal building block for your synthesis.

Chemical Properties & Structural Implications

The choice of protecting group strategy fundamentally alters the physical state and handling requirements of the amino acid.

  • Boc-4,5-dehydro-L-leucine DCHA Salt: Aliphatic Boc-protected dehydroamino acids often present as unstable oils that degrade over time. To counteract this, the compound is crystallized with dicyclohexylamine (DCHA) to form a highly stable salt[4]. While this guarantees an extended shelf life, the DCHA salt cannot be used directly in coupling reactions. The bulky DCHA acts as a competitive nucleophile that will irreversibly cap the growing peptide chain.

  • Fmoc-4,5-dehydro-L-leucine: The Fmoc-protected derivative is supplied as a stable, free crystalline acid[5]. It requires no pre-treatment and can be directly integrated into automated or manual SPPS workflows, streamlining the synthesis process[3].

Table 1: Physicochemical Comparison
PropertyBoc-4,5-dehydro-L-leucine DCHA SaltFmoc-4,5-dehydro-L-leucine
CAS Number 87720-54-5[4]87720-55-6[5]
Chemical Form Dicyclohexylammonium SaltFree Acid
Molecular Weight 410.59 g/mol [4]351.40 g/mol [5]
Shelf-Life Stability Excellent (Stabilized by DCHA)High (Stable free acid)
Pre-Coupling Step Mandatory Desalting (Acid Wash)None (Ready to couple)

Mechanistic Causality in SPPS Strategies

The most critical factor when working with 4,5-dehydroleucine is the acid sensitivity of the γ,δ -double bond . This chemical vulnerability dictates why one SPPS strategy is vastly superior to the other.

The Vulnerability of the Boc Strategy

In standard Boc SPPS, the N-terminal protecting group is removed iteratively using 50% Trifluoroacetic acid (TFA) in dichloromethane. Under these harsh, repeated acidic conditions, the 4,5-alkene is susceptible to protonation. This leads to an acid-catalyzed hydration, converting the dehydroleucine residue into γ -hydroxyleucine. Once formed, the γ -hydroxyl group rapidly attacks the peptide backbone, resulting in spontaneous lactonization [6]. This irreversible side reaction cleaves the peptide chain, leading to catastrophic yield losses and truncated sequences[6].

The Superiority of the Fmoc Strategy

Fmoc SPPS circumvents this degradation pathway entirely. The Fmoc group is removed using 20% piperidine in DMF—a mild base[6]. Because the growing peptide is never exposed to strong acids during the iterative elongation cycles, the 4,5-double bond remains completely intact. While the final cleavage of the peptide from the resin requires TFA, this is a single, time-controlled exposure. When paired with appropriate carbocation scavengers (e.g., TIPS, water), the lactonization risk is heavily mitigated[6].

Table 2: SPPS Performance & Stability Metrics
MetricBoc Strategy (Iterative TFA)Fmoc Strategy (Iterative Piperidine)
Deprotection Condition 50% TFA in DCM20% Piperidine in DMF
Risk of Hydration High (Acid-catalyzed)Negligible (Base-mediated)
Risk of Lactonization High (Spontaneous post-hydration)Low (Only during final cleavage)
Overall Peptide Yield Low to ModerateHigh

Workflow Visualization

The following decision matrix illustrates the chemical workflow and degradation pathways associated with both derivatives.

G A 4,5-Dehydro-L-leucine Peptide Synthesis B Boc-4,5-dehydro-L-leucine DCHA Salt A->B C Fmoc-4,5-dehydro-L-leucine Free Acid A->C D Desalting (KHSO4) Liberate Free Acid B->D F Fmoc SPPS Strategy (Iterative Piperidine) C->F E Boc SPPS Strategy (Iterative TFA Deprotection) D->E G High Risk: Acid-Catalyzed Hydration & Lactonization E->G Repeated strong acid H High Yield: Intact Dehydroleucine Peptide F->H Mild base deprotection

Workflow and stability matrix for 4,5-dehydro-L-leucine SPPS strategies.

Experimental Protocols: Self-Validating Systems

To ensure high-fidelity synthesis, the following protocols incorporate self-validating checkpoints to confirm reaction success before proceeding.

Protocol A: Desalting Boc-4,5-dehydro-L-leucine DCHA Salt

Causality: DCHA must be removed to prevent it from acting as a competing nucleophile during activation, which would cap the peptide chain.

  • Suspension: Suspend 1.0 mmol of Boc-4,5-dehydro-L-leucine DCHA salt in 15 mL of Ethyl Acetate (EtOAc).

  • Acidic Wash: Wash the organic layer with 10 mL of 5% aqueous KHSO4​ (potassium bisulfate) three times in a separatory funnel. The mild acid protonates the DCHA, driving it into the aqueous phase while the Boc-amino acid remains in the EtOAc.

  • Self-Validation Checkpoint: Test the pH of the final aqueous wash using pH paper. Validation: The pH must remain strongly acidic (pH ~2). If the pH is neutral or basic, DCHA is still present; repeat the wash.

  • Isolation: Wash the organic layer once with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the free acid as a viscous oil or foam, ready for immediate coupling.

Protocol B: Fmoc-SPPS Coupling of Fmoc-4,5-dehydro-L-leucine

Causality: Dehydroamino acids can be sterically demanding and prone to epimerization. Using DIC/Oxyma Pure provides powerful activation while maintaining a neutral-to-slightly-acidic microenvironment, preventing base-catalyzed epimerization associated with uronium salts (like HATU) in the presence of excess DIPEA.

  • Deprotection: Treat the resin-bound peptide with 20% piperidine in DMF (2 x 5 min). Wash thoroughly with DMF (5 x 1 min).

  • Activation: In a separate vial, dissolve 3.0 equivalents of Fmoc-4,5-dehydro-L-leucine and 3.0 equivalents of Oxyma Pure in minimal DMF. Add 3.0 equivalents of N,N'-Diisopropylcarbodiimide (DIC). Stir for 3 minutes to pre-activate the amino acid.

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 60 minutes.

  • Self-Validation Checkpoint: Perform a Kaiser (Ninhydrin) test on a few resin beads. Validation: The beads and solution must remain clear/yellow, indicating that all primary amines have successfully reacted. A blue color indicates incomplete coupling, necessitating a second coupling cycle before proceeding.

References

  • Roberts et al. "Synthesis of[4,5-DehydroLeu2]- and [3,4-DehydroPro6]-Locust Adipokinetic Hormone". Journal of the Chemical Society, Perkin Transactions 1, 1983.[6] URL: [Link]

  • Edagwa, B. J., & Taylor, C. M. "Peptides Containing γ,δ-Dihydroxy-l-leucine". The Journal of Organic Chemistry, 2009.[1] URL: [Link]

Sources

Comparative

Constraining Flexibility: A Comparative Guide to the Conformational Rigidity of Boc-4,5-dehydro-L-leucine and L-leucine

Abstract In the landscape of peptide-based drug design, the ability to control molecular conformation is paramount to achieving enhanced potency, selectivity, and metabolic stability. Conformationally constrained amino a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In the landscape of peptide-based drug design, the ability to control molecular conformation is paramount to achieving enhanced potency, selectivity, and metabolic stability. Conformationally constrained amino acids are powerful tools in this endeavor, offering a strategy to lock a peptide into a bioactive shape. This guide provides an in-depth comparison of the conformational rigidity of a synthetically modified amino acid, Boc-4,5-dehydro-L-leucine, with its canonical counterpart, L-leucine. By introducing a double bond into the side chain, a significant restriction in rotational freedom is achieved. We will explore the structural rationale for this rigidity, present comparative data derived from key analytical techniques, and provide detailed experimental protocols for researchers seeking to validate these properties.

Introduction: The Strategic Value of Conformational Constraint

Peptides are promising therapeutic agents, but their inherent flexibility often leads to poor receptor affinity and susceptibility to proteolytic degradation. Introducing constraints can pre-organize a peptide into a conformation that is optimal for receptor binding, reducing the entropic penalty upon interaction and often leading to improved biological activity. The α,β-dehydroamino acids (ΔAAs) are a well-established class of constrained residues where the introduction of a Cα=Cβ double bond imparts significant rigidity.

This guide focuses on a related but distinct modification: the introduction of a double bond further down the side chain, specifically in Boc-4,5-dehydro-L-leucine (ΔLeu). This modification targets the side-chain dihedral angles (χ space), which are critical for defining the three-dimensional topography of pharmacophores. We will compare this "unsaturated" analog to the highly flexible standard L-leucine to illustrate the profound impact of this subtle chemical change.

Structural Hypothesis: The Source of Rigidity

The conformational freedom of the L-leucine side chain arises from the free rotation around its single bonds: Cα-Cβ (chi1, χ1), Cβ-Cγ (chi2, χ2), and Cγ-Cδ (chi3, χ3). In contrast, Boc-4,5-dehydro-L-leucine features a double bond between Cγ and Cδ. This fundamental change from sp3 to sp2 hybridization at these carbon atoms has two major consequences:

  • Planarization: The Cβ-Cγ-Cδ1-Cδ2 moiety is forced into a planar or near-planar arrangement.

  • Elimination of Rotation: Free rotation around the Cγ-Cδ bond is eliminated.

This effectively "locks" the terminal isopropyl group's orientation relative to the rest of the side chain, drastically reducing the available conformational space compared to the freely rotating isobutyl group of standard L-leucine.

Caption: Rotatable side-chain bonds in L-leucine vs. Boc-4,5-dehydro-L-leucine.

Comparative Analysis: Evidence of Rigidity

The conformational rigidity of these molecules can be assessed and compared using a combination of experimental and computational techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for studying molecular conformation in solution. For leucine and its derivatives, the chemical shifts of the Cδ methyl groups are particularly sensitive to the local electronic environment, which is dictated by the side-chain conformation (the γ-gauche effect).

  • Standard L-Leucine: In a flexible peptide, L-leucine exhibits rapid conformational averaging. This results in similar, averaged chemical shifts for the two Cδ methyl protons and carbons.

  • Boc-4,5-dehydro-L-leucine: The fixed, planar geometry of the Cγ=Cδ bond creates a more defined and asymmetric environment for the atoms on either side. This would be expected to lead to a larger difference in chemical shifts for the two methyl groups (now a methyl and a methylene group) and distinct Nuclear Overhauser Effect (NOE) signals between the side-chain protons and the peptide backbone, indicative of a preferred conformation.

X-Ray Crystallography

X-ray crystallography provides a static snapshot of the molecule's conformation in the solid state. While this doesn't capture solution dynamics, it provides precise bond angles and dihedral angles.

  • Standard L-Leucine: Crystal structures of leucine-containing peptides show a variety of side-chain conformations, reflecting its inherent flexibility.

  • Boc-4,5-dehydro-L-leucine: Crystal structures of peptides containing dehydro-amino acids consistently show a more restricted set of conformations. For example, studies on peptides with dehydroleucine have shown that the residue promotes the formation of specific secondary structures like β-turns. The Cα-Cβ-Cγ-Cδ dihedral angle (χ2) is significantly constrained by the steric hindrance imposed by the double bond.

Molecular Dynamics (MD) Simulations

MD simulations model the movement of atoms over time, providing a dynamic view of conformational preferences. By plotting the energy of the molecule as a function of its dihedral angles, we can generate Ramachandran plots (for backbone) and chi-space plots (for side chains) that visualize the allowed and disallowed conformations.

  • Standard L-Leucine: Simulations show broad, low-energy regions in its χ1/χ2 plot, indicating that the side chain can easily adopt multiple conformations without a significant energy penalty.

  • Boc-4,5-dehydro-L-leucine: The corresponding plot would show sharply defined, narrow energy wells. The energy barrier to transition between allowed conformations would be significantly higher due to the need to overcome the rigidity of the double bond, effectively trapping the side chain in a limited set of states.

Data Summary
ParameterStandard L-LeucineBoc-4,5-dehydro-L-leucineRationale for Difference
Rotation around Cγ-Cδ Free rotationRestricted/EliminatedPresence of a π-bond creates a high rotational energy barrier.
Side-chain Conformations Multiple low-energy rotamersLimited, well-defined conformationsPlanar geometry of the C=C bond sterically hinders many potential conformations.
NMR (Δδ Cδ1-Cδ2) Small (due to averaging)Large (distinct environments)Fixed geometry leads to magnetically non-equivalent methyl/methylene groups.
Energy Landscape (MD) Broad, shallow energy wellsNarrow, deep energy wellsHigher energy penalty for deviating from the optimal, constrained conformation.

Methodologies & Experimental Protocols

To provide a self-validating framework, the following section details the protocols for the key experiments used to compare these two amino acids.

Caption: Workflow for comparing the conformational rigidity of amino acid analogs.

Protocol: 2D NMR Spectroscopy (NOESY)

Objective: To identify through-space correlations between protons, which are indicative of specific, stable conformations.

  • Sample Preparation: Dissolve the synthesized peptide (e.g., Ac-Leu-NHMe and Ac-ΔLeu-NHMe) to a concentration of 5-10 mM in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).

  • Instrument Setup: Use a high-field NMR spectrometer (≥600 MHz) for optimal resolution and sensitivity. Tune and match the probe for ¹H.

  • Data Acquisition:

    • Acquire a standard 1D ¹H spectrum to identify proton chemical shifts.

    • Set up a 2D NOESY (or ROESY for intermediate-sized molecules) experiment.

    • Key Parameter - Mixing Time: Use a range of mixing times (e.g., 100 ms, 250 ms, 500 ms) to build up NOE intensity and distinguish direct from spin-diffusion artifacts.

  • Data Processing & Analysis:

    • Process the 2D data using appropriate software (e.g., TopSpin, NMRPipe).

    • Causality: For L-leucine, expect weak or ambiguous NOEs between side-chain protons and backbone amides due to rapid averaging. For ΔLeu, the presence of strong, specific NOEs (e.g., between Cβ-H and the Cδ-H protons) indicates a persistent, folded conformation where these protons are held in close proximity.

Protocol: Molecular Dynamics (MD) Simulation

Objective: To explore the conformational energy landscape and identify low-energy, stable states.

  • System Preparation:

    • Use a molecular builder (e.g., Avogadro, Maestro) to construct the capped amino acid (e.g., Ace-ΔLeu-NMe).

    • Generate force field parameters for the non-standard dehydro-leucine residue. This is a critical step and may involve quantum mechanical calculations (e.g., using Gaussian or ORCA) to derive partial charges and bond/angle parameters.

  • Simulation Setup (using GROMACS or AMBER):

    • Place the molecule in a periodic solvent box (e.g., TIP3P water).

    • Add counter-ions to neutralize the system.

    • Select a suitable force field (e.g., AMBER, CHARMM).

  • Simulation Protocol:

    • Energy Minimization: Perform steepest descent and conjugate gradient minimization to relax the system and remove steric clashes.

    • Equilibration: Gradually heat the system to the target temperature (e.g., 300 K) and equilibrate the pressure (NPT ensemble) to ensure a stable simulation environment.

    • Production Run: Run the simulation for a sufficient length of time (e.g., 100-500 ns) to ensure adequate sampling of the conformational space.

  • Analysis:

    • Causality: Extract the trajectory and calculate the dihedral angles (χ1, χ2) over time. Plot the population density on a 2D map. For L-leucine, the plot will show broad, diffuse regions of high population. For ΔLeu, the plot will show highly localized, "hot spots" corresponding to the sterically allowed, rigid conformations.

Conclusion and Implications

The introduction of a 4,5-double bond in the side chain of L-leucine is a highly effective strategy for inducing conformational rigidity. Experimental and computational evidence converges to show that while standard L-leucine freely explores a wide range of conformations, Boc-4,5-dehydro-L-leucine is locked into a significantly more restricted set of well-defined states. This constraint is primarily due to the planar sp2 geometry of the double bond, which eliminates a key rotational degree of freedom.

For researchers in drug development, this makes Boc-4,5-dehydro-L-leucine and similar unsaturated amino acids valuable building blocks. Their incorporation into peptides can lead to analogs with enhanced proteolytic stability, improved receptor affinity, and higher selectivity, ultimately accelerating the path toward novel therapeutics.

References

  • Cowell, S. M., Lee, Y. S., Cain, J. P., & Hruby, V. J. (2004). Exploring Ramachandran and chi space: conformationally constrained amino acids and peptides in the design of bioactive polypeptide ligands. Current medicinal chemistry, 11(22), 2787-2806. [Link]

  • Hruby, V. J. (2004). Exploring Ramachandran and chi space: conformationally constrained amino acids and peptides in the design of bioactive polypeptide ligands. PubMed, 15544469. [Link]

  • Zhou, A. Q., O'Hern, C. S., & Regan, L. (2015). Equilibrium transitions between side-chain conformations in leucine and isoleucine. Proteins: Structure, Function, and Bioinformatics, 83(8), 1486-1498. [Link]

  • Papini, A. M., et al. (2011). Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. Molecules, 16(5), 3694-3721. [Link]

  • Arfmann, H. A., Labitzke, R., & Wagner, K. G. (1977). Conformational properties of L-leucine, L-isoleucine, and L-norleucine side chains in L-lysine copolymers. Biopolymers, 16(8), 1815-1826. [Link]

  • Logle, M. T., et al. (2020). Impact of Dehydroamino Acids on the Structure and Stability of Incipient 310-Helical Peptides. ACS Omega, 5(31), 19576-19584. [Link]

  • Hofmann, H. J., & Pausch, M. (1998). Conformational properties of peptides containing dehydro amino acids. Journal of Molecular Structure: THEOCHEM, 428(1-2), 103-115. [Link]

  • Gfeller, D., et al. (2004). Molecular dynamics simulations of peptides containing an unnatural amino acid: dimerization, folding, and protein binding. Proteins: Structure, Function, and Bioinformatics, 55(3), 661-671. [Link]

  • Singh, M., & Chauhan, V. S. (1992). Synthetic and conformational studies on dehydrovaline-containing model peptides. International Journal of Peptide and Protein Research, 40(2), 113-118. [Link]

  • Hofmann, H. J., & Pausch, M. (1998). Conformational properties of peptides containing dehydro amino acids. ResearchGate. [Link]

  • Lazar, T., et al. (2021). Leucine Motifs Stabilize Residual Helical Structure in Disordered Proteins. Journal of Molecular Biology, 433(15), 167067. [Link]

  • Dračínský, M., et al. (2024). NMR crystallography of amino acids. Solid State Nuclear Magnetic Resonance, 130, 101921. [Link]

  • RCSB PDB. (n.d.). Methods for Determining Atomic Structures. PDB-101. [Link]

  • Jurt, S., et al. (2024). Conformational Preferences of the Non-Canonical Amino Acids (2S,4S)-5-Fluoroleucine, (2S,4R)-5-Fluoroleucine, and 5,5′-Difluoroleucine in a Protein. Biochemistry, 63(11), 1475-1482. [Link]

  • Vuister, G. W., et al. (1993). Leucine Side-Chain Conformation and Dynamics in Proteins from 13C NMR Chemical Shifts. Journal of the American Chemical Society, 115(17), 7772-7777. [Link]

  • Williamson, M. P. (n.d.). Introduction to NMR spectroscopy of proteins. Duke University. [Link]

  • Shirts, M. R., et al. (2015). Molecular dynamics simulations of highly crowded amino acid solutions: comparisons of eight different force field combinations with experiment and with each other. *Journal of
Validation

A Comparative Guide to the Reactivity of Boc-4,5-dehydro-L-leucine: Dicyclohexylammonium Salt vs. Free Acid Form

For Researchers, Scientists, and Drug Development Professionals In the landscape of peptide synthesis, particularly when incorporating non-proteinogenic amino acids, the choice of starting material can significantly impa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide synthesis, particularly when incorporating non-proteinogenic amino acids, the choice of starting material can significantly impact reaction efficiency, product purity, and overall workflow. This guide provides an in-depth technical comparison of two common forms of Boc-4,5-dehydro-L-leucine: the dicyclohexylammonium (DCHA) salt and the free acid. This comparison will elucidate the practical implications of using each form, supported by established chemical principles and experimental protocols.

The Fundamental Difference: Stability and Handling

The primary distinction between the DCHA salt and the free acid form of Boc-4,5-dehydro-L-leucine lies not in their inherent reactivity during peptide coupling, but in their stability and physical properties.

  • Boc-4,5-dehydro-L-leucine Dicyclohexylammonium Salt: This form is often preferred for storage and handling. N-protected amino acids in their free acid form can be unstable, oily, or non-crystalline, which complicates accurate weighing and purification.[1] The formation of a DCHA salt with the strong organic base dicyclohexylamine results in a stable, crystalline solid.[1][2] This enhanced stability is attributed to the formation of a stable ionic adduct and the moderation of the carboxylate group's nucleophilicity.[1]

  • Boc-4,5-dehydro-L-leucine Free Acid: The free acid is the reactive species required for peptide bond formation.[1] However, as a standalone reagent, it may be less stable and more challenging to handle than its DCHA salt counterpart, potentially being an oil rather than a crystalline solid.[1]

The relationship between the two forms and their roles in peptide synthesis is illustrated in the diagram below.

G cluster_0 Reagent Storage & Handling cluster_1 Pre-Coupling Activation cluster_2 Peptide Coupling Reaction DCHA_Salt Boc-4,5-dehydro-L-leucine DCHA Salt (Stable, Crystalline Solid) Liberation Liberation of Free Acid DCHA_Salt->Liberation Acidification (e.g., KHSO₄) Free_Acid Boc-4,5-dehydro-L-leucine Free Acid (Reactive Species) Liberation->Free_Acid Generates the reactive form Coupling Peptide Bond Formation Free_Acid->Coupling Activation & Coupling (e.g., with DCC, HOBt)

Caption: Workflow from stable DCHA salt to reactive free acid for peptide synthesis.

Reactivity in Peptide Coupling: An Indirect Comparison

A direct "reactivity" comparison in the coupling step is somewhat of a misnomer, as the DCHA salt is not directly used in the coupling reaction. Instead, it must first be converted to the free acid.[1][3] Therefore, the more pertinent comparison is the overall efficiency and potential pitfalls of starting with the DCHA salt versus a pre-prepared free acid.

FeatureBoc-4,5-dehydro-L-leucine DCHA SaltBoc-4,5-dehydro-L-leucine Free Acid
Storage Stability High; crystalline solid, less prone to degradation.[1]Lower; potentially an oil, may be less stable over time.[1]
Handling Easy; crystalline solid allows for accurate weighing.[1]More difficult if oily; can be challenging to handle and weigh accurately.
Pre-coupling Step Required: Conversion to the free acid is necessary before coupling.[3]Not required.
Purity of Reactive Species High; the in-situ generation from a stable, pure salt can provide a fresh, high-purity free acid for the reaction.Variable; depends on the initial purity and stability of the free acid.
Overall Workflow Involves an additional extraction step to remove dicyclohexylamine.[3]More direct, but requires a stable and pure source of the free acid.

In essence, the DCHA salt offers superior stability and handling at the cost of an additional pre-reaction processing step. The free acid, while being the reactive form, may present challenges in storage and handling that could affect the overall success of the synthesis.

Experimental Protocols

Conversion of Boc-4,5-dehydro-L-leucine DCHA Salt to the Free Acid

This protocol is essential for preparing the reactive free acid from its stable salt form immediately before a peptide coupling reaction.

Materials:

  • Boc-4,5-dehydro-L-leucine dicyclohexylammonium salt

  • Ethyl acetate (or other suitable organic solvent like dichloromethane)[1][3]

  • 10% aqueous potassium bisulfate (KHSO₄) solution (ice-cold)[3] or 10% phosphoric acid[1]

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)[1][3]

  • Deionized water

Procedure:

  • Suspend one part of the Boc-4,5-dehydro-L-leucine DCHA salt in 5-10 volume parts of ethyl acetate.[1]

  • Add the cold 10% KHSO₄ solution and stir vigorously. Continue adding the acidic solution until the DCHA salt is completely dissolved and two clear phases are visible. The pH of the lower aqueous phase should be between 2 and 3.[1]

  • Separate the organic phase.

  • Wash the organic phase once with a small volume of 10% KHSO₄ solution, followed by three washes with deionized water. The pH of the final aqueous wash should be ≥4.[1]

  • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the free acid, which will likely be an oil.[1]

  • The resulting free acid is now ready for the peptide coupling reaction.

G start Start: Boc-4,5-dehydro-L-leucine DCHA Salt suspend Suspend in Ethyl Acetate start->suspend acidify Acidify with cold 10% KHSO₄ suspend->acidify separate Separate Organic Layer acidify->separate wash Wash with KHSO₄ and Water separate->wash dry Dry over Na₂SO₄ wash->dry evaporate Evaporate Solvent dry->evaporate end End: Boc-4,5-dehydro-L-leucine Free Acid (Oil) evaporate->end

Caption: Experimental workflow for the conversion of the DCHA salt to the free acid.

Peptide Coupling with Boc-4,5-dehydro-L-leucine Free Acid

The incorporation of dehydroamino acids can sometimes be challenging due to their structure.[4] The following is a general protocol for peptide coupling using a common activating agent.

Materials:

  • Boc-4,5-dehydro-L-leucine free acid (prepared as above or obtained commercially)

  • N-terminal deprotected amino acid or peptide on solid support (or in solution)

  • Coupling agent (e.g., N,N'-Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC))[5][6]

  • Additive (e.g., 1-Hydroxybenzotriazole (HOBt))[5]

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or N,N-Dimethylformamide (DMF))

  • Base (for in-situ neutralization if starting from a salt of the N-terminal deprotected amine, e.g., Diisopropylethylamine (DIPEA))

Procedure:

  • In a reaction vessel, swell the resin-bound peptide with the deprotected N-terminus in DCM.

  • In a separate container, dissolve 2-5 equivalents of Boc-4,5-dehydro-L-leucine free acid and an equimolar amount of HOBt in a minimal amount of DMF.

  • Add the solution of the activated amino acid to the resin.

  • Add an equimolar amount of the coupling agent (e.g., DCC or DIC) to the reaction mixture.

  • Allow the reaction to proceed at room temperature for 2-4 hours, or until a ninhydrin test indicates the absence of free primary amines. For sterically hindered couplings, extended reaction times or double coupling may be necessary.[7]

  • After the reaction is complete, filter the resin and wash it sequentially with DMF, DCM, and methanol to remove excess reagents and byproducts.

Potential Side Reactions and Considerations

The presence of the 4,5-double bond in dehydro-leucine introduces the potential for side reactions that are not encountered with its saturated counterpart. While specific data for Boc-4,5-dehydro-L-leucine is limited, general principles for unsaturated amino acids suggest the following should be considered:

  • Michael Addition: The α,β-unsaturated carbonyl system is susceptible to nucleophilic attack. During peptide synthesis, this could potentially involve side-chain nucleophiles of other amino acid residues. Careful selection of protecting groups for other amino acids in the sequence is crucial.

  • Reduction of the Double Bond: Certain reaction conditions, particularly some deprotection methods involving catalytic hydrogenation, could reduce the double bond. This is a critical consideration if the unsaturation is a desired feature of the final peptide.

  • Steric Hindrance: Dehydroamino acids can introduce conformational rigidity, which may affect coupling efficiency, especially when adjacent to other bulky residues.[4][7] The use of more potent coupling reagents like HATU or PyBOP may be beneficial in such cases.[8]

Conclusion

The choice between Boc-4,5-dehydro-L-leucine dicyclohexylammonium salt and its free acid form is a matter of balancing stability and convenience. The DCHA salt is the superior choice for storage and handling, ensuring the longevity and purity of the reagent.[1] However, it necessitates a pre-coupling conversion to the free acid. The free acid, while being the reactive species, may be less stable and more difficult to handle.

For optimal results, it is recommended to use the DCHA salt as the starting material and perform an in-situ conversion to the free acid immediately prior to the peptide coupling step. This approach combines the benefits of long-term stability with the use of a freshly prepared, high-purity reactive intermediate for the coupling reaction.

References

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Humphrey, J. M., & Chamberlin, A. R. (1997). Chemical Synthesis of Natural Product Peptides: Coupling Methods for the Incorporation of Noncoded Amino Acids into Peptides. Chemical Reviews, 97(6), 2243–2266.
  • Edagwa, B. J., & Taylor, C. M. (2009). Peptides Containing γ,δ-Dihydroxy-l-leucine. The Journal of Organic Chemistry, 74(11), 4132–4136.
  • Schulze, S., & Kunz, H. (2016). Studies on the synthesis of peptides containing dehydrovaline and dehydroisoleucine based on copper-mediated enamide formation. Beilstein Journal of Organic Chemistry, 12, 589–598.
  • Vasu, B., & Kumar, P. (2018). Side reactions in peptide synthesis: An overview. Bibliomed, 13(1), 1-10.
  • Edagwa, B. J., & Taylor, C. M. (2009). Peptides containing gamma,delta-dihydroxy-L-leucine. PubMed, 19413277.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Jackson, R. F. W., et al. (2019). Radical Functionalization of Unsaturated Amino Acids: Synthesis of Side-Chain-Fluorinated, Azido-Substituted, and Hydroxylated Amino Acids. ACS Omega, 4(6), 10643–10659.
  • ResearchGate. (n.d.). Challenges and strategy for the cross-coupling of chiral amino acids.... Retrieved from [Link]

  • Singh, T. P., et al. (1990). Synthesis, crystal structure, and molecular conformation of N-Boc-L-Phe-dehydro-Leu-L-Val-OCH3. PubMed, 2369621.
  • RSC Publishing. (2025). access to an unknown class of “fatty” α-amino acids by palladium-catalyzed amidocarbonylation. Retrieved from [Link]

  • Papini, A. M., et al. (2026). Side Reaction Analysis in Solid-Phase Peptide Synthesis: A Case Study in the Glu-Asp-Tyr Motif. PubMed, 39082936.
  • Org. Synth. (2024). Dipeptide Syntheses via Activated α-Amino Esters. Retrieved from [Link]

  • Kumar, M., & Biju, A. T. (2019). Application of dehydroalanine as a building block for the synthesis of selenocysteine-containing peptides. RSC Advances, 9(3), 1363–1367.
  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Li, P., & Xu, J.-C. (2000). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 56(41), 8119-8152.
  • Merck Millipore. (n.d.). Novabiochem® Coupling reagents. Retrieved from [Link]

Sources

Comparative

Validating chiral purity and enantiomeric excess of Boc-4,5-dehydro-L-leucine dicyclohexylammonium salt

An in-depth guide to validating the chiral purity and enantiomeric excess (ee) of Boc-4,5-dehydro-L-leucine dicyclohexylammonium salt (Boc-Dhl-OH·DCHA). This guide is designed for analytical chemists, peptide synthesizer...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide to validating the chiral purity and enantiomeric excess (ee) of Boc-4,5-dehydro-L-leucine dicyclohexylammonium salt (Boc-Dhl-OH·DCHA). This guide is designed for analytical chemists, peptide synthesizers, and drug development professionals who require rigorous, self-validating analytical frameworks.

Analyte Profiling & The DCHA Challenge

Boc-4,5-dehydro-L-leucine dicyclohexylammonium salt (CAS: 87720-54-5) is a highly specialized unnatural amino acid derivative used extensively in the synthesis of conformationally constrained, bioactive cyclic peptides[1]. In pharmaceutical development, the enantiomeric purity of such building blocks is non-negotiable; even trace amounts of the D-enantiomer can drastically alter the secondary structure, target affinity, and pharmacokinetic profile of the final peptide therapeutic[1].

The Causality of the DCHA Counterion: Direct analysis of this compound is fundamentally flawed due to the dicyclohexylammonium (DCHA) salt. DCHA is a bulky, highly hydrophobic base. If injected directly into an HPLC system, DCHA interacts strongly with residual silanols on the stationary phase, causing severe peak tailing, shifting analyte retention times, and potentially masking the minor enantiomer. In NMR analysis, DCHA forms tight ion pairs that alter the chemical shifts of the α -protons, obscuring the subtle peak splitting required for chiral resolution[2]. Therefore, any robust analytical workflow must begin with the quantitative dissociation of this salt.

Comparative Analysis of Enantiomeric Excess (ee) Methodologies

To establish a self-validating system, researchers must understand the capabilities and limitations of available analytical methodologies. Relying on a single method introduces the risk of false quantification (e.g., an achiral impurity co-eluting with the minor enantiomer).

MethodologyPrinciple of Separation / DetectionLOD / LOQ for Minor EnantiomerResolution ( Rs​ ) PotentialAnalytical ProsAnalytical ConsChiral HPLC (Glycopeptide CSP)Transient diastereomeric complexation via H-bonding, π π , and steric fit[4].~0.01% / 0.05%High ( Rs​ > 2.0)Direct analysis of free acid; highly reproducible.High solvent consumption; requires specific CSPs.NMR with Chiral Solvating Agents (CSA)Diastereomeric complexation shifting NMR resonances of specific protons[5].~1.0% / 2.0%Moderate (Depends on magnetic field strength)Orthogonal mechanism to HPLC; structural confirmation.Lower sensitivity for trace impurities; requires high-field NMR.Chiral GCVapor phase separation on cyclodextrin-based stationary phases.~0.1% / 0.5%Very HighExcellent theoretical plate count.Requires volatile derivatization (esterification/acylation), risking racemization.PolarimetryNet optical rotation of plane-polarized light by the bulk sample.> 5.0%N/A (Bulk measurement)Fast, non-destructive.Cannot distinguish between enantiomeric impurities and achiral chiral impurities. Conclusion:Chiral HPLC stands as the gold standard for primary quantification due to its superior limit of detection (LOD). NMR with CSAs or Indicator Displacement Assays (IDAs) serves as the ideal orthogonal validation method[6].

The Self-Validating Analytical Workflow

A self-validating system ensures that every data point is internally verified. The workflow below incorporates system suitability testing (SST) and orthogonal validation to guarantee that the calculated enantiomeric excess is absolute.

AnalyticalWorkflow A Boc-Dhl-OH·DCHA (Raw Sample) B Salt Dissociation (Mild Acid Extraction) A->B Removes DCHA C Free Boc-Dhl-OH (Analyte) B->C Yields Free Acid D Primary Analysis: Chiral HPLC C->D Aliquot 1 E Orthogonal Validation: NMR with Chiral Solvating Agent C->E Aliquot 2 G Enantiomeric Excess (ee) Validated Report D->G Primary Data E->G Confirms ee F System Suitability: Racemate Rs > 1.5 F->D Validates Method

Self-validating workflow for determining the enantiomeric excess of Boc-Dhl-OH.

Step-by-Step Experimental Methodologies

Protocol A: Salt Dissociation (Sample Preparation)

Causality: We use a mild acid ( KHSO4​ ) rather than a strong acid (like HCl or TFA ) to protonate the DCHA without cleaving the acid-labile Boc protecting group.

  • Suspend 50 mg of Boc-Dhl-OH·DCHA in 5 mL of Ethyl Acetate (EtOAc).

  • Add 5 mL of ice-cold 0.1 M Potassium Bisulfate ( KHSO4​ ) aqueous solution.

  • Stir vigorously for 10 minutes until the solid completely dissolves (biphasic mixture).

  • Separate the organic (EtOAc) layer. The DCHA is now protonated and retained in the aqueous layer.

  • Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , and evaporate under reduced pressure to yield the free Boc-4,5-dehydro-L-leucine.

Protocol B: Primary Analysis via Chiral HPLC

Causality: We select a macrocyclic glycopeptide Chiral Stationary Phase (CSP), such as CHIROBIOTIC R (teicoplanin-based). Teicoplanin features a hydrophobic cleft and multiple hydrogen-bond donors/acceptors, making it exceptionally selective for N-blocked (Boc) amino acids under reversed-phase conditions[3].

  • Column: CHIROBIOTIC R (250 x 4.6 mm, 5 µm).

  • Mobile Phase: Methanol / 0.1% Triethylammonium Acetate (TEAA) buffer (pH 4.1) in a 20:80 ratio. The TEAA buffer suppresses the ionization of the carboxylic acid, sharpening the peak.

  • Flow Rate & Detection: 1.0 mL/min, UV detection at 210 nm.

  • Self-Validation Steps:

    • System Suitability: Inject a racemic standard of Boc-Dhl-OH. Verify that the resolution ( Rs​ ) between the L and D peaks is ≥1.5 .

    • Blank Run: Inject the sample diluent to ensure no ghost peaks co-elute with the target retention times.

    • Sample Run: Inject the prepared free acid from Protocol A.

    • Spike Test: Spike the sample with 1% of the authentic D-enantiomer. If the minor peak area increases proportionally without peak broadening, the minor peak is confirmed as the D-enantiomer, not an achiral impurity.

Protocol C: Orthogonal Validation via NMR / Indicator Displacement Assay

Causality: To ensure the HPLC integration is not artificially inflated by an invisible co-eluting impurity, we use an orthogonal spectroscopic method. A chiral transition metal complex (e.g., a chiral Scandium or Nickel complex) acts as a Chiral Solvating Agent (CSA), forming transient diastereomers with the Boc-amino acid that exhibit distinct NMR chemical shifts[4][5].

  • Dissolve 5 mg of the free Boc-Dhl-OH (from Protocol A) in 0.5 mL of CDCl3​ .

  • Add 1.2 equivalents of a validated CSA (e.g., (R,R) -1,2-diphenylethylenediamine-derived complex).

  • Acquire a high-resolution 1H -NMR spectrum (minimum 400 MHz, preferably 600 MHz).

  • Integrate the distinct α -proton signals of the L-CSA and D-CSA diastereomeric complexes to calculate the ee. Compare this value against the HPLC data to confirm systemic accuracy.

Mechanism of Chiral Recognition

The success of the HPLC protocol relies on the three-point interaction model within the CSP. The L-enantiomer achieves an optimal steric fit and multiple hydrogen bonds, leading to longer retention. The D-enantiomer experiences steric repulsion, preventing deep inclusion into the glycopeptide cleft, and elutes earlier[3].

ChiralRecognition cluster_0 Transient Diastereomeric Complexes CSP Macrocyclic Glycopeptide Chiral Stationary Phase L L-Enantiomer Complex (Strong H-Bonding = Retained) CSP->L High Affinity D D-Enantiomer Complex (Steric Clash = Eluted Early) CSP->D Low Affinity Analyte Racemic Boc-Dhl-OH Analyte->CSP Injection

Mechanism of chiral recognition and enantiomeric resolution on a glycopeptide CSP.

References

  • Sigma-Aldrich. "Boc-4,5-dehydro-Leu-OH (dicyclohexylammonium) salt". Product Catalog.
  • Chem-Impex. "Boc-4,5-dehydro-L-leucine dicyclohexylammonium salt". Product Information.
  • Benchchem. "Chiral Purity Analysis of Boc-D-HoPro-OH by HPLC: A Comparative Guide". Technical Articles.
  • Journal of the American Chemical Society.
  • RSC Publishing. "A lactate-derived chiral aldehyde for determining the enantiopurity of enantioenriched primary amines". Organic & Biomolecular Chemistry.
  • Journal of the American Chemical Society. "Determination of Enantiomeric Excess and Concentration of Unprotected Amino Acids, Amines, Amino Alcohols, and Carboxylic Acids by Competitive Binding Assays with a Chiral Scandium Complex". ACS Publications.
  • Sigma-Aldrich. "Amino Acid and Peptide Chiral Separations". Application Guide.

Sources

Safety & Regulatory Compliance

Safety

Boc-4,5-dehydro-L-leucine dicyclohexylammonium salt proper disposal procedures

As a Senior Application Scientist overseeing peptide synthesis workflows and laboratory safety, I frequently encounter questions regarding the handling of specialized amino acid derivatives. Boc-4,5-dehydro-L-leucine dic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing peptide synthesis workflows and laboratory safety, I frequently encounter questions regarding the handling of specialized amino acid derivatives. Boc-4,5-dehydro-L-leucine dicyclohexylammonium salt (CAS: 87720-54-5) is a highly valuable building block in the synthesis of cyclic peptides and targeted therapeutics[1]. However, the very structural modifications that make it synthetically useful—specifically the lipophilic dicyclohexylammonium (DCHA) counterion—also impart significant environmental and acute health hazards.

Standard disposal methods for benign amino acids do not apply here. The DCHA salt significantly increases the molecule's lipophilicity, allowing it to rapidly cross biological membranes in aquatic organisms, leading to severe ecological disruption[2].

This guide provides a self-validating, step-by-step operational plan for the safe handling, containment, and terminal disposal of Boc-4,5-dehydro-L-leucine DCHA salt.

Hazard Profile & Mechanistic Causality

Before executing any disposal protocol, it is critical to understand why specific safety measures are required. The hazards associated with this compound are driven by its two primary components: the Boc-protected amino acid and the DCHA counterion.

Hazard Classification (GHS)CodeMechanistic Cause & Operational Implication
Acute Toxicity (Oral) H302Cause: Systemic toxicity upon ingestion. Implication: Strict prohibition of eating/drinking in the handling area; mandatory use of enclosed transfer systems.
Skin/Eye Irritation H315 / H319Cause: The basicity of the DCHA moiety can cause localized pH shifts leading to tissue irritation[3]. Implication: Requires EN 374-compliant nitrile gloves and splash-proof chemical goggles.
Specific Target Organ Toxicity H335Cause: Fine crystalline dust easily aerosolizes, irritating the respiratory tract[3]. Implication: All powder handling and waste transfer must occur within a certified chemical fume hood or under local exhaust ventilation.
Aquatic Toxicity (Acute & Chronic) H400 / H410Cause: High lipophilicity of the DCHA salt causes bioaccumulation and acute toxicity in aquatic ecosystems[3]. Implication: Absolute Zero-Drain Policy. Even trace washings must be captured as hazardous waste[2].

Operational Workflow for Waste Segregation

The logical flow of waste management for DCHA salts relies on preventing aerosolization and ensuring complete thermal destruction of the nitrogen-rich compound.

WasteDisposal Start Waste Generation: Boc-4,5-dehydro-L-leucine DCHA Salt Assess Hazard Assessment (Aquatic Tox 1, Irritant) Start->Assess Solid Solid Waste (Powder/Contaminated Gear) Assess->Solid Liquid Liquid Waste (Solvent Washings) Assess->Liquid Contain Seal in Compatible HDPE Secondary Containment Solid->Contain Liquid->Contain NoDrain DO NOT DRAIN (EPA/OSHA Violation) Liquid->NoDrain Incinerate Licensed Incineration (Afterburner & Scrubber) Contain->Incinerate

Workflow for containment and disposal of Boc-4,5-dehydro-L-leucine DCHA salt.

Step-by-Step Disposal and Spill Response Protocol

To guarantee scientific integrity and regulatory compliance, follow this validated Standard Operating Procedure (SOP) for routine disposal and accidental spill management.

Phase 1: Preparation and PPE
  • Ventilation: Ensure the workspace (fume hood) has a face velocity of at least 100 feet per minute (fpm).

  • PPE: Don a disposable lab coat, double-layer nitrile gloves (check for degradation), and tightly fitting safety goggles. If working outside a fume hood during a spill, a NIOSH-approved N95 or P100 particulate respirator is mandatory due to the H335 hazard[3].

Phase 2: Spill Containment (If Applicable)

Do not dry sweep. Dry sweeping generates hazardous aerosols.

  • Moisten: Lightly mist the spilled powder with a compatible, non-reactive solvent (e.g., a small amount of isopropanol or water) to bind the dust.

  • Collect: Use a spark-proof spatula or mechanical scoop to transfer the moistened slurry into a wide-mouth High-Density Polyethylene (HDPE) waste container[4].

  • Decontaminate: Wipe the surface with damp absorbent pads. Place all used pads into the same solid waste container.

Phase 3: Routine Waste Packaging
  • Segregation: Never mix DCHA salt waste with strong acids. The neutralization reaction can be highly exothermic and may liberate toxic free amines.

  • Solubilization (Optional but Recommended): For highly efficient incineration, solid waste can be dissolved or mixed with a combustible solvent (e.g., ethanol or methanol) inside the waste container[5]. This ensures an even burn rate at the disposal facility.

  • Sealing: Tightly cap the HDPE container. Ensure the exterior is wiped clean of any residue.

Phase 4: Labeling and Logistics
  • Labeling: Affix a hazardous waste label clearly stating:

    • "Hazardous Waste: Boc-4,5-dehydro-L-leucine dicyclohexylammonium salt"

    • "Toxic to Aquatic Life / Irritant"

    • If shipping in bulk, it may fall under UN1759 (Corrosive solids, n.o.s.) depending on local concentration thresholds[2].

  • Facility Transfer: Transfer the sealed containers to a licensed professional waste disposal service. Do not dispose of in standard municipal waste or down the sink[2].

Phase 5: Terminal Destruction (Incineration)

The only scientifically sound method for the terminal destruction of this compound is high-temperature chemical incineration [5].

  • The Causality of Incineration: When Boc-4,5-dehydro-L-leucine DCHA salt combusts, the nitrogen atoms in the amine and the carbamate (Boc) group oxidize to form highly toxic nitrogen oxides ( NOx​ ).

  • Facility Requirement: You must ensure your contracted waste facility utilizes an incinerator equipped with an afterburner and a chemical scrubber [5]. The afterburner ensures complete thermal breakdown of the lipophilic hydrocarbon chains, while the alkaline scrubber neutralizes the NOx​ gases before they can be released into the atmosphere.

References

  • Fisher Scientific. "FICHES DE DONNEES DE SECURITE: N-Boc-4,5-dehydro-L-leucine dicyclohexylamine salt". Retrieved from: [Link]

  • Carl Roth. "Safety Data Sheet: Hyperforin / Adhyperforin Dicyclohexylammonium salt". Retrieved from: [Link]

Sources

Handling

Personal protective equipment for handling Boc-4,5-dehydro-L-leucine dicyclohexylammonium salt

Comprehensive Safety and Operational Guide: Handling Boc-4,5-dehydro-L-leucine Dicyclohexylammonium Salt Boc-4,5-dehydro-L-leucine dicyclohexylammonium salt (CAS: 87720-54-5) is a highly specialized building block utiliz...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide: Handling Boc-4,5-dehydro-L-leucine Dicyclohexylammonium Salt

Boc-4,5-dehydro-L-leucine dicyclohexylammonium salt (CAS: 87720-54-5) is a highly specialized building block utilized in advanced peptide synthesis and drug development, particularly for designing cyclic peptides with enhanced stability and bioactivity[1]. While the Boc-protected amino acid itself is relatively benign, it is supplied as a dicyclohexylammonium (DCHA) salt to improve crystallinity, solubility, and shelf-life. This chemical formulation introduces significant handling risks.

This guide provides an authoritative, causality-driven framework for personal protective equipment (PPE) selection, operational handling, and disposal, designed specifically for research and drug development professionals.

The Mechanistic Causality of DCHA Hazards

To understand the strict PPE requirements for this compound, one must understand the chemical behavior of the DCHA counterion. Dicyclohexylamine is a strong organic base (pKa ~ 10.4)[2]. In its dry salt form, the compound is stable. However, upon contact with ambient moisture—such as sweat on the skin, tears in the eyes, or mucosal fluid in the respiratory tract—the salt dissociates, releasing free dicyclohexylamine[3].

This localized release of a strong base causes rapid saponification of lipid membranes and protein denaturation, leading to severe tissue necrosis. In toxicological models, exposure to DCHA has been shown to cause extreme mucous membrane irritation, pulmonary hemorrhage, and irreversible corneal opacity[3]. Consequently, the primary objective of all PPE and engineering controls is to prevent moisture-mediated dissociation on biological tissues .

Personal Protective Equipment (PPE) Specifications

Based on the compound's hazard profile (Acute Tox. 4 Oral, Aquatic Acute 1, Eye Dam. 1, Skin Irrit. 2, STOT SE 3), standard laboratory attire is insufficient. The following table outlines the mandatory PPE and the scientific rationale for each selection.

PPE CategorySpecificationMechanistic Rationale
Eye Protection Tight-fitting chemical safety goggles (ANSI Z87.1+)Standard safety glasses leave gaps. Goggles prevent airborne dust from settling into the eyes, where it dissolves in tears and causes severe corneal damage (Eye Dam. 1).
Hand Protection Butyl rubber or heavy-duty Nitrile gloves (≥ 8 mil)DCHA is an organic amine that can permeate thin latex. Butyl rubber provides superior resistance to amines[4], preventing sweat-mediated dermal burns.
Respiratory N95 or P100 particulate respiratorThe compound is a fine powder. Inhalation leads to deposition in the respiratory tract, causing severe irritation (STOT SE 3).
Body Protection Flame-resistant lab coat with elastic cuffsPrevents dust accumulation on forearms and subsequent transfer to other surfaces.

Hazard Causality and Mitigation Logic

The following diagram illustrates the mechanistic pathway of exposure and how specific PPE interventions disrupt the toxicity cascade.

HazardLogic N1 Boc-4,5-dehydro-L-leucine DCHA Salt N2 Moisture Contact (Mucosa/Sweat) N1->N2 Unprotected Handling N3 Free Dicyclohexylamine (pKa ~10.4) N2->N3 Dissociation N4 Tissue Necrosis & Respiratory Irritation N3->N4 Alkalinity P1 Chemical Goggles P1->N2 Prevents Eye Exp. P2 N95/P100 Respirator P2->N2 Prevents Inhalation P3 Butyl/Nitrile Gloves P3->N2 Prevents Dermal Exp.

Hazard Causality and PPE Mitigation Logic for DCHA Salts.

Operational Workflow: Desalting and Activation

While some peptide coupling protocols allow the direct use of DCHA salts by adding an equivalent of a stronger base (like DIEA) and a coupling reagent (like HATU), many sensitive syntheses require the prior removal of the dicyclohexylamine counterion to prevent side reactions.

The following protocol details the step-by-step methodology for safely desalting Boc-4,5-dehydro-L-leucine DCHA salt into its free acid form.

Methodology: Liquid-Liquid Extraction for DCHA Removal Expertise Note: The use of 5% KHSO₄ is critical. It is acidic enough (pH ~2) to protonate DCHA into its water-soluble salt, but mild enough to avoid cleaving the acid-sensitive Boc protecting group (which typically requires strong acids like TFA or 4M HCl).

  • Step 1: Preparation & Fume Hood Setup Ensure the fume hood sash is lowered to the optimal operating height. Don all required PPE (Goggles, N95, Butyl gloves). Line the weighing area with anti-static weighing paper to prevent powder dispersion.

  • Step 2: Dissolution Weigh the required amount of Boc-4,5-dehydro-L-leucine DCHA salt. Transfer to a separatory funnel and suspend in Ethyl Acetate (EtOAc) (approx. 10 mL per gram of salt).

  • Step 3: Acidic Washing (The Desalting Step) Add an equal volume of 5% aqueous Potassium Bisulfate (KHSO₄). Shake vigorously and vent frequently. The DCHA is protonated and partitions into the aqueous layer.

  • Step 4: Validation & Separation Allow the layers to separate. Drain the lower aqueous layer. Self-Validating System: Test the pH of the aqueous layer; it must remain acidic (pH < 4). If it is basic, the DCHA has not been fully neutralized, and Step 3 must be repeated.

  • Step 5: Final Washing & Drying Wash the organic layer once with distilled water, then once with saturated NaCl (brine) to remove residual moisture. Dry the organic layer over anhydrous Sodium Sulfate (Na₂SO₄).

  • Step 6: Concentration Filter off the drying agent and concentrate the EtOAc under reduced pressure using a rotary evaporator to yield the free Boc-4,5-dehydro-L-leucine as a foam or oil, ready for downstream coupling.

Emergency Response and Spill Management

Because of the acute toxicity and environmental hazards associated with this compound, swift and calculated responses are required.

  • Dermal Exposure: Immediately remove contaminated clothing. Do not rub the skin, as this exacerbates the mechanical grinding of the powder into pores. Flush the affected area with copious amounts of water for at least 15 minutes[4].

  • Ocular Exposure: Immediately flush eyes with water for 15 minutes, holding eyelids open. Seek immediate ophthalmological medical attention, as DCHA can cause irreversible corneal damage[3].

  • Spill Cleanup: Do not dry sweep. Dry sweeping aerosolizes the dust, creating an inhalation hazard. Gently cover the spill with damp absorbent paper (using water or a dilute acidic solution to neutralize the DCHA) to suppress dust. Scoop the material into a highly visible, sealable hazardous waste container.

Logistical and Disposal Plan

Boc-4,5-dehydro-L-leucine dicyclohexylammonium salt is classified as Aquatic Acute 1 (H400) , meaning it is highly toxic to aquatic life.

  • Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents and acids. Keep containers tightly sealed to prevent ambient moisture ingress.

  • Disposal: Under no circumstances should this compound or its aqueous washings (from the desalting process) be poured down the sink. All aqueous layers containing DCHA·KHSO₄ must be collected in a designated basic/amine aqueous waste carboy. Solid waste and contaminated PPE must be incinerated by a licensed hazardous waste contractor.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.